molecular formula C52H98N16O13 B093849 Colistin CAS No. 1066-17-7

Colistin

Cat. No.: B093849
CAS No.: 1066-17-7
M. Wt: 1155.4 g/mol
InChI Key: YKQOSKADJPQZHB-QNPLFGSASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Colistin, also known as Polymyxin E, is a polypeptide antibiotic that serves as a critical tool in biomedical research, particularly in studies addressing multidrug-resistant (MDR) Gram-negative bacterial infections . Its primary mechanism of action involves electrostatic interaction between its positively charged diaminobutyric acid residues and the negatively charged lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria . This binding competitively displaces divalent cations (Ca²⁺ and Mg²⁺), disrupting membrane integrity. This compound subsequently inserts its hydrophobic fatty acyl chain, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, bacterial cell death . This compound is a key agent for researching pathogens such as Pseudomonas aeruginosa , Acinetobacter baumannii , and carbapenem-resistant Klebsiella pneumoniae . Research applications include studies on antimicrobial mechanisms, resistance development, and combination therapies. Investigational use of this compound is also explored for its anti-endotoxin activity, as it binds and neutralizes lipid A, preventing endotoxin-induced shock . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes.

Properties

Key on ui mechanism of action

Colistin is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistin is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes.
POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/
PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/
Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides.

CAS No.

1066-17-7

Molecular Formula

C52H98N16O13

Molecular Weight

1155.4 g/mol

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide

InChI

InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1

InChI Key

YKQOSKADJPQZHB-QNPLFGSASA-N

Isomeric SMILES

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)C(NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O

Canonical SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O

melting_point

200-220 °C
200 - 220 °C

Other CAS No.

1066-17-7
1264-72-8

physical_description

Solid

shelf_life

DRY POWDER IS STABLE INDEFINITELY. /COLESTIN SULFATE/
SHOULD BE PROTECTED FROM LIGHT. /COLISTIN SULFATE/
RECONSTITUTED ORAL SUSPENSIONS CONTAINING COLISTIN SULFATE ARE STABLE 2 WK IF STORED BETWEEN 2-15 °C. /COLISTIN SULFATE/

solubility

WHITE TO SLIGHTLY YELLOW FINE POWDER;  ODORLESS;  FREELY SOL IN WATER;  SLIGHTLY SOL IN METHANOL;  INSOL IN ACETONE, ETHER;  SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/
2.38e-01 g/L

Synonyms

Colimycin
Colisticin
Colistin
Colistin Sulfate
Coly-Mycin
Polymyxin E
Sulfate, Colistin
Totazina

Origin of Product

United States

Foundational & Exploratory

Colistin: A Historical and Technical Guide to a Last-Resort Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin, also known as polymyxin E, is a polypeptide antibiotic that has experienced a remarkable journey from its discovery in the mid-20th century to its current role as a critical last-resort treatment for multidrug-resistant Gram-negative infections.[1][2] Initially hailed as a "miraculous molecule" for its potent bactericidal activity, its use declined due to concerns over nephrotoxicity and neurotoxicity.[3][4] However, the rise of extensively drug-resistant (XDR) pathogens has necessitated its revival in clinical practice.[1] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and the evolution of resistance to this compound, with a focus on the experimental methodologies that have defined our understanding of this crucial antibiotic.

Discovery and Early History

This compound was first discovered in 1947 in Japan by Koyama from a strain of Bacillus polymyxa var. colistinus, later reclassified as Paenibacillus polymyxa.[1][3][5] The initial discovery was published in the Journal of Antibiotics in 1950. It was introduced into clinical practice in the 1950s, with a less toxic prodrug, colistimethate sodium (CMS), becoming available for injection in 1959.[5]

Original Isolation and Purification

Experimental Protocol: Conceptual Early Isolation and Purification of this compound

  • Fermentation: Bacillus polymyxa var. colistinus would be cultured in a suitable liquid fermentation medium to allow for the production of this compound.

  • Cell Removal: The bacterial cells would be separated from the fermentation broth by centrifugation or filtration.

  • Initial Precipitation: The crude this compound in the supernatant would be precipitated using a salt, such as ammonium sulfate, or by adjusting the pH.

  • Solvent Extraction: The precipitate would be redissolved and subjected to a series of solvent extractions to remove impurities.

  • Acid Precipitation: Early methods for polymyxin purification often involved precipitation with organic acids.

  • Decolorization: A step involving treatment with a decolorizing agent, such as activated charcoal or potassium permanganate, would be used to remove pigments.

  • Drying: The purified this compound salt would be dried to a powder.

It is important to note that this is a generalized protocol, and the specific reagents and conditions used by Koyama and his team may have varied.

Chemical Structure

This compound is a complex mixture of closely related polypeptides, with this compound A (polymyxin E1) and this compound B (polymyxin E2) being the major components. These molecules consist of a cyclic heptapeptide ring and a linear tripeptide side chain acylated at the N-terminus by a fatty acid. The primary difference between this compound A and B lies in the fatty acid moiety: 6-methyloctanoic acid in this compound A and 6-methylheptanoic acid in this compound B. The multiple positively charged diaminobutyric acid (Dab) residues confer a polycationic nature to the molecule, which is crucial for its mechanism of action.[1]

Early Clinical Use and Toxicity

This compound was initially used to treat infections caused by Gram-negative bacteria, including those caused by Pseudomonas aeruginosa, Salmonella, and Shigella.[6] However, its use was curtailed in the 1970s and 1980s due to reports of significant nephrotoxicity and neurotoxicity.[5][7]

Quantitative Data from Early Clinical Evaluations

Detailed quantitative data from the earliest clinical trials in the 1950s and 1960s are scarce in the readily available literature. However, retrospective analyses of later periods provide some insight into its efficacy and toxicity.

ParameterFindingCitation
Clinical Response A meta-analysis of 9 studies showed no significant difference in clinical response between this compound and other antibiotics for pulmonary infections caused by P. aeruginosa or A. baumannii.[6]
Mortality The same meta-analysis found no significant difference in hospital mortality between this compound and control groups.[6]
Nephrotoxicity The incidence of nephrotoxicity is a major concern. One study reported that 45% of critically ill patients treated with colistimethate sodium met the RIFLE criteria for nephrotoxicity.[7]
Neurotoxicity Neurotoxicity is considered a less frequent adverse effect compared to nephrotoxicity.[7]

Mechanism of Action

The primary target of this compound is the outer membrane of Gram-negative bacteria. The polycationic nature of the this compound molecule allows it to interact with the anionic lipopolysaccharide (LPS) in the outer membrane.[1] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to disruption of the outer membrane's integrity.[1] This initial disruption is followed by the insertion of the hydrophobic fatty acid tail of this compound into the membrane, which further destabilizes the membrane and leads to leakage of intracellular contents and ultimately, cell death.[1]

cluster_membrane Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Negatively Charged) MembraneDisruption Membrane Disruption LPS->MembraneDisruption Leads to DivalentCations Mg²⁺ / Ca²⁺ (Stabilizing LPS) This compound This compound (Polycationic) This compound->LPS Electrostatic Interaction This compound->DivalentCations Displacement CellDeath Cell Death MembraneDisruption->CellDeath Results in

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Antimicrobial Susceptibility Testing: A Historical Perspective

The assessment of bacterial susceptibility to this compound has evolved over time. In the early days, methods were not as standardized as they are today.

Early Experimental Protocol: Broth Dilution Method (Conceptual)

The broth dilution method was a foundational technique for determining the minimum inhibitory concentration (MIC) of an antibiotic.

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound would be prepared in a liquid growth medium (e.g., nutrient broth) in test tubes.

  • Inoculation: Each tube would be inoculated with a standardized suspension of the test bacterium.

  • Incubation: The tubes would be incubated at a suitable temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • Observation: The MIC would be determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Today, broth microdilution is the recommended standard method for this compound susceptibility testing, as other methods like disk diffusion are unreliable due to the poor diffusion of the large this compound molecule in agar.[8]

The Emergence of this compound Resistance

The renewed and widespread use of this compound has inevitably led to the emergence of resistance. Initially, resistance was primarily attributed to chromosomal mutations affecting the two-component regulatory systems, such as PmrA/PmrB and PhoP/PhoQ, which lead to modifications of the lipid A portion of LPS. These modifications reduce the net negative charge of the LPS, thereby decreasing its affinity for the positively charged this compound.

A significant turning point in this compound resistance was the discovery of the plasmid-mediated mcr-1 gene in 2015. This gene encodes a phosphoethanolamine transferase that modifies lipid A, conferring transferable this compound resistance. The discovery of mcr-1 and subsequent variants has raised significant public health concerns due to the potential for rapid dissemination of this compound resistance among Gram-negative pathogens.

This compound This compound LPS Lipopolysaccharide (LPS) This compound->LPS Binds to ChromosomalMutation Chromosomal Mutation (e.g., PmrA/PmrB, PhoP/PhoQ) LipidAModification Lipid A Modification ChromosomalMutation->LipidAModification PlasmidMediated Plasmid-Mediated Resistance (mcr-1 gene) PlasmidMediated->LipidAModification ReducedBinding Reduced this compound Binding LipidAModification->ReducedBinding

Figure 2: Mechanisms of this compound resistance.

Conclusion

This compound stands as a testament to the dynamic nature of antimicrobial therapy. Its journey from a promising discovery to a drug of last resort highlights the ongoing battle against antibiotic resistance. For researchers and drug development professionals, the story of this compound underscores the importance of understanding the historical context of antibiotics, their mechanisms of action, and the molecular basis of resistance. As we face a future with a diminishing pipeline of new antibiotics, the careful stewardship and continued study of older drugs like this compound will be paramount in preserving their efficacy for future generations.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Colistin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure, physicochemical properties, and mechanism of action of colistin, a critical last-resort antibiotic for treating multidrug-resistant Gram-negative infections. It includes summaries of key experimental protocols and visual representations of molecular interactions and laboratory workflows.

Chemical Structure of this compound

This compound, also known as polymyxin E, is a multicomponent polypeptide antibiotic produced by the bacterium Paenibacillus polymyxa subsp. colistinus.[1] Its structure is characterized by a cyclic heptapeptide ring and a linear tripeptide side chain that is acylated at the N-terminus by a fatty acid.[2][3] This amphipathic nature, possessing both hydrophilic and hydrophobic regions, is crucial for its antibacterial activity.[4]

The two major components of commercially available this compound are this compound A (polymyxin E1) and this compound B (polymyxin E2). They differ only in the fatty acid acyl group attached to the N-terminus of the tripeptide side chain.[1][5]

  • This compound A contains a 6-methyl-octanoic acid tail.[1][5]

  • This compound B contains a 6-methyl-heptanoic acid tail.[1][5][6]

There are two forms of this compound available for clinical use: this compound sulfate and colistimethate sodium (CMS).[7][8][9]

  • This compound Sulfate : This is the active, cationic form of the antibiotic.[9] It is used for topical and oral administration but is considered more toxic for parenteral use.[4]

  • Colistimethate Sodium (CMS) : This is an inactive, anionic prodrug of this compound, created by reacting this compound with formaldehyde and sodium bisulfite.[4][8][10] This reaction adds sulfomethyl groups to the primary amine groups of this compound.[8][10] CMS is less toxic and is the form used for parenteral (intravenous or intramuscular) and inhaled administration.[8][9][10] In vivo, CMS undergoes hydrolysis to release the active this compound and a mixture of partially sulfomethylated derivatives.[4][8][10]

Physicochemical Properties

The properties of this compound and its salt forms are summarized below. The data represents a mixture of this compound A and B unless otherwise specified.

PropertyValueSource(s)
Molecular Formula
This compound AC53H100N16O13[11]
This compound BC52H98N16O13[6][11]
This compound Sulfate2(C52H98N16O13)·5(H2SO4)[12]
Molecular Weight
This compound A1169.47 g/mol
This compound B1155.4 g/mol [11]
This compound Sulfate2801.27 g/mol [12]
Appearance White or almost white, hygroscopic powder[12]
Melting Point 200-220 °C[12][13]
Solubility Soluble in water (H2O: soluble 50mg/mL)[12]
pKa (Strongest Basic) 10.23[14]
pKa (Strongest Acidic) 11.57[14]

Mechanism of Action: Disruption of the Bacterial Membrane

This compound exerts a rapid bactericidal effect on Gram-negative bacteria through a primary mechanism involving the disruption of the cell membrane.[7] The process is initiated by an electrostatic interaction between the polycationic this compound molecule and the anionic lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][8][15][16]

The key steps are:

  • Binding to LPS : The positively charged α,γ-diaminobutyric acid (Dab) residues of this compound bind to the negatively charged phosphate groups of Lipid A, a core component of LPS.[15][16][17]

  • Cation Displacement : This interaction competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer.[1][8][15][17]

  • Outer Membrane Permeabilization : The displacement of these cations destabilizes and disrupts the integrity of the outer membrane, creating transient "cracks" or pores.[1][15] This allows this compound to penetrate the outer membrane.[1][18]

  • Inner Membrane Disruption : After crossing the outer membrane, the hydrophobic fatty acid tail of this compound interacts with the phospholipid bilayer of the inner (cytoplasmic) membrane in a detergent-like manner.[8][13] This insertion disrupts the inner membrane's structure, leading to increased permeability.[18]

  • Cell Death : The loss of inner membrane integrity causes leakage of essential intracellular contents, such as ions and metabolites, ultimately resulting in bacterial cell death.[1][8][15]

Additionally, this compound can bind to and neutralize the lipid A component of LPS, which is a potent endotoxin, thereby exhibiting anti-endotoxin activity.[9][15]

Colistin_Mechanism_of_Action cluster_OM Gram-Negative Outer Membrane cluster_IM Inner Membrane LPS Lipopolysaccharide (LPS) (Anionic) Displacement Cation Displacement LPS->Displacement Cations Mg²⁺ / Ca²⁺ (Stabilizing Ions) Cations->Displacement IM Phospholipid Bilayer Disruption Inner Membrane Disruption IM->Disruption This compound This compound (Polycationic) This compound->LPS Electrostatic Interaction This compound->Displacement Permeabilization Outer Membrane Permeabilization Displacement->Permeabilization Membrane Destabilization Permeabilization->IM This compound Penetration Permeabilization->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Detergent-like Action Death Bacterial Cell Death Leakage->Death

Caption: Mechanism of action of this compound against Gram-negative bacteria.

Key Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution (BMD) method is the recommended gold standard for determining the MIC of this compound.[19][20] Due to the polycationic nature of this compound, it can adhere to the polystyrene surface of standard microtiter plates, leading to falsely elevated MIC values.[20] The inclusion of a surfactant like polysorbate 80 is sometimes used to mitigate this issue.[20][21]

Detailed Methodology:

  • Preparation of this compound Stock Solution : Prepare a stock solution of this compound sulfate in sterile deionized water according to manufacturer recommendations.

  • Preparation of Microtiter Plates :

    • Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.[19]

    • Perform a two-fold serial dilution of the this compound stock solution across the wells to achieve the desired final concentration range (e.g., 0.12 to 128 µg/mL).[8][21]

    • Include a growth control well (broth only) and a sterility control well.

  • Inoculum Preparation :

    • From a fresh (18-24 hour) culture on non-selective agar, select 3-5 colonies.[21]

    • Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[20]

  • Inoculation and Incubation :

    • Inoculate the prepared wells with the bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[19]

  • Reading Results :

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[19]

    • The growth control well should show turbidity, and the sterility control should be clear. Quality control should be performed using reference strains like E. coli ATCC 25922 and this compound-resistant E. coli NCTC 13846.[19]

MIC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilute_this compound Perform Serial Dilution of this compound in Plate Stock->Dilute_this compound Inoculum Prepare 0.5 McFarland Bacterial Suspension Dilute_Inoculum Dilute Suspension to Final Inoculum Density Inoculum->Dilute_Inoculum Plate Prepare 96-well plate with CAMHB Plate->Dilute_this compound Inoculate Inoculate Wells Dilute_this compound->Inoculate Dilute_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Read Plate for Visible Growth Incubate->Read Determine Determine MIC Value Read->Determine Lipid_Interaction_Workflow cluster_setup Experimental Setup cluster_interaction Interaction Phase cluster_measurement Biophysical Measurement cluster_result Data Analysis & Interpretation Lipids Select Lipids to Mimic Bacterial Membrane Membrane Prepare Model Membrane (e.g., Liposomes, Bilayers) Lipids->Membrane Addthis compound Introduce this compound to the System Membrane->Addthis compound Incubate Allow for Interaction Addthis compound->Incubate Technique Apply Technique: - Circular Dichroism - X-ray/Neutron Scattering - Fluorescence Spectroscopy Incubate->Technique Analysis Analyze Data for Structural and Dynamic Changes Technique->Analysis Conclusion Determine Mode of Membrane Interaction Analysis->Conclusion

References

An In-Depth Technical Guide to the Mechanism of Action of Colistin on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colistin, a polycationic peptide antibiotic of the polymyxin class, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Its potent bactericidal activity is primarily directed at the bacterial cell envelope, leading to rapid cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action on bacterial membranes. It details the initial electrostatic interactions with lipopolysaccharide (LPS), the subsequent displacement of divalent cations, and the consequent disruption of both the outer and inner membranes. Recent research has further elucidated that LPS in the inner membrane is also a key target for this compound's lethal action. This document synthesizes quantitative data on this compound's binding affinity and efficacy, provides detailed experimental protocols for studying its mechanism, and presents visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action

The bactericidal effect of this compound is a multi-step process initiated by its interaction with the outer membrane of Gram-negative bacteria. The primary target is the lipid A component of lipopolysaccharide (LPS), a major constituent of the outer leaflet of the outer membrane.[1][2][3]

Electrostatic Interaction and Divalent Cation Displacement

This compound is a polycationic molecule at physiological pH, carrying a net positive charge. This allows for a strong electrostatic interaction with the negatively charged phosphate groups of lipid A.[3][4] This initial binding is a critical step that displaces divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer by bridging adjacent LPS molecules.[3][4] The displacement of these cations weakens the structural integrity of the outer membrane.

Outer Membrane Destabilization and Permeabilization

Following the initial electrostatic interaction and cation displacement, the hydrophobic tail of the this compound molecule inserts into the hydrophobic core of the outer membrane. This "self-promoted uptake" further destabilizes the membrane, leading to increased permeability.[5] This disruption allows for the passage of this compound across the outer membrane and into the periplasmic space. The permeabilization of the outer membrane also renders the bacterium more susceptible to other antibiotics that would otherwise be excluded.

Inner Membrane Disruption and Cell Lysis

Once in the periplasm, this compound targets the inner cytoplasmic membrane. Recent studies have revealed that, similar to the outer membrane, this compound's bactericidal activity against the inner membrane is also dependent on the presence of LPS.[1][2][6] this compound interacts with LPS molecules that are in transit to the outer membrane, leading to the disruption of the inner membrane's integrity. This disruption causes a loss of the proton motive force, dissipation of the membrane potential, and leakage of essential cytoplasmic contents, ultimately resulting in bacterial cell death and lysis.[7]

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data related to the mechanism of action of this compound.

Table 1: Binding Affinity of Polymyxins to Lipopolysaccharide (LPS)
PolymyxinBacterial SpeciesLPS TypeMethodDissociation Constant (K_d)Reference
This compoundKlebsiella pneumoniaeWild-typeITC2.5 µM[8]
This compoundKlebsiella pneumoniaeΔlpxM mutantITC1.8 µM[8]
Polymyxin BEscherichia coliN/ASPR> this compound[9]

ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Key Gram-Negative Pathogens
Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Pseudomonas aeruginosa1310.25 - 512232[10]
Pseudomonas aeruginosa100≤0.75 - >2.0N/AN/A[11]
Pseudomonas aeruginosa52N/A1.03.0[12]
Acinetobacter baumannii194≤0.125 - >1612[13]
Acinetobacter baumannii61N/AN/AN/A[14]
Acinetobacter baumannii18≤0.125 - ≥128N/AN/A[15]
Klebsiella pneumoniae1500.125 - 16N/AN/A[16]
Klebsiella pneumoniae141≤0.25 - >16.0116[17]
Klebsiella pneumoniae48≤1 - 2N/AN/A[18]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. N/A indicates data not available in the cited source.

Table 3: Effect of this compound on Bacterial Membrane Potential
Bacterial SpeciesThis compound ConcentrationMethodObserved EffectReference
Pseudomonas aeruginosa2 µg/mL and 10 µg/mLdiSC₃(5) fluorescenceNo detectable depolarization[7]
Escherichia coliN/AMolecular DynamicsInsertion of acyl tail into membrane core

diSC₃(5) is a membrane potential-sensitive fluorescent dye.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Outer Membrane Permeability Assay (N-phenyl-1-naphthylamine Uptake)

This assay measures the permeabilization of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • HEPES buffer (5 mM, pH 7.2)

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • This compound solution of desired concentrations

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.

  • Resuspend the bacterial pellet in HEPES buffer to a final optical density at 600 nm (OD₆₀₀) of 0.5.

  • In the microplate, add 50 µL of the bacterial suspension to each well.

  • Add 50 µL of the this compound solution (at 2x the final desired concentration) to the appropriate wells. Include a control with buffer only.

  • Add NPN to a final concentration of 10 µM to all wells.

  • Immediately measure the fluorescence intensity over time at 37°C.

Inner Membrane Permeability Assay (Propidium Iodide Staining)

This assay assesses the integrity of the bacterial inner membrane using the fluorescent dye propidium iodide (PI). PI is a DNA intercalating agent that cannot cross the intact inner membrane of live cells. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • This compound solution of desired concentrations

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader (Excitation: ~535 nm, Emission: ~617 nm) or flow cytometer

Procedure:

  • Harvest and wash bacterial cells as described for the NPN assay.

  • Resuspend the cells in the chosen buffer.

  • In the microplate, add the bacterial suspension and this compound solutions as in the NPN assay.

  • Add PI to a final concentration of 2.5 µM to all wells.

  • Incubate the plate in the dark at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity.

Lipopolysaccharide (LPS) Binding Assay (Dansyl-Polymyxin B Displacement)

This competitive binding assay measures the ability of this compound to displace a fluorescently labeled polymyxin B (dansyl-polymyxin B) from LPS. The fluorescence of dansyl-polymyxin B is quenched in an aqueous environment but increases significantly upon binding to LPS. The addition of unlabeled this compound will compete for the same binding sites on LPS, causing the displacement of dansyl-polymyxin B and a subsequent decrease in fluorescence.

Materials:

  • Purified LPS from the bacterium of interest

  • Dansyl-polymyxin B

  • This compound solutions of varying concentrations

  • HEPES buffer (5 mM, pH 7.2)

  • Fluorometer

Procedure:

  • Prepare a solution of LPS in HEPES buffer.

  • Add a fixed concentration of dansyl-polymyxin B to the LPS solution and allow it to equilibrate.

  • Measure the initial fluorescence (Excitation: ~340 nm, Emission: ~485 nm).

  • Titrate the mixture with increasing concentrations of this compound.

  • Measure the fluorescence after each addition of this compound, allowing for equilibration.

  • The decrease in fluorescence is proportional to the amount of dansyl-polymyxin B displaced by this compound, from which the binding affinity (K_d) can be calculated.

Visualizing the Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound's mechanism of action and the workflows of the experimental assays described above.

Colistin_Mechanism_of_Action cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane This compound This compound (Polycationic) lps LPS (Lipid A) (Anionic) This compound->lps Electrostatic Interaction divalent_cations Mg²⁺, Ca²⁺ lps->divalent_cations Displaces om_destabilization Outer Membrane Destabilization divalent_cations->om_destabilization Leads to colistin_periplasm This compound om_destabilization->colistin_periplasm Self-promoted Uptake im_lps Inner Membrane LPS colistin_periplasm->im_lps Targets im_disruption Inner Membrane Disruption im_lps->im_disruption Causes cell_lysis Cell Lysis and Death im_disruption->cell_lysis Results in NPN_Uptake_Assay_Workflow start Start prep_cells Prepare Bacterial Suspension (OD₆₀₀ = 0.5) start->prep_cells add_cells Add Bacterial Suspension to Microplate prep_cells->add_cells add_this compound Add this compound Solutions add_cells->add_this compound add_npn Add NPN (10 µM) add_this compound->add_npn measure_fluorescence Measure Fluorescence (Ex: 350 nm, Em: 420 nm) add_npn->measure_fluorescence end End measure_fluorescence->end PI_Staining_Assay_Workflow start Start prep_cells Prepare Bacterial Suspension start->prep_cells add_cells Add Bacterial Suspension to Microplate prep_cells->add_cells add_this compound Add this compound Solutions add_cells->add_this compound add_pi Add Propidium Iodide (2.5 µM) add_this compound->add_pi incubate Incubate in Dark (37°C, 30 min) add_pi->incubate measure_fluorescence Measure Fluorescence (Ex: ~535 nm, Em: ~617 nm) incubate->measure_fluorescence end End measure_fluorescence->end

References

Colistin's Resurgence: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 8, 2025

Abstract

With the rise of multidrug-resistant (MDR) Gram-negative bacteria, the polymyxin antibiotic colistin (also known as polymyxin E) has been redeployed as a last-resort therapeutic agent. This guide provides an in-depth analysis of this compound's spectrum of activity, mechanisms of action and resistance, and the standardized protocols for susceptibility testing. Quantitative data on its in-vitro activity are presented, alongside detailed experimental workflows and pathway diagrams to serve as a critical resource for professionals in microbiology and drug development.

Introduction

First discovered in 1947, this compound fell out of favor in the 1970s due to concerns about nephrotoxicity and neurotoxicity, especially as newer, less toxic agents became available. However, the escalating crisis of antimicrobial resistance, particularly the emergence of carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii, has necessitated its reintroduction into clinical practice. This compound is now a critical last-line defense against infections caused by these formidable pathogens. Its efficacy is primarily directed against Gram-negative bacteria, owing to its unique mechanism of action targeting the bacterial outer membrane.

Mechanism of Action

This compound's bactericidal activity is rapid and concentration-dependent. It acts as a cationic detergent, disrupting the integrity of the Gram-negative outer membrane.

The process involves two key steps:

  • Electrostatic Attraction: As a polycationic peptide, this compound is electrostatically attracted to the anionic lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. It competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer.

  • Membrane Destabilization: This displacement disrupts the integrity of the outer membrane. The hydrophobic acyl tail of this compound then penetrates the hydrophobic core of the membrane, causing a detergent-like effect that leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.

G cluster_membrane Gram-Negative Outer Membrane cluster_permeability LPS Lipopolysaccharide (LPS) Negatively Charged (-) Cations Mg²⁺ / Ca²⁺ Leakage Leakage of Cytoplasmic Contents LPS->Leakage 3. Membrane Permeabilization Death Bacterial Cell Death Leakage->Death 4. Cell Lysis This compound This compound (Polycationic) This compound->LPS:head 1. Binds to LPS This compound->Cations 2. Displaces Cations

Figure 1. Mechanism of action of this compound against Gram-negative bacteria.

Spectrum of Activity

This compound exhibits a narrow but potent spectrum of activity, primarily targeting aerobic Gram-negative bacilli.[1]

Typically Susceptible Organisms:

  • Acinetobacter baumannii

  • Pseudomonas aeruginosa

  • Klebsiella pneumoniae

  • Escherichia coli

  • Enterobacter spp.

  • Salmonella spp.

  • Shigella spp.

  • Haemophilus influenzae

Intrinsically Resistant Organisms: Gram-positive bacteria and most anaerobic bacteria are resistant due to the lack of an outer membrane or differences in their membrane structure. Several Gram-negative species are also intrinsically resistant, including:

  • Proteus spp.

  • Providencia spp.

  • Serratia spp.

  • Morganella morganii

  • Burkholderia cepacia complex

In-Vitro Activity Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Gram-negative pathogens and the interpretive criteria established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: this compound MIC₅₀ and MIC₉₀ Data for Key Gram-Negative Pathogens

Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Acinetobacter baumannii 1 3 [2]
Pseudomonas aeruginosa 0.5 0.5 [2]
Klebsiella pneumoniae (this compound-Resistant) 8 >16 [3]

| Enterobacterales (this compound-Resistant) | 8 | 16 |[4] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values for resistant populations are included to show the typical MICs observed in non-susceptible isolates.

Table 2: CLSI and EUCAST Breakpoints for this compound (µg/mL) | Organism | CLSI 2024 | EUCAST v14.0 | | :--- | :--- | :--- | | | I | R | S | R | | Enterobacterales | ≤2 | ≥4 | ≤2 | >2 | | P. aeruginosa | ≤2 | ≥4 | ≤2 | >2 | | Acinetobacter spp. | ≤2 | ≥4 | ≤2 | >2 |

(S = Susceptible, I = Intermediate, R = Resistant)

Mechanisms of Resistance

This compound resistance can be intrinsic, as noted above, or acquired. Acquired resistance is a growing concern and primarily occurs through modifications of the LPS, this compound's target.

Chromosomal Resistance: The most common mechanism involves mutations in the two-component regulatory systems (TCS) PhoP/PhoQ and PmrA/PmrB .[5][6] Activation of these systems, often through mutations in the genes themselves or in negative regulators like mgrB, leads to the upregulation of operons responsible for modifying lipid A.[7] Specifically, the addition of positively charged molecules—phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N)—to the phosphate groups of lipid A reduces the net negative charge of the LPS.[6] This modification decreases the electrostatic affinity of the cationic this compound molecule for its target, resulting in resistance.

Plasmid-Mediated Resistance: A significant threat is the horizontal transfer of resistance via plasmids carrying mobile this compound resistance (mcr) genes . First identified in 2015, there are now at least 10 variants (mcr-1 to mcr-10). These genes encode phosphoethanolamine transferases that modify lipid A, conferring a low-level resistance phenotype (MICs typically 2–8 µg/mL).[1] The presence of mcr genes on mobile genetic elements facilitates their rapid dissemination among different species of Enterobacterales.

G cluster_stimuli Environmental Stimuli (e.g., low Mg²⁺, low pH) cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm Stimuli PhoQ PhoQ (Sensor Kinase) Stimuli->PhoQ Activates PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylates PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates MgrB MgrB (Negative Regulator) MgrB->PhoQ Inhibits PmrD PmrD (Connector) PhoP->PmrD Activates transcription of arn_operon arnBCADTEF operon (pmrHFIJKLM) PhoP->arn_operon Activates transcription of PmrA->arn_operon Activates transcription of PmrD->PmrA Protects PmrA-P from dephosphorylation LPS_mod LPS Modification (Addition of L-Ara4N) arn_operon->LPS_mod Leads to Resistance This compound Resistance LPS_mod->Resistance Results in

Figure 2. Signaling pathway for chromosomal this compound resistance.

Experimental Protocols: this compound Susceptibility Testing

Accurate susceptibility testing is critical for clinical decision-making but is fraught with challenges for this compound. Due to the cationic nature of the polymyxin molecule, it binds to the anionic surfaces of standard polystyrene labware and diffuses poorly in agar.

For these reasons, both CLSI and EUCAST have issued specific warnings that disk diffusion and gradient diffusion tests are unreliable and should not be used .[8] The joint CLSI/EUCAST recommendation states that broth microdilution (BMD) is the only valid reference method for determining this compound MICs.[9][10]

Reference Broth Microdilution (BMD) Protocol

This protocol is based on the ISO-20776-1 standard and joint CLSI/EUCAST guidelines.[10][11]

1. Materials:

  • This compound Standard: Use this compound sulfate powder. Do not use colistimethate sodium (CMS), as it is an inactive prodrug.[11]

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).[11]

  • Microtiter Plates: Use 96-well plates made of plain, untreated polystyrene.[11] No surfactants like polysorbate-80 should be used, as they can interfere with results.[12]

  • Bacterial Inoculum: Prepare a suspension of the isolate in saline or sterile water equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Quality Control Strains:

    • E. coli ATCC 25922 (susceptible control)

    • P. aeruginosa ATCC 27853 (susceptible control)

    • E. coli NCTC 13846 (mcr-1 positive, resistant control)[11]

2. Procedure:

  • Prepare this compound Dilutions: Prepare serial two-fold dilutions of this compound sulfate in CAMHB directly in the microtiter plate. A typical concentration range is 0.25 to 16 µg/mL.[10]

  • Inoculation: Add the standardized bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Seal the plates and incubate in ambient air at 35 ± 1°C for 18 ± 2 hours.[11]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_plate Plate Setup (Untreated Polystyrene) cluster_incubation Incubation & Reading p1 Prepare 0.5 McFarland suspension of isolate p3 Dilute inoculum in CAMHB to ~1x10⁶ CFU/mL p1->p3 p2 Prepare this compound sulfate stock solution s1 Perform serial 2-fold dilutions of this compound in CAMHB p2->s1 s2 Inoculate wells with diluted bacterial suspension (Final conc. ~5x10⁵ CFU/mL) p3->s2 s1->s2 s3 Include Growth Control (no drug) and Sterility Control (no bacteria) s2->s3 i1 Incubate at 35±1°C for 18±2 hours s3->i1 i2 Read MIC: Lowest concentration with no visible growth i1->i2

Figure 3. Workflow for the reference broth microdilution (BMD) method.

Conclusion

This compound is an indispensable tool in the fight against MDR Gram-negative pathogens. Its potent, rapid bactericidal activity makes it a vital last-resort option. However, its utility is threatened by the steady emergence of resistance, both through chromosomal mutations and the alarming spread of plasmid-mediated mcr genes. This underscores the critical need for robust antimicrobial stewardship and vigilant surveillance. For laboratory professionals, adherence to strict, validated protocols for susceptibility testing, specifically the reference broth microdilution method, is paramount to ensure accurate results that can effectively guide therapy and preserve the efficacy of this crucial antibiotic.

References

Colistin Resistance in Kleblsiella pneumoniae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colistin, a last-resort antibiotic, is increasingly compromised by the emergence of resistance in Klebsiella pneumoniae, a critical pathogen. This guide provides an in-depth technical overview of the core mechanisms driving this resistance. It details the genetic determinants, biochemical alterations, and regulatory pathways involved, presenting quantitative data, experimental methodologies, and visual representations of key processes to aid researchers and drug developers in understanding and combating this significant public health threat.

Core Mechanisms of this compound Resistance

This compound resistance in K. pneumoniae is primarily mediated by modifications of the outer membrane lipopolysaccharide (LPS), the antibiotic's target. These modifications reduce the net negative charge of the lipid A moiety of LPS, thereby decreasing its affinity for the positively charged this compound molecule. This is achieved through two principal mechanisms: chromosomal mutations and the acquisition of plasmid-mediated resistance genes.

Chromosomal Mutations

Mutations in chromosomal genes encoding two-component regulatory systems (TCS) and their regulators are the most common cause of this compound resistance. These systems, primarily PhoP/PhoQ and PmrA/PmrB, control the expression of genes responsible for lipid A modification.

  • Inactivation of the mgrB Gene: The mgrB gene encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoP/PhoQ TCS.[1][2][3] Inactivation of mgrB through point mutations, insertions, or deletions leads to constitutive activation of the PhoP/PhoQ system.[4][5][6] This, in turn, upregulates the pmrHFIJKLM operon, which is responsible for the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[7] Insertional inactivation of mgrB is a common mechanism of this compound resistance.[1][4]

  • Mutations in phoP and phoQ: The phoP and phoQ genes encode the response regulator and sensor kinase of the PhoP/PhoQ TCS, respectively. Activating mutations in these genes can also lead to the upregulation of the pmrHFIJKLM operon and subsequent lipid A modification, resulting in this compound resistance.[8][9]

  • Mutations in pmrA and pmrB: The pmrA and pmrB genes encode the response regulator and sensor kinase of the PmrA/PmrB TCS. This system directly activates the pmrHFIJKLM operon and the pmrC gene, which is responsible for adding phosphoethanolamine (pEtN) to lipid A.[9][10] Mutations in pmrA or pmrB can lead to constitutive activation of this pathway and high-level this compound resistance.[10][11][12]

Plasmid-Mediated Resistance (mcr Genes)

The emergence of mobile this compound resistance (mcr) genes, located on plasmids, represents a significant threat due to their potential for horizontal gene transfer.[13] These genes encode phosphoethanolamine transferases that add pEtN to lipid A, similar to the modification mediated by the pmrC gene.[14] To date, several variants of mcr have been identified, with mcr-1 and mcr-8 being reported in K. pneumoniae.[14][15][16]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound resistance in K. pneumoniae.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) Associated with Different Resistance Mechanisms

Resistance MechanismSpecific AlterationThis compound MIC Range (µg/mL)Reference(s)
mgrB Inactivation Premature termination (Gln30*)32[1]
Frameshift or point mutations32[11]
Insertion of ISKpn26>8[4]
Complementation with wild-type mgrB1[1]
pmrA/pmrB Mutations PmrB (T157P)64 - 256[3]
PmrB (T245G)64[11]
PmrA (G157A)32 - >64[11]
Complementation with wild-type pmrB0.125[3]
mcr Genes mcr-14 - >8[15]
mcr-71 - 2[16]
mcr-84 - 8[16]
No mcr gene (susceptible)≤2[17]

Table 2: Prevalence of mcr Genes in this compound-Resistant K. pneumoniae

mcr GeneCountry/RegionPrevalence in this compound-Resistant IsolatesReference(s)
mcr-1Egypt84%[13]
mcr-1ThailandNot specified, but present[16][18]
mcr-1India86.4% (19/22)[6]
mcr-1Global (SENTRY program 2016)2 K. pneumoniae isolates[15]
mcr-8GlobalReported in K. pneumoniae[14][19]
mcr-1 and mcr-8Global (Systematic Review)mcr-1: 14%, mcr-8: 6% of studies included[14]

Signaling Pathways and Regulatory Networks

The following diagrams illustrate the key signaling pathways involved in chromosomally-mediated this compound resistance in K. pneumoniae.

PhoPQ_PmrAB_Pathway cluster_membrane Cell Membrane cluster_pho PhoP/PhoQ System cluster_pmr PmrA/PmrB System cluster_genes Target Genes cluster_modification Lipid A Modification Outer Membrane Outer Membrane Inner Membrane Inner Membrane PhoQ PhoQ PhoP PhoP PhoQ->PhoP Phosphorylates pmrHFIJKLM pmrHFIJKLM (arn operon) PhoP->pmrHFIJKLM Activates mgrB MgrB mgrB->PhoQ Inhibits PmrB PmrB PmrA PmrA PmrB->PmrA Phosphorylates PmrA->pmrHFIJKLM Activates pmrC pmrC PmrA->pmrC Activates L_Ara4N L-Ara4N addition pmrHFIJKLM->L_Ara4N pEtN pEtN addition pmrC->pEtN lps LPS (Lipid A) L_Ara4N->lps Modifies pEtN->lps Modifies This compound This compound This compound->lps Binds to

Caption: Chromosomal this compound resistance signaling pathways in K. pneumoniae.

MCR_Mediated_Resistance cluster_plasmid Plasmid cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane mcr_gene mcr gene (e.g., mcr-1, mcr-8) mcr_protein MCR Protein (Phosphoethanolamine Transferase) mcr_gene->mcr_protein Expressed as lps LPS (Lipid A) mcr_protein->lps Adds pEtN to pEtN_source Phosphoethanolamine (pEtN) pEtN_source->mcr_protein Substrate This compound This compound lps->this compound Reduced Binding

Caption: Mechanism of plasmid-mediated this compound resistance via MCR enzymes.

Experimental Protocols

This section provides an overview of key experimental methodologies for the characterization of this compound resistance in K. pneumoniae.

Determination of Minimum Inhibitory Concentration (MIC)

The reference method for determining this compound MIC is broth microdilution (BMD) as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21][22]

Protocol: Broth Microdilution (BMD)

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound sulfate in sterile deionized water.

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CA-MHB): Use commercially available CA-MHB or prepare in-house according to CLSI guidelines.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CA-MHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 128 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculate Microtiter Plate: Within 15 minutes of preparation, dilute the standardized inoculum in CA-MHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Quality Control: Include a quality control strain with a known this compound MIC in each run (e.g., Escherichia coli ATCC 25922).

Molecular Detection of Resistance Genes

Protocol: PCR and Sequencing of mgrB

  • DNA Extraction: Extract genomic DNA from a pure culture of K. pneumoniae.

  • PCR Amplification:

    • Design or use previously validated primers that flank the entire mgrB coding sequence and promoter region.

    • Perform PCR using a standard Taq polymerase or a high-fidelity polymerase for sequencing applications.

    • Typical PCR cycling conditions:

      • Initial denaturation: 95°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 50-60°C for 30 seconds (optimize for specific primers).

        • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 7 minutes.

  • Agarose Gel Electrophoresis: Analyze the PCR product on a 1-1.5% agarose gel to confirm the expected amplicon size.

  • Sequencing: Purify the PCR product and send for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with a wild-type mgrB sequence from a this compound-susceptible K. pneumoniae strain to identify mutations, insertions, or deletions.

Analysis of Lipid A Modification

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a rapid method to analyze lipid A modifications.[23][24]

Protocol: MALDI-TOF Mass Spectrometry for Lipid A Analysis

  • Lipid A Extraction (Mild Acid Hydrolysis):

    • Harvest bacteria from an overnight culture.

    • Resuspend the bacterial pellet in a mild acid solution (e.g., 1% acetic acid).

    • Incubate at 98-100°C for 1-2 hours to hydrolyze the ketosidic linkage between the core oligosaccharide and lipid A.

    • Centrifuge to pellet the insoluble lipid A.

    • Wash the pellet with sterile water.

  • Sample Preparation for MALDI-TOF:

    • Resuspend the lipid A pellet in a suitable solvent.

    • Spot a small volume of the lipid A suspension onto a MALDI target plate.

    • Overlay the spot with a suitable matrix solution (e.g., MBT lipid Xtract matrix).

    • Allow the spot to air dry.

  • MALDI-TOF MS Analysis:

    • Acquire mass spectra in the negative-ion mode.

    • Analyze the spectra for peaks corresponding to unmodified and modified lipid A species. The addition of L-Ara4N results in a mass shift of +131 Da, and the addition of pEtN results in a mass shift of +123 Da.

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of genes involved in this compound resistance, such as pmrC and pmrK.[10][25]

Protocol: qRT-PCR for pmrC and pmrK Expression

  • RNA Extraction: Extract total RNA from K. pneumoniae cultures grown to mid-logarithmic phase. Treat with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR:

    • Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

    • Use validated primers for the target genes (pmrC, pmrK) and a reference (housekeeping) gene (e.g., rpoB).

    • Run the PCR in a real-time thermal cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method, comparing the expression in the test isolate to a this compound-susceptible control strain.

Conclusion

This compound resistance in Klebsiella pneumoniae is a complex and evolving challenge. A thorough understanding of the underlying molecular mechanisms, including the roles of the PhoP/PhoQ and PmrA/PmrB signaling pathways, mgrB inactivation, and the spread of mcr genes, is crucial for the development of effective surveillance strategies, diagnostic tools, and novel therapeutic interventions. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to address this urgent public health threat.

References

An In-depth Technical Guide to Colistin Heteroresistance: Detection, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of colistin heteroresistance, a phenomenon where a subpopulation of bacterial cells exhibits resistance to this compound within a larger, susceptible population. This can lead to therapeutic failures and the selection of fully resistant strains. We will delve into the primary methods for its detection, the intricate molecular mechanisms that underpin this resistance, and detailed protocols for key experimental procedures.

Detection of this compound Heteroresistance

The accurate detection of this compound heteroresistance is crucial for both clinical management and research. Routine antimicrobial susceptibility testing methods are often insufficient, necessitating specialized techniques.

Population Analysis Profiling (PAP)

Population Analysis Profiling (PAP) is considered the gold standard for the detection and quantification of this compound heteroresistance.[1] It determines the frequency of resistant subpopulations within a bacterial culture across a range of antibiotic concentrations.[1]

1.1.1 Interpreting PAP Results

The results of a PAP analysis are typically plotted as the log10 of the colony-forming units (CFU)/mL versus the this compound concentration. The interpretation is as follows:

  • Susceptible: A sharp decline in bacterial viability at low this compound concentrations.

  • Resistant: The bacterial population shows minimal decline in viability even at high this compound concentrations.

  • Heteroresistant: The majority of the population is susceptible, but a smaller subpopulation is capable of growing at higher this compound concentrations.[1] This is visualized as a biphasic killing curve.

Other Detection Methods

While PAP is the gold standard, other methods are sometimes used, though with limitations:

  • Broth Microdilution (BMD): Standard BMD is generally unable to detect heteroresistance.[2]

  • Etest: The Etest may sometimes reveal resistant colonies within the inhibition ellipse, suggesting heteroresistance, but it is not as sensitive or quantitative as PAP.[1]

  • Automated Systems: Systems like VITEK 2 have been shown to be unreliable for detecting this compound heteroresistance.[3]

The following table summarizes key quantitative data related to the prevalence of this compound heteroresistance across various studies and bacterial species.

Bacterial SpeciesPrevalence of Heteroresistance (%)Geographic RegionDetection MethodReference
Acinetobacter baumannii67.1Not SpecifiedPAP[4][5]
Acinetobacter baumannii33Meta-analysisPAP[6]
Klebsiella pneumoniae31.5Meta-analysisPAP[7]
Klebsiella pneumoniae6.2ChinaPAP[2]
Carbapenem-Resistant Enterobacterales10.1United StatesPAP[8]
Carbapenem-Resistant Pseudomonas aeruginosa26Atlanta, USAPAP[9][10]

Molecular Mechanisms of this compound Heteroresistance

The molecular underpinnings of this compound heteroresistance are complex and primarily revolve around modifications to the bacterial outer membrane, specifically the lipopolysaccharide (LPS) component.

Lipopolysaccharide (LPS) Modification

This compound, a polycationic peptide, interacts with the negatively charged lipid A moiety of LPS, leading to membrane destabilization and cell death.[11] Resistance arises from modifications that reduce this negative charge, thereby weakening the binding of this compound.[12] The two primary modifications are:

  • Addition of phosphoethanolamine (PEtN): Catalyzed by phosphoethanolamine transferases.[13][14]

  • Addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N): This modification also adds a positive charge to lipid A.[15][16]

These modifications are often regulated by two-component systems (TCS).

Two-Component Regulatory Systems (TCS)

TCS are crucial for sensing environmental stimuli and regulating gene expression. In the context of this compound resistance, the PmrAB and PhoPQ systems are paramount.[17][18]

  • PmrAB System: Mutations in pmrA or pmrB can lead to the constitutive activation of this system, resulting in the upregulation of the pmrCAB operon (in A. baumannii) or the arnBCADTEF operon (responsible for L-Ara4N synthesis) and pmrC (a PEtN transferase).[19]

  • PhoPQ System: This system can be activated by low magnesium concentrations and can, in turn, activate the PmrAB system, leading to LPS modification.[3]

In Klebsiella pneumoniae, the MgrB protein acts as a negative regulator of the PhoPQ system. Inactivation or mutation of the mgrB gene is a common mechanism for this compound resistance.[12]

Plasmid-Mediated Resistance (mcr genes)

The emergence of plasmid-mediated this compound resistance genes, particularly the mcr family (mcr-1, mcr-2, etc.), represents a significant public health threat due to their horizontal transferability.[12] These genes encode phosphoethanolamine transferases that modify lipid A.[20]

Other Mechanisms
  • Loss of LPS: In some cases, mutations in the genes responsible for lipid A biosynthesis (lpxA, lpxC, lpxD) can lead to a complete loss of LPS, the target of this compound.[19][21]

  • Efflux Pumps: Overexpression of efflux pumps has been suggested to contribute to this compound heteroresistance in some bacteria.[2]

The following diagram illustrates the workflow for the detection and characterization of this compound heteroresistance.

G cluster_0 Detection cluster_1 Characterization Clinical Isolate Clinical Isolate Broth Microdilution (MIC) Broth Microdilution (MIC) Clinical Isolate->Broth Microdilution (MIC) Population Analysis Profiling (PAP) Population Analysis Profiling (PAP) Broth Microdilution (MIC)->Population Analysis Profiling (PAP) If MIC ≤ 2 µg/mL Susceptible Susceptible Population Analysis Profiling (PAP)->Susceptible Heteroresistant Heteroresistant Population Analysis Profiling (PAP)->Heteroresistant Resistant Resistant Population Analysis Profiling (PAP)->Resistant Molecular Analysis Molecular Analysis Heteroresistant->Molecular Analysis Whole Genome Sequencing Whole Genome Sequencing Molecular Analysis->Whole Genome Sequencing Gene Expression Analysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) Molecular Analysis->Gene Expression Analysis (qRT-PCR) LPS Analysis (MALDI-TOF) LPS Analysis (MALDI-TOF) Molecular Analysis->LPS Analysis (MALDI-TOF)

Caption: Workflow for this compound heteroresistance detection.

The following diagram illustrates the key signaling pathways involved in this compound resistance.

G cluster_0 Regulation cluster_1 LPS Modification cluster_2 Outcome Low Mg2+ Low Mg2+ PhoPQ PhoPQ Low Mg2+->PhoPQ activates MgrB MgrB MgrB->PhoPQ inhibits PmrAB PmrAB PhoPQ->PmrAB activates arnBCADTEF operon arnBCADTEF operon PmrAB->arnBCADTEF operon upregulates pmrC pmrC PmrAB->pmrC upregulates mcr genes (plasmid) mcr genes (plasmid) mcr genes (plasmid)->pmrC encodes PEtN transferase Lipid A Lipid A arnBCADTEF operon->Lipid A adds L-Ara4N pmrC->Lipid A adds PEtN Modified Lipid A Modified Lipid A Lipid A->Modified Lipid A This compound Resistance This compound Resistance Modified Lipid A->this compound Resistance

Caption: Signaling pathways in this compound resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound heteroresistance.

Population Analysis Profiling (PAP)

Objective: To quantify the frequency of this compound-resistant subpopulations.

Materials:

  • Bacterial isolate for testing

  • Mueller-Hinton (MH) broth and agar

  • This compound sulfate stock solution

  • Sterile saline (0.85% NaCl)

  • Sterile microcentrifuge tubes and Petri dishes

  • Spectrophotometer

Protocol:

  • Inoculum Preparation:

    • Inoculate a single colony of the test isolate into 5 mL of MH broth.

    • Incubate overnight at 37°C with shaking.

    • Adjust the turbidity of the overnight culture with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions:

    • Perform a 10-fold serial dilution of the standardized inoculum in sterile saline, from 10⁻¹ to 10⁻⁶.

  • Plating:

    • Prepare MH agar plates containing a range of this compound concentrations (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32 µg/mL).

    • Plate 100 µL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto the this compound-free MH agar plate to determine the total viable count.

    • Plate 100 µL of the undiluted (10⁰) and 10⁻¹ dilutions onto the this compound-containing plates.

  • Incubation:

    • Incubate all plates at 37°C for 24-48 hours.

  • Data Analysis:

    • Count the colonies on each plate.

    • Calculate the CFU/mL for each this compound concentration.

    • Plot the log10 CFU/mL against the this compound concentration. The frequency of the resistant subpopulation is determined by dividing the number of colonies on the antibiotic-containing plates by the total inoculum.[3]

Stability of the Resistant Phenotype

Objective: To determine if the this compound resistance observed is stable or transient.

Protocol:

  • Select a single colony from a high-concentration this compound plate from the PAP experiment.[1]

  • Inoculate it into 5 mL of antibiotic-free MH broth.

  • Incubate overnight at 37°C.

  • Subculture the isolate daily in fresh antibiotic-free MH broth for 5-10 consecutive days.[1][22]

  • After the final subculture, repeat the PAP analysis or determine the MIC using broth microdilution.

  • A significant decrease in the MIC or the frequency of the resistant subpopulation indicates an unstable, heteroresistant phenotype.[1]

Molecular Characterization of Resistance Mechanisms

3.3.1 DNA Extraction and PCR for Resistance Genes

Objective: To detect the presence of mcr genes and mutations in regulatory genes (pmrA, pmrB, phoP, phoQ, mgrB).

Protocol:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Design or obtain primers specific for the target genes.

    • Perform PCR using a standard protocol with appropriate annealing temperatures and extension times for each primer set.

    • Include positive and negative controls.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of the correct-sized fragment.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing to identify mutations.

3.3.2 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the expression levels of genes involved in LPS modification (e.g., pmrC, arn operon genes).

Protocol:

  • RNA Extraction:

    • Grow the bacterial isolate to the mid-logarithmic phase in MH broth with and without a sub-inhibitory concentration of this compound.

    • Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using SYBR Green or a probe-based assay with primers specific for the target genes and a housekeeping gene (e.g., 16S rRNA) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

This comprehensive guide provides a foundational understanding of this compound heteroresistance, equipping researchers and drug development professionals with the necessary knowledge to address this growing challenge in antimicrobial resistance. The provided protocols offer a starting point for the reliable detection and characterization of this complex resistance phenotype.

References

Colistin-Inducible Resistance Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, the increasing incidence of this compound resistance threatens its clinical efficacy. This resistance is often inducible and mediated by complex regulatory pathways that modify the bacterial outer membrane, reducing this compound's binding affinity. This technical guide provides an in-depth overview of the core molecular mechanisms, experimental protocols to study them, and quantitative data on the key genetic determinants of this compound-inducible resistance.

The primary mechanism of this compound resistance involves the modification of the lipid A moiety of lipopolysaccharide (LPS), the initial target of this compound. This modification, typically the addition of phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), reduces the net negative charge of the outer membrane, thereby weakening the electrostatic interaction with the cationic this compound molecule.[1][2] This process is tightly regulated by two-component systems (TCS), primarily PhoPQ and PmrAB, and is often triggered by environmental signals, including the presence of this compound itself.

Core Signaling Pathways

The induction of this compound resistance is predominantly governed by the interconnected PhoPQ and PmrAB two-component systems.

The PhoPQ and PmrAB Regulatory Network

The PhoPQ system acts as a sensor of environmental cues such as low magnesium concentrations and the presence of cationic antimicrobial peptides, including this compound.[3] Upon activation, the sensor kinase PhoQ autophosphorylates and subsequently transfers the phosphate group to the response regulator PhoP.[3] Phosphorylated PhoP (PhoP-P) then acts as a transcriptional regulator, upregulating the expression of genes that contribute to outer membrane remodeling.

A key target of PhoP-P is the pmrD gene, which in turn can activate the PmrAB system.[4] The PmrAB system, consisting of the sensor kinase PmrB and the response regulator PmrA, directly controls the expression of the pmrC (also known as eptA) gene and the pmrHFIJKLM operon (also known as the arnBCADTEF operon).[2][5] The pmrC gene product is responsible for the addition of PEtN to lipid A, while the arn operon mediates the synthesis and transfer of L-Ara4N to lipid A.[2][6]

In some bacteria, such as Klebsiella pneumoniae, the PhoPQ system can also directly activate the arn operon.[7]

The Role of mgrB

In Klebsiella pneumoniae and other Enterobacteriaceae, the mgrB gene encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoPQ system.[8][9] MgrB interacts with PhoQ, inhibiting its kinase activity and promoting its phosphatase activity, thereby keeping the PhoPQ system in a deactivated state.[4] Mutations, insertions, or deletions in the mgrB gene lead to its inactivation, resulting in the constitutive activation of the PhoPQ pathway, subsequent upregulation of the arn operon, and high-level this compound resistance.[8][9]

Quantitative Data on this compound Resistance

The following tables summarize quantitative data on the impact of mutations in key regulatory genes on this compound resistance and the corresponding changes in gene expression.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound in Strains with Different Genetic Backgrounds

OrganismWild-Type this compound MIC (µg/mL)Mutant Gene(s)Mutation TypeResistant this compound MIC (µg/mL)Reference(s)
Klebsiella pneumoniae1mgrBGln30* (premature stop codon)32[4]
Klebsiella pneumoniae≤2mgrBIS5-like insertion>128[10]
Klebsiella pneumoniae0.5 - 2mgrBC28G16 - >128[10]
Klebsiella pneumoniae0.5pmrBT157P64[8]
Klebsiella pneumoniae≤2phoQL30Q16[10]
Escherichia coli0.25pmrBL14R64[11]

Table 2: Fold Change in Gene Expression in this compound-Resistant Strains Compared to Susceptible Strains

OrganismResistant Strain (Mutation)GeneFold Change in ExpressionReference(s)
Klebsiella pneumoniaemgrB mutantphoP2-3[4]
Klebsiella pneumoniaemgrB mutantphoQ2-3[4]
Klebsiella pneumoniaemgrB mutantpmrD2-3[4]
Klebsiella pneumoniaeThis compound-resistant isolatespmrC~2-12[12]
Klebsiella pneumoniaeThis compound-resistant isolatespmrK (arnB)~2-15[12]
Acinetobacter baumanniiThis compound-resistant isolatespmrAIncreased[6]
Pseudomonas aeruginosaThis compound exposurearn operonUpregulated[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-inducible resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound sulfate stock solution

  • 96-well microtiter plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare serial two-fold dilutions of this compound sulfate in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.125 to 128 µg/mL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., phoP, phoQ, pmrA, pmrB, mgrB, pmrC, arnB) and a housekeeping gene (e.g., rpoB, 16S rRNA).

Procedure:

  • RNA Extraction: Grow bacterial cultures to mid-log phase with and without this compound induction (sub-MIC concentration). Extract total RNA using a commercial kit according to the manufacturer's instructions. Treat with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.

    • A typical thermal cycling profile is: initial denaturation at 95°C for 5-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Table 3: Example Primer Sequences for qRT-PCR in Klebsiella pneumoniae

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference(s)
phoPGCGATATCGGTCGTTATTTCGCGGTAGAAGCCGATGTTGTT[14]
phoQGCGCTTTCTGCCGTTATTATGTTGCCGATGTTGTAGTTGC[14]
pmrACGGTCAGCAGTATCTTGGTGGCGTAGTAGTTGCCGATGTT[14]
pmrBGCTTGTCGTCGTTGTTATCGGTAGCCGATGTTGCCGTAGT[14]
mgrBATGAAAAAATCAATTATTGCTCGTTAGCGCTTTATTTTTTCTTTGC[14]
pmrCGCTTGTCGTCGTTGTTATCGGTAGCCGATGTTGCCGTAGT
pmrK (arnB)GCGCTTTCTGCCGTTATTATGTTGCCGATGTTGTAGTTGC
rpoB (housekeeping)GCGATATCGGTCGTTATTTCGCGGTAGAAGCCGATGTTGTT
Construction of Gene Knockouts and Complementation

This protocol describes the generation of an isogenic mgrB knockout in K. pneumoniae using the λ Red recombinase system and subsequent complementation.[15][16]

Materials:

  • K. pneumoniae strain of interest

  • pKD46 plasmid (expressing λ Red recombinase)

  • pKD4 plasmid (template for kanamycin resistance cassette)

  • Primers to amplify the resistance cassette with flanking regions homologous to the target gene (mgrB)

  • pCR-Blunt II-TOPO vector (or similar) for cloning the wild-type mgrB gene

  • Electroporator and cuvettes

Procedure:

  • Generation of mgrB Knockout:

    • Transform K. pneumoniae with the temperature-sensitive pKD46 plasmid and select for transformants at 30°C.

    • Induce the expression of the λ Red recombinase by adding L-arabinose to the culture.

    • Amplify the kanamycin resistance cassette from pKD4 using primers with 50-bp extensions homologous to the regions flanking the mgrB gene.

    • Electroporate the purified PCR product into the arabinose-induced K. pneumoniae containing pKD46.

    • Select for kanamycin-resistant colonies at 37°C (to cure the pKD46 plasmid).

    • Confirm the mgrB knockout by PCR and sequencing.

  • Complementation of the mgrB Knockout:

    • Amplify the full-length wild-type mgrB gene, including its promoter region, from the parental K. pneumoniae strain.

    • Clone the amplified mgrB fragment into a suitable expression vector (e.g., pCR-Blunt II-TOPO).[17][18]

    • Transform the resulting complementation plasmid into the mgrB knockout strain.

    • Select for transformants on appropriate antibiotic-containing media.

    • Confirm the restoration of this compound susceptibility by determining the MIC.

Lipid A Extraction and Analysis by MALDI-TOF Mass Spectrometry

Materials:

  • Bacterial culture

  • Isobutyric acid, ammonium hydroxide, methanol, chloroform

  • Dowex 50W-X8 resin

  • MALDI-TOF mass spectrometer

  • MALDI matrix (e.g., Norharmane or 2,5-dihydroxybenzoic acid)

Procedure:

  • Lipid A Extraction:

    • Harvest bacterial cells from a culture and wash them with phosphate-buffered saline.

    • Resuspend the cell pellet in a mixture of isobutyric acid and 1 M ammonium hydroxide (5:3, v/v).

    • Incubate at 100°C for 1-2 hours with occasional vortexing to hydrolyze the LPS and release lipid A.

    • Cool the mixture on ice, centrifuge, and transfer the supernatant to a new tube.

    • Add an equal volume of water, freeze-dry the sample, and wash the lyophilized material with methanol.

    • Extract the lipid A from the pellet using a mixture of chloroform:methanol:water.

  • MALDI-TOF MS Analysis:

    • Mix the extracted lipid A with a suitable MALDI matrix solution.

    • Spot the mixture onto a MALDI target plate and allow it to air dry.

    • Analyze the sample using a MALDI-TOF mass spectrometer in the negative ion reflectron mode.[19][20]

    • The resulting mass spectrum will show peaks corresponding to the different lipid A species. The addition of PEtN or L-Ara4N will result in characteristic mass shifts of +123 Da and +131 Da, respectively.

Visualizations

Signaling Pathways

Colistin_Resistance_Pathway cluster_membrane Bacterial Cell Envelope cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm LPS LPS (Lipid A) PhoQ PhoQ PhoP PhoP PhoQ->PhoP Phosphorylates PmrB PmrB PmrA PmrA PmrB->PmrA Phosphorylates MgrB MgrB MgrB->PhoQ Inhibits PmrD PmrD PhoP->PmrD Activates arn_operon arnBCADTEF operon PhoP->arn_operon Activates PmrA->arn_operon Activates pmrC pmrC (eptA) PmrA->pmrC Activates PmrD->PmrA Activates L_Ara4N L-Ara4N synthesis & transfer arn_operon->L_Ara4N Encodes PEtN PEtN transfer pmrC->PEtN Encodes L_Ara4N->LPS Modifies Lipid A PEtN->LPS Modifies Lipid A This compound This compound This compound->PhoQ Induces

Caption: Signaling pathways of this compound-inducible resistance.

Experimental Workflow

Experimental_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_mechanism Mechanistic Validation start Isolate clinical strain or generate lab mutant mic Determine this compound MIC (Broth Microdilution) start->mic sequencing Sequence candidate genes (mgrB, phoPQ, pmrAB) mic->sequencing If resistant q_pcr Analyze gene expression (qRT-PCR) mic->q_pcr If resistant lipid_a Analyze Lipid A modification (MALDI-TOF MS) mic->lipid_a If resistant knockout Generate gene knockout sequencing->knockout If mutation found knockout->mic Confirm resistance complementation Complementation with wild-type gene knockout->complementation complementation->mic Confirm susceptibility restoration

Caption: Experimental workflow for investigating this compound resistance.

Conclusion

Understanding the intricate pathways of this compound-inducible resistance is paramount for the development of effective strategies to combat multidrug-resistant pathogens. The two-component systems PhoPQ and PmrAB, along with the negative regulator MgrB, form the core of a complex regulatory network that ultimately leads to the modification of lipid A and reduced susceptibility to this compound. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate these resistance mechanisms, identify novel therapeutic targets, and develop diagnostic tools to preserve the efficacy of this last-resort antibiotic.

References

Navigating the Labyrinth of Polymyxin Resistance: A Technical Guide to Colistin Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the specter of antimicrobial resistance looms large over modern medicine, the polymyxin antibiotics, colistin and polymyxin B, have been redeployed as a last line of defense against multidrug-resistant Gram-negative bacteria. However, the emergence and spread of resistance to these critical drugs threaten their efficacy. This technical guide provides an in-depth exploration of the mechanisms underpinning this compound cross-resistance with other polymyxins, offering crucial insights for researchers, scientists, and drug development professionals.

The primary mechanism of action for polymyxins involves a cationic interaction with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death.[1][2][3] Consequently, resistance to one polymyxin often confers resistance to others, a phenomenon known as cross-resistance.[2][4][5][6] This guide will dissect the genetic and biochemical pathways responsible for this shared resistance, present quantitative data on its prevalence, and detail the experimental protocols used to investigate these phenomena.

Core Mechanisms of Polymyxin Cross-Resistance

The foundation of polymyxin cross-resistance lies in the modification of the bacterial outer membrane, primarily through alterations to the LPS molecule. These modifications reduce the net negative charge of the lipid A moiety, thereby repelling the positively charged polymyxin molecules and preventing their binding.[1][7] This is achieved through two principal strategies: chromosomal mutations and the acquisition of mobile genetic elements.

Chromosomal Mutations and Regulatory Systems

Spontaneous mutations in chromosomal genes are a significant driver of polymyxin resistance. These mutations often occur within two-component regulatory systems (TCSs) that control the expression of LPS-modifying enzymes.[4][8]

  • The PhoP/PhoQ and PmrA/PmrB Systems: The PhoP/PhoQ and PmrA/PmrB TCSs are central to polymyxin resistance in a multitude of Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[8][9][10] Environmental signals, such as low magnesium concentrations or the presence of cationic antimicrobial peptides, activate these systems.[9][11] Activation of PhoP/PhoQ can, in turn, activate the PmrA/PmrB system, leading to the upregulation of the arnBCADTEF (also known as pmrHFIJKLM) operon.[4][9] This operon is responsible for the synthesis and transfer of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[1][12] Similarly, the PmrA/PmrB system can also upregulate the expression of phosphoethanolamine (PEtN) transferases.[1][9] The addition of these positively charged moieties to lipid A is a cornerstone of polymyxin resistance.

  • The Role of mgrB: In K. pneumoniae, a key mechanism of this compound resistance involves mutations in the mgrB gene, which encodes a negative regulator of the PhoP/PhoQ system.[5][13][14] Inactivation of MgrB leads to the constitutive activation of PhoP/PhoQ, resulting in the overexpression of LPS-modifying genes and high-level polymyxin resistance.[13][14]

Plasmid-Mediated Resistance: The Advent of mcr Genes

A paradigm shift in our understanding of polymyxin resistance came with the discovery of the mobile this compound resistance (mcr) genes.[8][15][16] These genes, primarily located on plasmids, encode phosphoethanolamine transferases that add PEtN to lipid A, mirroring the effect of chromosomal mutations but with the alarming potential for rapid horizontal transfer between different bacterial species and strains.[7][8] To date, several variants of the mcr gene have been identified (mcr-1 to mcr-10), all contributing to this compound and polymyxin B cross-resistance.[1] The global dissemination of mcr genes represents a significant public health threat, undermining the utility of our last-resort antibiotics.[7][17]

Quantitative Data on this compound and Polymyxin B Cross-Resistance

The high degree of cross-resistance between this compound and polymyxin B is evident in numerous studies. The following tables summarize minimum inhibitory concentration (MIC) data and prevalence rates from various reports, illustrating the concordant resistance profiles.

OrganismGeographic RegionThis compound Resistance Rate (%)Polymyxin B Resistance Rate (%)Year of StudyReference
Acinetobacter baumanniiSouth Korea27.918.12002-2006[4]
A. baumanniiBrazil78.581.52016-2021[4]
Escherichia coli-25.418.6-[18]
Klebsiella pneumoniae-67.464.1-[18]
Pseudomonas aeruginosa-23.819-[18]

Table 1: Comparative Prevalence of this compound and Polymyxin B Resistance.

OrganismThis compound MIC Range (µg/mL)Polymyxin B MIC Range (µg/mL)Year of StudyReference
Acinetobacter baumannii16 to 1284 to 642016[4]

Table 2: Minimum Inhibitory Concentration (MIC) Ranges for Polymyxin-Resistant Isolates.

Experimental Protocols

Accurate and reproducible methods are essential for studying polymyxin cross-resistance. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is the gold standard method for determining the susceptibility of bacteria to antimicrobial agents.

a. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Polymyxin B sulfate and this compound sulfate analytical standards

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or turbidity meter

b. Protocol:

  • Prepare a stock solution of the polymyxin antibiotic in a suitable solvent (e.g., sterile water).

  • Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.

  • Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Polymerase Chain Reaction (PCR) for Detection of mcr Genes

This molecular technique is used to rapidly screen for the presence of plasmid-mediated this compound resistance genes.

a. Materials:

  • Bacterial DNA extract

  • Primers specific for the target mcr gene variant (e.g., mcr-1)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

b. Protocol:

  • Extract genomic DNA from the bacterial isolate using a commercial kit or standard protocols.

  • Prepare a PCR master mix containing the reaction buffer, dNTPs, forward and reverse primers, and Taq DNA polymerase.

  • Add the template DNA to the master mix.

  • Perform PCR using a thermocycler with the following general conditions (annealing temperature and extension time may need optimization based on the primers):

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 5-10 minutes

  • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the mcr gene.

Visualizing the Pathways of Resistance

To better understand the complex interplay of genes and proteins involved in polymyxin resistance, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways.

Signaling_Pathway_for_Polymyxin_Resistance cluster_membrane Outer Membrane cluster_cytoplasm Cytoplasm Polymyxins Polymyxins PhoQ PhoQ Polymyxins->PhoQ Activates LPS LPS LPS->Polymyxins Reduced Binding PhoP PhoP PhoQ->PhoP Phosphorylates PmrB PmrB PhoP->PmrB Activates PmrA PmrA PmrB->PmrA Phosphorylates arnBCADTEF arnBCADTEF (L-Ara4N synthesis) PmrA->arnBCADTEF Upregulates eptA eptA (PEtN transferase) PmrA->eptA Upregulates mgrB mgrB mgrB->PhoQ Inhibits LPS_Modification LPS Modification (L-Ara4N or PEtN addition) arnBCADTEF->LPS_Modification eptA->LPS_Modification mcr_genes mcr genes (PEtN transferase) mcr_genes->LPS_Modification LPS_Modification->LPS Modifies

Caption: Signaling pathways leading to polymyxin resistance through LPS modification.

Experimental_Workflow_for_Cross_Resistance_Analysis Clinical_Isolate Clinical Isolate MIC_this compound MIC Determination (this compound) Clinical_Isolate->MIC_this compound MIC_PolymyxinB MIC Determination (Polymyxin B) Clinical_Isolate->MIC_PolymyxinB Resistance_Phenotype Resistance Phenotype (Resistant/Susceptible) MIC_this compound->Resistance_Phenotype MIC_PolymyxinB->Resistance_Phenotype DNA_Extraction DNA Extraction Resistance_Phenotype->DNA_Extraction If Resistant PCR_mcr PCR for mcr genes DNA_Extraction->PCR_mcr Gene_Sequencing Sequencing of phoPQ, pmrAB, mgrB DNA_Extraction->Gene_Sequencing Data_Analysis Data Analysis and Correlation PCR_mcr->Data_Analysis Gene_Sequencing->Data_Analysis

Caption: Experimental workflow for analyzing polymyxin cross-resistance.

Conclusion and Future Directions

The cross-resistance between this compound and other polymyxins is a stark reminder of the adaptability of bacteria in the face of antimicrobial pressure. The shared mechanisms of resistance, rooted in the modification of the LPS target, underscore the need for a unified approach to surveillance and drug development. Understanding the intricate molecular pathways and having robust experimental protocols are paramount for monitoring the spread of resistance and for designing novel therapeutic strategies. Future research should focus on the development of agents that can overcome these resistance mechanisms, such as inhibitors of the PhoP/PhoQ and PmrA/PmrB systems or compounds that can restore the negative charge of the bacterial outer membrane. Additionally, rapid diagnostic tools for the detection of both chromosomal and plasmid-mediated resistance are urgently needed to guide clinical decision-making and preserve the efficacy of our last-resort polymyxin antibiotics.

References

Methodological & Application

Application Notes and Protocols for Colistin Broth Microdilution Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin, a polymyxin antibiotic, has re-emerged as a critical last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Accurate determination of its in vitro activity is paramount for effective clinical use and for monitoring the emergence of resistance. The broth microdilution (BMD) method is the internationally recognized gold standard for determining the minimum inhibitory concentration (MIC) of this compound, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4] This document provides a detailed protocol for performing this compound broth microdilution susceptibility testing, including quality control parameters, data interpretation, and troubleshooting guidance.

The unreliability of other methods, such as disk diffusion and gradient tests, for this compound susceptibility testing has been well-documented.[1][3][5][6] These methods are prone to significant errors due to the poor diffusion of the large this compound molecule in agar.[1][3] Therefore, adherence to the standardized broth microdilution protocol is essential for accurate results.

Experimental Protocols

Materials and Reagents
  • This compound sulfate powder (potency-assayed)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile, 96-well, U-bottom, untreated polystyrene microtiter plates[1]

  • Sterile, disposable reagent reservoirs

  • Multichannel pipettes (50-100 µL) and sterile tips

  • Single-channel pipettes and sterile tips

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • 0.5 McFarland turbidity standard

  • Vortex mixer

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

  • Quality control (QC) strains:

    • Escherichia coli ATCC 25922

    • Pseudomonas aeruginosa ATCC 27853

    • This compound-resistant E. coli NCTC 13846 (mcr-1 positive) is also recommended for comprehensive quality control.[2][7]

Preparation of this compound Stock Solution

Accurate preparation of the this compound stock solution is critical. The potency of the this compound sulfate powder must be taken into account.

  • Determine Potency: Obtain the potency of the this compound sulfate powder from the manufacturer's certificate of analysis (typically in units/mg or µg/mg).

  • Calculate Amount to Weigh: Use the following formula to calculate the amount of this compound powder needed to prepare a stock solution (e.g., 1 mg/mL or 1000 µg/mL): Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / [Potency (µg/mg)]

  • Preparation:

    • Prepare a stock solution of this compound sulfate in sterile distilled water.

    • For example, to prepare 10 mL of a 1000 µg/mL stock solution from a powder with a potency of 19,000 units/mg (which needs to be converted to µg/mg), careful calculation is required. Note that 1 unit is approximately 0.0332 µg.[8]

    • Dispense the stock solution into small aliquots in sterile tubes and store at -70°C or colder. Avoid repeated freeze-thaw cycles.

Preparation of Microtiter Plates

This protocol describes the preparation of microtiter plates for testing a final this compound concentration range of 0.125 to 64 µg/mL.

  • Plate Labeling: Clearly label each 96-well plate with the date, isolate identification, and QC strain information.

  • Broth Dispensing: Add 50 µL of CAMHB to all wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Prepare an intermediate dilution of the this compound stock solution in CAMHB.

    • Add 50 µL of the appropriate this compound working solution to the first well of each row to be tested, resulting in a total volume of 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to the desired final concentration, discarding 50 µL from the last well.

    • The last well in the series should contain only broth and will serve as the growth control. A separate well can be used as a sterility control (broth only, no inoculum).

Inoculum Preparation
  • Subculture: From a pure 18-24 hour culture on a non-selective agar plate, select 3-5 colonies.

  • Suspension: Suspend the colonies in sterile saline or CAMHB.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Final Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9] This is typically a 1:100 dilution followed by the addition of 50 µL of this diluted inoculum to 50 µL of broth in the wells.

Inoculation, Incubation, and Reading
  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the final diluted bacterial suspension. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates in an ambient air incubator at 35°C ± 2°C for 16-20 hours.[9]

  • Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection using a reading mirror or with a microplate reader. The growth control well should show clear turbidity.

Data Presentation

Table 1: Quality Control Ranges for this compound Broth Microdilution
Quality Control StrainCLSI Recommended MIC Range (µg/mL)EUCAST Recommended MIC Range (µg/mL)
Escherichia coli ATCC 259220.25 - 1[10][11]0.25 - 2
Pseudomonas aeruginosa ATCC 278530.25 - 2[10][11]0.5 - 4[12]
E. coli NCTC 13846 (mcr-1 positive)4 - 84 - 8
Table 2: EUCAST Clinical Breakpoints for this compound (v 13.0)
OrganismSusceptible (S) ≤ (µg/mL)Resistant (R) > (µg/mL)
Enterobacterales22
Pseudomonas aeruginosa22
Acinetobacter spp.22

Note: CLSI does not currently have clinical breakpoints for this compound for Enterobacteriaceae but provides epidemiological cutoff values (ECVs).[4][5]

Mandatory Visualizations

Colistin_BMD_Workflow cluster_prep Preparation cluster_plate_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_results Results stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in Plate stock->serial_dilution media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) dispense_broth Dispense 50 µL CAMHB to 96-well Plate media->dispense_broth inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Bacterial Suspension to Final Inoculum Density inoculum->dilute_inoculum dispense_broth->serial_dilution inoculate_plate Inoculate Plate with 50 µL of Diluted Suspension dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic interpret Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Troubleshooting

  • Inconsistent Results: Variability in MIC results can be due to several factors. Ensure the inoculum density is correct, the this compound stock solution is properly prepared and stored, and the correct media is used.[13]

  • Skipped Wells: The phenomenon of growth in higher concentration wells after a well with no growth can occur. The MIC should be read as the lowest concentration with no growth, regardless of growth in subsequent wells.

  • Poor Growth in Control Well: This may indicate a problem with the inoculum viability or the growth medium. Repeat the test with a fresh subculture and new media.

  • Contamination: If the sterility control well shows growth, the test is invalid and must be repeated.

  • Adsorption of this compound: this compound can adsorb to the plastic of microtiter plates.[4] While current recommendations from CLSI and EUCAST are to use standard, untreated polystyrene plates without surfactants like Polysorbate-80, be aware that this phenomenon can contribute to variability.[1] Consistency in the type of plates used is important.

By adhering to this detailed protocol, researchers and clinicians can obtain reliable and reproducible this compound MIC values, which are essential for guiding patient therapy and for surveillance of this critical last-line antibiotic.

References

Application Notes and Protocols for Colistin Minimum Inhibitory Concentration (MIC) Determination using the Agar Dilution Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for clinical decision-making and surveillance of resistance. While broth microdilution (BMD) is the internationally recognized reference method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the agar dilution method is a well-established alternative.[1] This document provides a detailed protocol for performing this compound MIC testing using the agar dilution method, based on established guidelines and scientific literature.

The agar dilution method offers advantages in terms of its ability to test multiple isolates simultaneously and its reproducibility when performed correctly.[2] However, meticulous attention to detail is paramount, particularly concerning the preparation of cation-adjusted media, as the activity of this compound is highly dependent on the concentration of divalent cations.[3]

Principle of the Method

The agar dilution method involves incorporating varying concentrations of an antimicrobial agent into an agar medium. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates, each containing a different concentration of the antibiotic. Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.

Materials and Reagents

  • This compound sulfate powder (analytical grade)

  • Mueller-Hinton Agar (MHA) powder

  • Sterile distilled water

  • Calcium chloride (CaCl₂)

  • Magnesium chloride (MgCl₂)

  • Sterile petri dishes (90 mm or 100 mm)

  • Sterile pipettes and tips

  • Inoculating loops or multipoint inoculator

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB)

  • Quality control (QC) strains:

    • Escherichia coli ATCC 25922

    • Pseudomonas aeruginosa ATCC 27853

    • This compound-resistant E. coli NCTC 13846 (mcr-1 positive) (optional but recommended)[1]

  • Incubator (35 ± 2°C)

  • Vortex mixer

  • Water bath (45-50°C)

Experimental Protocols

Preparation of Cation-Adjusted Mueller-Hinton Agar (CA-MHA)

Protocol:

  • Prepare Mueller-Hinton Agar according to the manufacturer's instructions.

  • Before autoclaving, supplement the MHA with stock solutions of CaCl₂ and MgCl₂ to achieve a final concentration of 20 to 25 mg/L of Ca²⁺ and 10 to 12.5 mg/L of Mg²⁺ .[3]

  • Autoclave the prepared CA-MHA at 121°C for 15 minutes.

  • Allow the sterilized agar to cool in a 45-50°C water bath before adding the this compound solutions.

Preparation of this compound Stock and Working Solutions

Protocol:

  • This compound Stock Solution (e.g., 1280 µg/mL):

    • Weigh an appropriate amount of this compound sulfate powder based on its potency.

    • Dissolve the powder in sterile distilled water to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Vortex until fully dissolved. Prepare this stock solution fresh on the day of the experiment.

  • Serial Dilutions:

    • Perform two-fold serial dilutions of the stock solution in sterile distilled water to create a range of working solutions. The concentration of these working solutions should be 10 times the final desired concentration in the agar plates (e.g., for a final plate concentration of 0.125 to 64 µg/mL, the working solutions should range from 1.25 to 640 µg/mL).

Preparation of this compound Agar Plates

Protocol:

  • Label sterile petri dishes with the corresponding final this compound concentrations and a "0" for the growth control plate.

  • For each concentration, add 1 part of the this compound working solution to 9 parts of molten and cooled (45-50°C) CA-MHA. For example, add 2 mL of a 10x this compound working solution to 18 mL of molten CA-MHA to yield a final volume of 20 mL.

  • Mix gently but thoroughly by inverting the tube or bottle to avoid air bubbles.

  • Immediately pour the mixture into the appropriately labeled petri dish to a depth of 3-4 mm.

  • Allow the agar plates to solidify at room temperature on a level surface.

  • Prepared plates can be stored at 2-8°C for up to one week.[2] Before use, plates should be brought to room temperature and dried to remove any surface moisture.

Inoculum Preparation and Inoculation

Protocol:

  • From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or Mueller-Hinton Broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Within 15 minutes of preparation, dilute the standardized inoculum 1:10 in sterile saline or broth. This will result in a concentration of approximately 1.5 x 10⁷ CFU/mL.

  • Spot 1-2 µL of the diluted inoculum onto the surface of each this compound-containing plate and the growth control plate. This will deliver a final inoculum of approximately 1 x 10⁴ CFU per spot.[2][4] A multipoint inoculator can be used for this purpose.

  • Allow the inoculated spots to dry completely before inverting the plates for incubation.

Incubation and Result Interpretation

Protocol:

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • After incubation, examine the plates for bacterial growth. The growth control plate should show confluent growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth, including the presence of a haze, single colonies, or a "faint lawn".

Data Presentation and Interpretation

Quality Control

Quality control should be performed with each batch of tests. The MIC values for the QC strains should fall within the acceptable ranges.

Quality Control StrainAcceptable MIC Range (µg/mL)
Escherichia coli ATCC 259220.25 - 2
Pseudomonas aeruginosa ATCC 278530.5 - 4
Escherichia coli NCTC 138462 - 8

Note: These ranges are primarily established for broth microdilution but are commonly used for agar dilution QC.

Interpretive Criteria

The interpretation of MIC values should be done according to the latest CLSI and/or EUCAST guidelines. It is important to note that these organizations have different breakpoints and that CLSI has moved away from a "susceptible" category for this compound.

CLSI M100 (2023) Interpretive Criteria for this compound

Organism GroupIntermediate (I) (µg/mL)Resistant (R) (µg/mL)
Enterobacterales≤ 2≥ 4
Pseudomonas aeruginosa≤ 2≥ 4
Acinetobacter spp.≤ 2≥ 4

EUCAST (v 13.0, 2023) Breakpoints for this compound

Organism GroupSusceptible (S) (µg/mL)Resistant (R) (µg/mL)
Enterobacterales≤ 2> 2
Pseudomonas spp.≤ 4> 4
Acinetobacter spp.≤ 2> 2

Workflow and Pathway Diagrams

Colistin_Agar_Dilution_Workflow cluster_prep 1. Preparation cluster_plate 2. Plate Preparation cluster_inoculation 3. Inoculation cluster_incubation 4. Incubation & Reading start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_working Create Serial Dilutions (Working Solutions) prep_stock->prep_working mix_agar Mix this compound Dilutions with Molten CA-MHA prep_working->mix_agar prep_media Prepare Cation-Adjusted Mueller-Hinton Agar (CA-MHA) prep_media->mix_agar pour_plates Pour Agar Plates (Various Concentrations) mix_agar->pour_plates spot_plates Spot Inoculum onto Agar Plates pour_plates->spot_plates dilute_inoculum Dilute Suspension 1:10 prep_inoculum->dilute_inoculum dilute_inoculum->spot_plates incubate Incubate at 35°C for 16-20 hours spot_plates->incubate read_mic Read MIC: Lowest Concentration with No Growth incubate->read_mic end End read_mic->end

Caption: Workflow for this compound Agar Dilution MIC Determination.

Limitations and Considerations

  • The accuracy of the agar dilution method is highly dependent on the strict adherence to the protocol, especially regarding media preparation and inoculum standardization.

  • "Skipped wells" (growth at higher concentrations but not at a lower one) can occur, potentially indicating heteroresistance, and can complicate interpretation.

  • Disk diffusion and gradient diffusion (e.g., E-test) methods are generally considered unreliable for this compound susceptibility testing due to the poor diffusion of the large this compound molecule in agar.[1]

  • The joint CLSI-EUCAST Polymyxin Breakpoints Working Group recommends broth microdilution as the reference method.[2] Agar dilution, while acceptable, requires rigorous quality control.

Conclusion

The this compound agar dilution method, when performed with precision and adherence to standardized protocols, is a reliable method for determining the MIC of this compound. It is a valuable tool for clinical laboratories and research settings, providing essential data for the management of infections caused by multidrug-resistant Gram-negative pathogens. Regular quality control and awareness of the method's limitations are crucial for ensuring the accuracy and reproducibility of results.

References

Navigating Colistin Susceptibility Testing: A Guide to CLSI Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols and interpretive criteria for colistin susceptibility testing based on the latest Clinical and Laboratory Standards Institute (CLSI) guidelines. Designed for researchers, clinical scientists, and drug development professionals, this document outlines the recommended methodologies for accurate determination of this compound minimum inhibitory concentrations (MICs), crucial for surveillance, clinical management of multidrug-resistant infections, and novel antimicrobial development.

Introduction

This compound, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, the accurate determination of this compound susceptibility has been challenging due to the physicochemical properties of the molecule. The CLSI, in conjunction with the European Committee on Antimicrobial Susceptibility Testing (EUCAST), has established standardized methods to ensure reliable and reproducible results. Broth microdilution (BMD) is the recommended reference method for this compound susceptibility testing[1][2][3][4][5]. This document provides detailed protocols for CLSI-endorsed methods and the latest interpretive criteria.

Quantitative Data Summary: CLSI MIC Breakpoints

The CLSI has established specific MIC breakpoints for this compound against key Gram-negative pathogens. Notably, due to limited clinical efficacy and the potential for toxicity, the "Susceptible" category has been eliminated. Instead, interpretations are limited to "Intermediate" and "Resistant"[6].

Table 1: CLSI this compound MIC Breakpoints (M100, 34th Edition) [7][8][9]

Organism GroupIntermediate (I) MIC (µg/mL)Resistant (R) MIC (µg/mL)
Enterobacterales≤ 2≥ 4
Pseudomonas aeruginosa≤ 2≥ 4
Acinetobacter spp.≤ 2≥ 4

Experimental Protocols

While broth microdilution (BMD) is the reference standard, its technical demands have led to the validation of more practical methods for routine use. Below are detailed protocols for the this compound Broth Disk Elution (CBDE) and the this compound Agar Test (CAT) methods, which are recognized by the CLSI[6][10].

Protocol 1: this compound Broth Disk Elution (CBDE) Test

This method is a practical alternative to traditional BMD for determining this compound MICs.

Materials:

  • 10 µg this compound disks

  • Sterile borosilicate glass tubes

  • Cation-Adjusted Mueller-Hinton Broth (CA-MHB)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Incubator (35°C)

  • Vortex mixer

Procedure: [4][7][10][11]

  • Preparation of this compound Solutions:

    • Label four sterile glass tubes for each isolate to be tested: 'GC' (Growth Control), '1', '2', and '4'.

    • Dispense 10 mL of CA-MHB into each tube.

    • Aseptically add 10 µg this compound disks to the tubes to achieve the desired final concentrations:

      • Tube 'GC': 0 disks (0 µg/mL)

      • Tube '1': 1 disk (1 µg/mL)

      • Tube '2': 2 disks (2 µg/mL)

      • Tube '4': 4 disks (4 µg/mL)

    • Allow the disks to elute in the broth for at least 30 minutes at room temperature, with occasional vortexing.

  • Inoculation:

    • Prepare a bacterial suspension from a fresh (18-24 hour) culture on a non-selective agar plate, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum 1:100 in sterile saline or broth.

    • Add 50 µL of the diluted inoculum to each of the four tubes, resulting in a final bacterial concentration of approximately 7.5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the tubes at 35°C in ambient air for 16-20 hours for Enterobacterales and P. aeruginosa, and 20-24 hours for Acinetobacter spp..

  • Interpretation:

    • Following incubation, visually inspect the tubes for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: this compound Agar Test (CAT)

This method is a screening test to detect this compound resistance.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound sulfate powder

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Incubator (35°C)

Procedure: [6]

  • Preparation of this compound Agar Plates:

    • Prepare MHA according to the manufacturer's instructions.

    • Cool the molten agar to 45-50°C.

    • Add this compound sulfate powder to the molten agar to achieve final concentrations of 2 µg/mL and 4 µg/mL in separate batches of plates.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Prepare a bacterial suspension from a fresh (18-24 hour) culture on a non-selective agar plate, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum 1:10 in sterile saline or broth.

    • Spot 10 µL of the diluted inoculum onto the surface of the this compound-containing and a growth control (no this compound) MHA plate.

  • Incubation:

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C in ambient air for 16-20 hours.

  • Interpretation:

    • Examine the plates for bacterial growth at the inoculated spots.

    • Growth on the 4 µg/mL plate indicates resistance.

    • Growth on the 2 µg/mL plate but not the 4 µg/mL plate suggests an intermediate phenotype.

    • No growth on the 2 µg/mL plate suggests the absence of resistance at these concentrations.

Visualizing this compound Resistance and Testing Workflow

To aid in understanding the mechanisms of this compound resistance and the experimental workflow, the following diagrams are provided.

Colistin_Resistance_Pathway cluster_membrane Bacterial Outer Membrane cluster_regulation Two-Component Regulatory Systems cluster_modification LPS Modification LPS Lipopolysaccharide (LPS) (Negatively Charged) Binding Electrostatic Interaction LPS->Binding Reduces affinity PhoP_PhoQ PhoP/PhoQ PmrA_PmrB PmrA/PmrB PhoP_PhoQ->PmrA_PmrB Activates LipidA_Mod Lipid A Modification (Addition of L-Ara4N and pEtN) PmrA_PmrB->LipidA_Mod Upregulates LipidA_Mod->LPS Modifies This compound This compound (Positively Charged) This compound->Binding Binds to Binding->LPS Membrane_Disruption Membrane Disruption & Cell Death Binding->Membrane_Disruption Resistance This compound Resistance Binding->Resistance CBDE_Workflow Start Start: Isolate for Testing Prepare_Inoculum Prepare 0.5 McFarland Bacterial Suspension Start->Prepare_Inoculum Prepare_Tubes Prepare CA-MHB Tubes with 0, 1, 2, & 4 this compound Disks Start->Prepare_Tubes Inoculate Inoculate Tubes with Bacterial Suspension Prepare_Inoculum->Inoculate Elute Elute this compound for 30 min at Room Temperature Prepare_Tubes->Elute Elute->Inoculate Incubate Incubate at 35°C for 16-24h Inoculate->Incubate Read_MIC Visually Read MIC (Lowest concentration with no growth) Incubate->Read_MIC Interpret Interpret Results based on CLSI Breakpoints Read_MIC->Interpret Intermediate Intermediate (MIC ≤ 2 µg/mL) Interpret->Intermediate Growth in GC, No growth in ≥2 µg/mL Resistant Resistant (MIC ≥ 4 µg/mL) Interpret->Resistant Growth in ≥2 µg/mL End End of Test Intermediate->End Resistant->End

References

Application Notes and Protocols for HPLC Quantification of Colistin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of colistin in biological samples using High-Performance Liquid Chromatography (HPLC). This compound, a polypeptide antibiotic, is a last-resort treatment for multidrug-resistant Gram-negative infections. Its narrow therapeutic window necessitates precise monitoring of its concentration in patients. The methods detailed below are primarily based on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. An alternative method using fluorescence detection after derivatization is also discussed.

I. Introduction

This compound is a complex mixture of closely related polypeptides, with this compound A (polymyxin E1) and this compound B (polymyxin E2) being the major components, accounting for approximately 85% of the mixture. It is often administered as its less toxic prodrug, this compound methanesulfonate (CMS), which hydrolyzes in vivo to the active this compound.[1] Accurate quantification of this compound in biological matrices like plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.[2]

The primary analytical challenge in this compound quantification is its lack of a strong UV chromophore, making direct UV detection insensitive.[3] Therefore, current methods predominantly rely on LC-MS/MS or HPLC with fluorescence detection following a derivatization step.[4][5] LC-MS/MS methods are favored for their high sensitivity, specificity, and ability to quantify both this compound A and B simultaneously without derivatization.[6][7]

II. Comparative Data of HPLC Methods

The following tables summarize the key quantitative parameters from various validated HPLC methods for this compound quantification in biological samples, providing a comparative overview to aid in method selection.

Table 1: LC-MS/MS Methods for this compound Quantification in Human Plasma/Serum

ParameterMethod 1[7]Method 2[8][9][10]Method 3Method 4
Analyte(s) This compound A & BThis compound A & BThis compound A & BThis compound A & B
Internal Standard Polymyxin BPolymyxin B1Polymyxin B1 sulfate-
Sample Prep. Protein PrecipitationSolid-Phase ExtractionPrecipitation & SPEProtein Precipitation
Linear Range (ng/mL) 500 - (not specified)A: 24 - 6144, B: 15 - 3856A: 30 - 6000, B: 15 - 3000A: 60 - 4000, B: 100 - 7000
LLOQ (ng/mL) 500A: 24, B: 15A: 24, B: 12A: 60, B: 100
Accuracy (%) Within acceptable rangeAccurate and reproducibleAcceptableValidated
Precision (RSD%) Intra & Inter-run acceptableReproducibleAcceptableValidated

Table 2: HPLC with Fluorescence Detection Methods for this compound Quantification

ParameterMethod 1[2]Method 2[3]
Analyte(s) This compound A & BThis compound (Polymyxin E1 & E2)
Biological Matrix Human SerumBovine Tissues & Milk
Derivatization 9-fluorenylmethyl chloroformateo-phthalaldehyde & 2-mercaptoethanol
Internal Standard Polymyxin B-
Sample Prep. Protein Precipitation & SPEProtein Precipitation & SPE
Linear Range (µg/mL) 0.3 - 8.0Milk: 0.01-0.5, Tissues: 0.05-1.0
LLOQ (µg/mL) 0.3-
Accuracy (%) 98 - 100-
Precision (RSD%) Intra-day: 0.5-5, Inter-day: 3.5-9.4< 10

III. Detailed Experimental Protocol: LC-MS/MS Method

This protocol is a representative example based on commonly employed LC-MS/MS methods for the quantification of this compound in human plasma.[6][7][8]

1. Materials and Reagents

  • This compound sulfate (reference standard)

  • Polymyxin B (internal standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Microcentrifuge tubes

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., XBridge C18, Kinetex C18)[11][8]

3. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of this compound sulfate and polymyxin B in methanol or water with 0.1% formic acid.[7][12]

  • Working Standards: Prepare working standard solutions by serially diluting the stock solutions with a suitable solvent.

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards and QCs at various concentration levels.

  • Sample Pre-treatment:

    • To 200 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.

    • Protein Precipitation: Add 600 µL of acetonitrile containing 0.1% formic acid.[13] Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[13]

    • Solid-Phase Extraction (for cleaner samples):

      • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Load the supernatant from the centrifugation step onto the SPE cartridge.

      • Wash the cartridge with 1 mL of water.

      • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

4. HPLC-MS/MS Conditions

  • HPLC System:

    • Column: XBridge C18, 3.5 µm, 2.1 x 50 mm[8]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.2 - 0.5 mL/min[8][14]

    • Injection Volume: 5 - 20 µL

    • Column Temperature: 40°C[14]

  • MS/MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound A: m/z 585.5 → 101.2[8]

      • This compound B: m/z 578.5 → 101.2[8]

      • Polymyxin B1 (IS): m/z 602.5 → 241.2[8]

5. Data Analysis

  • Quantify this compound A and B using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (Optional) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant load_spe Load onto SPE Cartridge supernatant->load_spe Optional Purification hplc HPLC Separation (C18 Column) supernatant->hplc Direct Injection wash_spe Wash load_spe->wash_spe elute_spe Elute wash_spe->elute_spe dry_reconstitute Dry & Reconstitute elute_spe->dry_reconstitute dry_reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms data_analysis Data Analysis msms->data_analysis

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

V. Stability Considerations

This compound and its prodrug CMS have stability issues that can affect the accuracy of quantification.

  • This compound Stability: this compound is generally stable in water at 4°C and 37°C.[15] However, it shows degradation in phosphate buffer and plasma at 37°C.[15] For long-term storage of plasma samples, -80°C is recommended over -20°C to ensure stability for several months.[16]

  • CMS Stability: CMS is unstable in aqueous solutions and readily hydrolyzes to this compound.[15][17] This hydrolysis is dependent on temperature and concentration.[1] It is crucial to handle samples containing CMS at low temperatures and minimize processing time to prevent artificial elevation of this compound concentrations.

VI. Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the quantification of this compound in biological samples. The choice of sample preparation and specific chromatographic conditions can be adapted based on the laboratory's instrumentation and the specific requirements of the study. Careful attention to sample handling and stability is paramount for obtaining accurate and reliable results, which are essential for optimizing this compound therapy and ensuring patient safety.

References

Application Notes and Protocols for Utilizing Colistin in In Vitro Cell Culture Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of colistin in in vitro cell culture infection models. This document outlines the mechanism of action, key experimental protocols, and important considerations for researchers investigating host-pathogen interactions and developing novel antimicrobial strategies.

Introduction to this compound

This compound, a polymyxin antibiotic, is a crucial last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane. This compound, a polycationic peptide, interacts with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), leading to membrane destabilization, increased permeability, and ultimately, cell death.[1][2] Beyond its direct bactericidal activity, this compound also demonstrates anti-endotoxin effects by neutralizing LPS, thereby mitigating the host inflammatory response. Recent studies have also highlighted its immunomodulatory properties, influencing host cell signaling pathways.[3][4]

Key Applications in In Vitro Models

In vitro cell culture infection models are indispensable tools for studying the complex interplay between pathogens, host cells, and antimicrobial agents. The use of this compound in these models allows for:

  • Efficacy testing: Determining the antimicrobial activity of this compound against specific bacterial strains in the presence of host cells.

  • Host-pathogen interaction studies: Investigating how this compound modulates the host's cellular and immune responses to infection.

  • Toxicity assessments: Evaluating the cytotoxic effects of this compound on various mammalian cell lines.

  • Combination therapy screening: Assessing the synergistic or antagonistic effects of this compound when combined with other antimicrobial or immunomodulatory agents.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's activity and cytotoxicity, compiled from various in vitro studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Pseudomonas aeruginosaATCC 278531.0[5]
Pseudomonas aeruginosaPAO11.0[5]
Pseudomonas aeruginosaMDR Clinical Isolate 19056 muc0.5[5]
Pseudomonas aeruginosaMDR Clinical IsolatesMIC₅₀: 1.0, MIC₉₀: 1.5[6]
Escherichia coliO157:H70.12[7]
Salmonella choleraesuisATCC 140281.21[7]
Yersinia enterocoliticaATCC 96100.4[7]
Acinetobacter baumanniiMDR Clinical IsolatesMIC ≤ 2 (Susceptible)[8]
Klebsiella pneumoniaeCarbapenem-resistantBiofilm Sub-MICs: 0.06 - 16[9]

Table 2: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineAssayConcentrationEffectReference
Vero (Monkey Kidney Epithelial)Microscopic Examination1 mg/mL (1000 µg/mL)Toxic[7]
PC12 (Rat Pheochromocytoma)MTT Assay62.5 - 500 µg/mLDose-dependent decrease in viability[10]
PC12 (Rat Pheochromocytoma)Cell Viability Assay25 - 400 µMTime and dose-dependent cytotoxicity[11]
HepG2 (Human Liver Carcinoma)Cell Counting Kit-8> 0.2 µg/mLDecrease in cell survival[12]
Calu-3 (Human Lung Epithelial)MTT Assay≤ 500 µg/mLNo obvious toxicity[13]
Human Peripheral Blood Mononuclear Cells (PBMCs)N/A10 µg/mLNo significant effect on viability[4]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound sulfate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile water.

  • Serial Dilutions: Perform two-fold serial dilutions of this compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).

  • Bacterial Inoculum Preparation: Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[14]

Protocol for In Vitro Cell Culture Infection and this compound Treatment

This protocol describes a general procedure for infecting a mammalian cell monolayer and treating it with this compound.

Materials:

  • Mammalian cell line of choice (e.g., A549, Caco-2, J774 macrophages)

  • Appropriate cell culture medium with serum

  • Bacterial strain of interest

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • Gentamicin (optional, for killing extracellular bacteria)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a multi-well plate (e.g., 24-well) and grow them to a confluent monolayer.

  • Bacterial Preparation: Grow the bacteria to the mid-logarithmic phase and wash with PBS. Resuspend the bacteria in antibiotic-free cell culture medium.

  • Infection: Remove the cell culture medium from the wells and infect the cell monolayer with the bacterial suspension at a specific multiplicity of infection (MOI, e.g., 10:1 or 100:1 bacteria to host cells).

  • Incubation: Incubate the infected cells for a predetermined period (e.g., 1-2 hours) to allow for bacterial adhesion and/or invasion.

  • This compound Treatment: After the initial infection period, wash the cells with PBS to remove non-adherent bacteria. Add fresh cell culture medium containing the desired concentration of this compound. To specifically assess intracellular bacteria, a medium containing gentamicin can be used for a short period to kill extracellular bacteria before adding the this compound-containing medium.

  • Further Incubation: Incubate the treated cells for the desired duration (e.g., 2, 4, 8, 24 hours).

  • Endpoint Analysis: Following incubation, the cells and supernatant can be collected for various downstream analyses, such as:

    • Bacterial Viability: Lyse the host cells to release intracellular bacteria and determine the number of viable bacteria by plating serial dilutions on agar plates (CFU counting).

    • Host Cell Viability: Assess host cell viability using assays like MTT or LDH release.

    • Cytokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines in the cell culture supernatant using ELISA or multiplex assays.

    • Gene Expression Analysis: Extract RNA from the host cells to analyze the expression of genes involved in immune signaling pathways by qRT-PCR.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of this compound on mammalian cells.

Materials:

  • Mammalian cell line

  • Cell culture medium

  • This compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.[10]

  • This compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours).

  • MTT Addition: After incubation, remove the this compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[10]

  • Solubilization: Remove the medium and MTT solution, and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on Gram-Negative Bacteria

Colistin_Mechanism cluster_bacteria Gram-Negative Bacterium OM Outer Membrane (OM) LPS Lipopolysaccharide (LPS) (Lipid A) IM Inner Membrane (IM) OM->IM Increased Permeability LPS->OM Displaces Ca²⁺/Mg²⁺ Destabilizes OM Cytoplasm Cytoplasm IM->Cytoplasm Leakage of Cellular Contents CellDeath Bacterial Cell Death Cytoplasm->CellDeath Cell Lysis This compound This compound This compound->LPS Electrostatic Interaction Infection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HostCells Seed Host Cells (e.g., A549) Infect Infect Host Cells (MOI = 10) HostCells->Infect Bacteria Grow Bacteria (e.g., P. aeruginosa) Bacteria->Infect Incubate1 Incubate (1-2h) (Adhesion/Invasion) Infect->Incubate1 Wash Wash to Remove Non-adherent Bacteria Incubate1->Wash Treat Add this compound (Various Concentrations) Wash->Treat Incubate2 Incubate (2-24h) Treat->Incubate2 CFU Bacterial Viability (CFU) Incubate2->CFU Cytotoxicity Host Cell Viability (MTT/LDH) Incubate2->Cytotoxicity Cytokines Cytokine Profiling (ELISA) Incubate2->Cytokines GeneExp Gene Expression (qRT-PCR) Incubate2->GeneExp Host_Signaling cluster_pathways Intracellular Signaling cluster_response Cellular Response This compound This compound HostCell Host Cell (e.g., Macrophage) This compound->HostCell LPS Bacterial LPS LPS->HostCell p38MAPK p38 MAPK Pathway HostCell->p38MAPK Activation NFkB NF-κB Pathway HostCell->NFkB Modulation Phagocytosis Phagocytosis↑ p38MAPK->Phagocytosis ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)↓ NFkB->ProInflammatory AntiInflammatory Anti-inflammatory Cytokines (IL-4, IL-13, TGF-β1)↑ NFkB->AntiInflammatory

References

Application Notes and Protocols for Studying Colistin-Lipopolysaccharide (LPS) Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin, a polymyxin antibiotic, serves as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] Its bactericidal activity is primarily initiated by a targeted interaction with lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria.[1][4][5] This interaction disrupts the membrane's integrity, leading to cell death.[1][4][6] Understanding the molecular details of the this compound-LPS interaction is crucial for combating emerging resistance and developing new therapeutic strategies.

The primary mechanism of action involves the positively charged this compound molecule binding electrostatically to the negatively charged phosphate groups of Lipid A, the anchor of LPS.[2][4][5][6] This binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize adjacent LPS molecules, thereby destabilizing the outer membrane.[2][4][5] Subsequently, this compound's hydrophobic fatty acid tail inserts into the membrane, causing further disruption, increased permeability, leakage of cytoplasmic contents, and ultimately, cell lysis.[1][2][4] Recent evidence also suggests that this compound targets the small amount of LPS present in the cytoplasmic membrane to exert its bactericidal effect.[1][4][7]

The rise of this compound resistance, often mediated by modifications to the LPS structure, presents a significant clinical challenge.[3][8] These modifications, such as the addition of phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to Lipid A, reduce the net negative charge of the LPS, thereby weakening its electrostatic interaction with this compound.[3][8][9][10]

This document provides detailed protocols for key experiments used to investigate the this compound-LPS interaction and summarizes relevant quantitative data to aid researchers in this field.

Mechanism of Action & Resistance Pathway

The interaction between this compound and the bacterial outer membrane is a multi-step process that is counteracted by specific resistance mechanisms.

colistin_mechanism cluster_0 This compound's Mechanism of Action A 1. Electrostatic Attraction B 2. Cation Displacement A->B This compound (+) binds to LPS (-) C 3. Hydrophobic Insertion B->C Displaces Mg2+/ Ca2+ bridges D 4. Membrane Permeabilization C->D Acyl tail penetrates membrane core E 5. Cell Lysis D->E Leakage of contents resistance_pathway cluster_1 LPS Modification Pathway (Resistance) EnvSignal Environmental Signal (e.g., low Mg2+) PhoQ PhoQ (Sensor Kinase) EnvSignal->PhoQ PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylates PmrB PmrB (Sensor Kinase) PhoP->PmrB Activates PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates ArnT arnT Operon Expression PmrA->ArnT Upregulates EptA eptA (mcr) Gene Expression PmrA->EptA Upregulates Modification Lipid A Modification ArnT->Modification Adds L-Ara4N EptA->Modification Adds pEtN Resistance This compound Resistance Modification->Resistance Reduces negative charge of LPS experimental_workflow cluster_2 General Experimental Workflow A 1. Strain Selection & MIC Testing B 2. LPS Extraction & Purification A->B C 3. Biophysical Interaction Analysis B->C G 4. Analysis of LPS Modification B->G D Isothermal Titration Calorimetry (ITC) C->D E Membrane Permeability (NPN Uptake Assay) C->E F Structural Analysis (NMR, AFM) C->F I 5. Data Integration & Conclusion D->I E->I F->I H MALDI-TOF MS G->H H->I

References

Application Notes and Protocols for Colistin Combination Therapy Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current landscape of colistin combination therapy for combating multidrug-resistant (MDR) Gram-negative bacteria. The included protocols offer detailed methodologies for key in vitro and in vivo experiments to evaluate the efficacy of such combinations.

Introduction

This compound, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by MDR Gram-negative pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1] However, the rise of this compound resistance threatens its clinical utility. Combination therapy, where this compound is co-administered with other antimicrobial agents, is a promising strategy to enhance its efficacy, reduce the required dosage, minimize toxicity, and prevent the development of resistance.[2]

The primary mechanism of this compound involves binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death.[2][3] Resistance can arise through modifications of lipid A, reducing this compound's binding affinity, or through the complete loss of the LPS layer.[4][5][6][7] Combination therapy often leverages this compound's membrane-permeabilizing effects to allow other antibiotics, which may otherwise be ineffective, to enter the bacterial cell and reach their targets.[3][7]

Data Presentation: Efficacy of this compound Combination Therapies

The following tables summarize quantitative data from various in vitro studies on the synergistic effects of this compound in combination with other antibiotics against resistant bacterial isolates. Synergy is often defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.

Table 1: In Vitro Synergy of this compound Combinations against Acinetobacter baumannii

Combination AgentNumber of IsolatesSynergy Rate (%)Partial Synergy Rate (%)Indifference Rate (%)Antagonism Rate (%)Reference
Rifampin9100000[8]
Meropenem20098.99---[9]
Doxycycline2660---[10]
Doripenem2630---[10]
Vancomycin5100000[11]
Aztreonam5010000[11]
Ceftazidime5010000[11]
Imipenem5010000[11]
Tigecycline500800[11]
Amikacin5001000[11]
Daptomycin129100---[9]
Endolysin ElyA125----[12][13]

Table 2: In Vitro Synergy of this compound Combinations against Klebsiella pneumoniae

Combination AgentNumber of IsolatesSynergy Rate (%)Indifference Rate (%)Antagonism Rate (%)Reference
Doxycycline----[14]
Levofloxacin----[14]
Tigecycline----[14]
Meropenem-73.56--[9]
Linezolid20≥90--[15]
Rifampin20≥90--[15]
Azithromycin20≥90--[15]
Fusidic Acid20≥90--[15]

Table 3: In Vitro Synergy of this compound Combinations against Pseudomonas aeruginosa

Combination AgentNumber of IsolatesSynergy Rate (%)Indifference Rate (%)Antagonism Rate (%)Reference
Doxycycline2390--[10]
Doripenem2330--[10]
Rifampin2320--[10]
Ceftazidime----[3]
Amikacin----[3]

Note: The definition of synergy, partial synergy, and indifference can vary between studies. Please refer to the original publications for specific criteria.

Experimental Protocols

Checkerboard Synergy Assay

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to ~5 x 10^5 CFU/mL)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Stock solutions of this compound and the second antimicrobial agent

  • Automated dilutor or multichannel pipette

  • Incubator (35-37°C)

  • Plate reader (optional)

Protocol:

  • Prepare serial twofold dilutions of this compound and the second antimicrobial agent in CAMHB. The concentration range should typically span from 0.031x to 4x the Minimum Inhibitory Concentration (MIC) of each drug.[8]

  • In a 96-well plate, dispense the diluted antibiotics. Along the x-axis, add increasing concentrations of this compound. Along the y-axis, add increasing concentrations of the second agent. This creates a checkerboard matrix of antibiotic combinations.

  • Include wells with each antibiotic alone to determine the MIC of each drug individually, as well as a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubate the plates at 35-37°C for 18-24 hours under aerobic conditions.[11]

  • After incubation, visually inspect the plates for turbidity to determine growth. Alternatively, a plate reader can be used to measure optical density.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the FICI values as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing by antimicrobial agents alone and in combination over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • This compound and the second antimicrobial agent at desired concentrations (e.g., 1/4x MIC, 1x MIC, 4x MIC)[10]

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Timer

Protocol:

  • Prepare flasks with CAMHB containing the antibiotics at the desired concentrations: Drug A alone, Drug B alone, and the combination of Drug A and Drug B. Include a growth control flask without any antibiotics.

  • Inoculate each flask with the bacterial culture to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log10 reduction in the initial bacterial count.[10]

In Vivo Murine Infection Model

Animal models are crucial for translating in vitro findings to a more complex biological system. The murine sepsis model is commonly used.

Materials:

  • Pathogen of interest (e.g., MDR K. pneumoniae)

  • Mice (e.g., specific pathogen-free BALB/c mice)

  • This compound and the second antimicrobial agent, formulated for injection

  • Sterile saline or PBS

  • Syringes and needles for injection and blood collection

  • Equipment for humane euthanasia

  • Homogenizer for tissue processing

Protocol:

  • Induce infection in mice, for example, through intraperitoneal injection of a lethal dose of the bacterial pathogen.

  • At a predetermined time post-infection (e.g., 2 hours), begin treatment. Administer this compound alone, the second agent alone, the combination therapy, or a placebo (saline) via a relevant route (e.g., intraperitoneal or intravenous injection).

  • Monitor the mice for signs of illness and mortality over a defined period (e.g., 7 days).

  • For bacterial burden assessment, a separate cohort of mice can be used. At specific time points post-treatment, humanely euthanize the animals.

  • Aseptically collect organs of interest (e.g., liver, lungs, kidneys).[14]

  • Homogenize the tissues in sterile saline.

  • Perform serial dilutions of the homogenates and plate them to determine the bacterial load (CFU/gram of tissue).

  • Analyze the data for survival rates and reduction in bacterial bioburden between the different treatment groups.

Visualizations

Signaling Pathways and Experimental Workflows

colistin_resistance_mechanism cluster_membrane Bacterial Outer Membrane cluster_resistance Resistance Mechanisms LPS LPS Lipid_A Lipid A (Negative Charge) LPS->Lipid_A component of This compound This compound This compound->Lipid_A Binds to Chromosomal_Mutations Chromosomal Mutations (e.g., pmrA/B, phoP/Q, mgrB) LPS_Modification Lipid A Modification (Addition of L-Ara4N or PEtN) Chromosomal_Mutations->LPS_Modification Plasmid_Mediated_mcr Plasmid-Mediated (mcr genes) Plasmid_Mediated_mcr->LPS_Modification Reduced_Binding Reduced this compound Binding LPS_Modification->Reduced_Binding Reduced_Binding->this compound Prevents checkerboard_workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Antibiotics Start->Prepare_Dilutions Dispense_in_Plate Dispense into 96-well Plate (Checkerboard Format) Prepare_Dilutions->Dispense_in_Plate Add_Inoculum Add Bacterial Inoculum (~5x10^5 CFU/mL) Dispense_in_Plate->Add_Inoculum Incubate Incubate at 35-37°C for 18-24h Add_Inoculum->Incubate Read_Results Read Results (Visual or Plate Reader) Incubate->Read_Results Calculate_FICI Calculate FICI Read_Results->Calculate_FICI Interpret_Results Interpret Results (Synergy, Indifference, Antagonism) Calculate_FICI->Interpret_Results End End Interpret_Results->End time_kill_workflow Start Start Prepare_Flasks Prepare Flasks with Broth, Antibiotics, and Inoculum Start->Prepare_Flasks Incubate_Shaking Incubate with Shaking at 37°C Prepare_Flasks->Incubate_Shaking Sample_Timepoints Sample at Multiple Time Points (0-24h) Incubate_Shaking->Sample_Timepoints Serial_Dilute_Plate Perform Serial Dilutions and Plate Sample_Timepoints->Serial_Dilute_Plate Incubate_Plates Incubate Plates for 18-24h Serial_Dilute_Plate->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data Analyze_Results Analyze for Synergy and Bactericidal Activity Plot_Data->Analyze_Results End End Analyze_Results->End

References

Application Notes and Protocols for Colistin-Mediated Eradication of Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of colistin, both alone and in combination therapies, for the challenging task of eradicating bacterial biofilms. Detailed protocols for key experimental assays are included to facilitate research and development in this critical area of antimicrobial resistance.

Introduction to this compound and Bacterial Biofilms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial agents, making biofilm-associated infections notoriously difficult to treat.

This compound, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Its primary mechanism of action involves interaction with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and increased permeability.[1][2][3][4] While effective against planktonic (free-floating) bacteria, the efficacy of this compound monotherapy against mature biofilms is often limited.[1][5] This has led to extensive research into combination therapies to enhance its anti-biofilm activity.

Mechanism of Action of this compound Against Biofilms

This compound's activity against biofilms is multifaceted. It can disrupt the outer membrane of bacteria within the biofilm, which not only has a direct bactericidal effect but can also facilitate the penetration of other antibiotics that would otherwise be excluded by the biofilm matrix.[1][6] This "potentiating" effect is a cornerstone of many this compound-based combination therapies.

However, bacteria within biofilms can develop resistance to this compound. This can be due to the protective nature of the biofilm matrix, altered metabolic states of the bacteria, and the induction of specific resistance mechanisms.[7] For instance, this compound exposure can lead to increased biofilm formation through the upregulation of signaling pathways such as the PhoPQ two-component system, which modifies the bacterial cell surface to reduce this compound binding.[8][9][10]

This compound-Based Combination Therapies for Biofilm Eradication

The limitations of this compound monotherapy have spurred the investigation of combination strategies to enhance biofilm eradication and prevent the emergence of resistance.[1][5] Synergistic effects have been observed when this compound is combined with various classes of antibiotics and other compounds.

Key Combination Strategies:

  • This compound and Carbapenems (e.g., Meropenem, Doripenem): This combination has shown synergistic effects against biofilms of Pseudomonas aeruginosa and Acinetobacter baumannii.[1] this compound's disruption of the outer membrane is thought to allow carbapenems greater access to their penicillin-binding protein targets.[1]

  • This compound and Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Synergism has been reported against P. aeruginosa biofilms.[1][11][12]

  • This compound and Aminoglycosides (e.g., Amikacin): This combination has demonstrated efficacy in eradicating P. aeruginosa biofilms in both in vitro and in vivo models.[11][12]

  • This compound and Rifampicin: This combination has shown a significant killing effect on both this compound-susceptible and this compound-resistant P. aeruginosa biofilms.[6][13]

  • This compound and Other Agents: Promising results have also been seen with combinations of this compound and fosfomycin, azithromycin, N-acetylcysteine (a mucolytic agent that can disrupt the biofilm matrix), and quorum-sensing inhibitors.[1][5]

Quantitative Data on this compound Efficacy

The following tables summarize quantitative data from various studies on the efficacy of this compound, alone and in combination, against bacterial biofilms. The Minimum Biofilm Eradication Concentration (MBEC) is a key metric, representing the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Table 1: Minimum Biofilm Eradication Concentrations (MBEC) of this compound and Combination Therapies against Pseudomonas aeruginosa

StrainTreatmentMBEC (mg/L)Reference
PAO1This compound>256[11]
PAO1This compound + Amikacin (32 mg/L)2[11]
PAO1This compound + Levofloxacin (4-8 mg/L)2[11]
CRPAO1 (Carbapenem-resistant)This compound>256[11]
CRPAO1This compound (2 mg/L) + Amikacin (32 mg/L)2[11]
CRPAO1This compound (2 mg/L) + Levofloxacin (4-8 mg/L)2[11]
This compound-resistant strain 41782/98This compound (25 mg/L) + Rifampicin (64 mg/L)Eradicated[6]

Table 2: In Vivo Biofilm Eradication Rates for this compound and Combination Therapies against Pseudomonas aeruginosa

StrainTreatmentEradication Rate (%)Day of EradicationReference
PAO1This compound alone~505[11][12]
PAO1This compound + Amikacin1005[11][12]
PAO1This compound + Levofloxacin1005[11][12]
CRPAO1This compound alone406[11][12]
CRPAO1Amikacin alone106[11][12]
CRPAO1This compound + Amikacin906[11][12]

Signaling Pathways

colistin_resistance_pathway cluster_membrane Bacterial Cell This compound This compound lps Lipopolysaccharide (LPS) This compound->lps binds to phoQ PhoQ (Sensor Kinase) lps->phoQ triggers phoP PhoP (Response Regulator) phoQ->phoP activates lps_modification LPS Modification (e.g., addition of 4-amino-4-deoxy-L-arabinose) phoP->lps_modification upregulates genes for biofilm_formation Increased Biofilm Formation phoP->biofilm_formation upregulates genes for resistance This compound Resistance lps_modification->resistance leads to biofilm_formation->resistance contributes to mbec_workflow start Start inoculate Inoculate 96-well plate with bacterial suspension start->inoculate incubate_biofilm Incubate to form biofilm on pegs (24-48h) inoculate->incubate_biofilm rinse1 Rinse peg lid in saline incubate_biofilm->rinse1 challenge Transfer peg lid to challenge plate and incubate (24h) rinse1->challenge prepare_challenge Prepare antimicrobial dilutions in a new 96-well plate prepare_challenge->challenge rinse2 Rinse peg lid in saline challenge->rinse2 recovery Place peg lid in recovery plate with fresh broth rinse2->recovery sonicate Sonicate to detach biofilm recovery->sonicate incubate_recovery Incubate recovery plate (24h) sonicate->incubate_recovery read_results Read MBEC (lowest concentration with no turbidity) incubate_recovery->read_results end End read_results->end

References

Application Notes and Protocols for Laboratory Models of Colistin Nebulization in Lung Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing laboratory models to study the efficacy and pharmacokinetics of nebulized colistin for treating lung infections. The information is compiled from various scientific studies to guide researchers in setting up relevant in vitro and in vivo experiments.

Introduction to this compound Nebulization Models

The emergence of multidrug-resistant (MDR) Gram-negative bacteria has led to a renewed interest in this compound, an older antibiotic, particularly for lung infections where systemic administration has limitations.[1][2] Nebulization offers a direct delivery route to the lungs, potentially achieving high local concentrations with reduced systemic toxicity.[3][4] Laboratory models are crucial for optimizing dosage regimens, understanding pharmacokinetic/pharmacodynamic (PK/PD) relationships, and evaluating the efficacy of different nebulizer technologies.[3][5]

I. In Vitro Models of this compound Nebulization

In vitro models are essential for assessing the aerosol characteristics and delivery efficiency of nebulized this compound. These models typically simulate the conditions of mechanical ventilation.

A. Experimental Setup for Nebulizer Efficiency Testing

An in vitro model can be set up to compare the delivery efficiency of different nebulizers, such as vibrating mesh nebulizers (VMN) and jet nebulizers (JN).[6][7][8][9]

Objective: To quantify the inhaled mass and particle size distribution of this compound delivered through a simulated ventilator circuit.

Experimental Protocol:

  • Ventilator Setup: A mechanical ventilator is connected to an endotracheal tube inserted into a test lung. A collection filter or a cascade impactor is placed at the end of the endotracheal tube to capture the aerosolized drug.[9]

  • Nebulizer Placement: The nebulizer (VMN or JN) is placed in the inspiratory limb of the ventilator circuit.

  • This compound Preparation: Colistimethate sodium (CMS) is reconstituted in sterile water or saline to the desired concentration (e.g., 156 mg in 6 mL or 312 mg in 6 mL).[6][8]

  • Nebulization: The prepared this compound solution is added to the nebulizer, and the ventilator is run with typical adult settings (e.g., tidal volume of 500 mL, respiratory rate of 20 breaths/min).[9]

  • Sample Collection: The aerosolized this compound is collected on the filter or impactor plates.

  • Quantification: The amount of this compound deposited is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The inhaled dose (the amount of drug collected) and the mass median aerodynamic diameter (MMAD) of the particles are calculated.

B. Data Presentation: Nebulizer Performance
Nebulizer TypeThis compound ConcentrationInhaled Dose (%)MMAD (µm)Reference
Vibrating Mesh (VMN)Low (156 mg/6 mL)35.68 ± 3.552.03 - 2.26[7][8]
Jet Nebulizer (JN)Low (156 mg/6 mL)23.56 ± 3.312.03 - 2.26[7][8]
Vibrating Mesh (VMN)High (312 mg/6 mL)Not specified2.03 - 2.26[8]
Jet Nebulizer (JN)High (312 mg/6 mL)Not specified2.03 - 2.26[8]

Note: VMNs generally deliver a higher dose of this compound compared to JNs in in vitro models.[7][8]

II. In Vivo Models of this compound Nebulization

In vivo models, primarily in mice and piglets, are indispensable for studying the PK/PD of nebulized this compound in a biological system and its efficacy against lung pathogens.

A. Mouse Model of Lung Infection

The neutropenic mouse lung infection model is widely used to assess the antimicrobial efficacy of this compound against pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[10][11][12][13]

Experimental Protocol:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically done on day -4 and day -1 before infection.

  • Bacterial Inoculation: Mice are anesthetized, and a specific colony-forming unit (CFU) count of the bacterial strain (e.g., P. aeruginosa ATCC 27853, PAO1) is administered via intratracheal instillation or aerosol delivery to establish a lung infection.[10][11]

  • This compound Administration: At a set time post-infection (e.g., 2 hours), this compound is administered. For nebulization studies, this can be done via intratracheal delivery of a this compound solution.[11][12] Dose-fractionation studies can be performed with varying total daily doses and dosing intervals.[11][12]

  • Sample Collection: At 24 hours post-treatment, mice are euthanized. Lungs are harvested for bacterial burden quantification (CFU counts). Blood and epithelial lining fluid (ELF) may also be collected to determine this compound concentrations.[11][12]

  • Data Analysis: The bacterial load in the lungs is determined and compared between treated and control groups. The relationship between this compound exposure (e.g., the area under the unbound concentration-time curve to MIC ratio, fAUC/MIC) and the antibacterial effect is modeled.[11][12][13]

B. Piglet Model of Pneumonia

Ventilated piglets with induced pneumonia serve as a valuable large animal model that can more closely mimic the clinical scenario in humans.[1][2]

Experimental Protocol:

  • Animal Preparation: Piglets are anesthetized and mechanically ventilated.

  • Induction of Pneumonia: A bacterial suspension of P. aeruginosa is inoculated bronchially to induce pneumonia.[1]

  • This compound Administration: After a set period (e.g., 24 hours), colistimethate is administered either by nebulization (e.g., 8 mg/kg every 12 hours) or intravenous infusion.[1]

  • Sample Collection and Analysis: Piglets are euthanized at a specified time (e.g., 49 hours after inoculation). Lung tissue samples are collected from different segments to measure this compound concentrations and bacterial burden.[1]

  • Data Interpretation: The distribution of this compound in the lung tissue and the reduction in bacterial counts are assessed. Studies have shown that nebulized this compound leads to significantly higher lung tissue concentrations compared to intravenous administration.[1][2]

C. Data Presentation: Pharmacokinetic/Pharmacodynamic Parameters
Animal ModelPathogenPK/PD IndexTarget for Stasis/2-log Kill (fAUC/MIC)Reference
Mouse (Thigh)P. aeruginosafAUC/MIC27.6 - 36.1 (2-log kill)[13]
Mouse (Lung)P. aeruginosafAUC/MIC36.9 - 45.9 (2-log kill)[13]
Mouse (Lung)A. baumanniifAUC/MIC7.4 - 17.6 (2-log kill in thigh model)[10]
Mouse (Lung)P. aeruginosafAUC/MIC (ELF)684 - 1050 (stasis)[12]
Mouse (Lung)P. aeruginosafAUC/MIC (Plasma)2.15 - 3.29 (stasis)[12]

Note: The fAUC/MIC ratio is the PK/PD index that best correlates with the efficacy of this compound in both thigh and lung infection models.[13] this compound has been found to be substantially less effective in lung infections compared to thigh infections.[10]

III. Visualizations

A. Experimental Workflow for In Vivo this compound Nebulization Studies

G cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Data Collection & Analysis A Induce Neutropenia (e.g., Cyclophosphamide) B Bacterial Inoculation (Intratracheal/Aerosol) A->B C This compound Administration (Nebulization/Intratracheal) B->C D Euthanasia & Sample Collection (Lungs, Blood, ELF) C->D E Quantify Bacterial Burden (CFU Counts) D->E F Measure this compound Concentration (HPLC) D->F G PK/PD Modeling (e.g., fAUC/MIC) E->G F->G

Caption: Workflow for in vivo studies of nebulized this compound.

B. Factors Influencing Nebulized this compound Efficacy

G cluster_nebulizer Nebulizer System cluster_drug Drug Formulation cluster_patient Patient/Host Factors A Nebulizer Type (VMN vs. JN) H Efficacy of Nebulized this compound A->H B Particle Size (MMAD) B->H C This compound Concentration C->H D Formulation Properties D->H E Ventilator Settings E->H F Severity of Pneumonia F->H G Lung Deposition G->H

Caption: Key factors affecting nebulized this compound efficacy.

C. Simplified Mechanism of this compound Action

G A This compound (Cationic Polypeptide) B Gram-Negative Bacterial Outer Membrane (LPS) A->B Electrostatic Interaction C Displacement of Ca2+ and Mg2+ B->C D Membrane Destabilization C->D E Increased Permeability D->E F Leakage of Intracellular Contents E->F G Bacterial Cell Death F->G

Caption: Simplified mechanism of this compound's bactericidal action.

References

Troubleshooting & Optimization

variability in colistin MIC testing and how to reduce it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for colistin Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to address the challenges and variability associated with this compound susceptibility testing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and data to help ensure the accuracy and reproducibility of your results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound MIC experiments.

Question: Why are my this compound MIC results inconsistent between experiments?

Answer: Inconsistent this compound MIC results are a common challenge and can stem from several factors. Due to its cationic nature, this compound can adhere to plastics, such as those used in standard microtiter plates.[1][2][3] This binding reduces the effective concentration of this compound in the wells, leading to falsely elevated MIC values.[2][4] Variability can also be introduced by inconsistencies in media preparation, inoculum density, and incubation conditions.[5]

To troubleshoot, consider the following:

  • Labware: Ensure you are using materials with low protein binding, such as polypropylene, to minimize this compound adsorption.[3][6] The brand of polystyrene microplate can also significantly impact results, with some showing extensive drug loss.[7][8]

  • Surfactants: The addition of a surfactant like Polysorbate 80 (P-80) at a final concentration of 0.002% can mitigate the binding of this compound to plastics, leading to more accurate and lower MIC values.[9][10]

  • Protocol Standardization: Strictly adhere to a validated protocol, such as the reference broth microdilution (BMD) method recommended by CLSI and EUCAST, for all experiments.[4][11][12] Pay close attention to the preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB), inoculum standardization, and incubation times.[13][14]

Question: My MIC results show "skipped wells" or trailing endpoints. What does this mean and how should I interpret it?

Answer: "Skipped wells," where bacterial growth is observed at higher this compound concentrations while being inhibited at lower concentrations, can be indicative of heteroresistance within the bacterial population.[15][16] Trailing endpoints, characterized by reduced but still present growth across a range of concentrations, can also complicate MIC determination.

To address this:

  • Visual Inspection: Carefully inspect the wells for turbidity. The MIC should be recorded as the lowest concentration that completely inhibits visible growth.[13]

  • Subculture: To confirm the viability of bacteria in wells with trailing growth or skipped wells, you can subculture a small aliquot onto antibiotic-free agar.[16]

Question: I am seeing a discrepancy between the MIC values obtained from different testing methods (e.g., broth microdilution vs. gradient diffusion strips). Why is this happening?

Answer: Significant variability in this compound MICs has been reported between different testing methods.[18][19] Gradient diffusion tests, like Etest, and disk diffusion methods are not recommended for this compound susceptibility testing by CLSI and EUCAST.[20][21][22] This is primarily due to the poor diffusion of the large this compound molecule in agar, which can lead to inaccurate results, often underestimating the MIC and resulting in false susceptibility.[23][24][25]

For reliable and reproducible results, the reference broth microdilution (BMD) method should be used.[11][26][27] If you are comparing a new method, it must be validated against the reference BMD.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of variability in this compound MIC testing?

A1: The primary cause is the cationic nature of the this compound molecule, which leads to its adsorption to negatively charged surfaces, particularly the polystyrene plastic used in standard 96-well microtiter plates.[3][4] This drug loss results in a lower effective concentration of this compound in the test well, which can lead to an overestimation of the MIC.[7][8]

Q2: How does the addition of Polysorbate 80 (P-80) reduce variability?

A2: Polysorbate 80 (P-80) is a surfactant that, when added to the broth media at a final concentration of 0.002%, prevents or reduces the binding of this compound to the plastic surfaces of the microtiter plates.[1][2][10] This ensures that the nominal concentration of this compound is closer to the actual concentration available to inhibit bacterial growth, leading to more accurate and often lower MIC values.[9]

Q3: Which testing method is considered the "gold standard" for this compound MIC determination?

A3: The broth microdilution (BMD) method is recognized by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) as the reference or "gold standard" method for this compound susceptibility testing.[11][13][17]

Q4: Can I use automated systems for this compound susceptibility testing?

A4: The performance of automated systems for this compound susceptibility testing can be variable and may produce unreliable results.[15][28] Some studies have reported high error rates compared to the reference BMD method.[28] It is crucial to validate the performance of any automated system against the reference BMD method. EUCAST suggests including both susceptible and resistant quality control strains to monitor the instrument's performance.[11]

Q5: What are the recommended quality control (QC) strains for this compound MIC testing?

A5: The recommended QC strains are Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™.[11] EUCAST also recommends including a this compound-resistant strain, such as E. coli NCTC 13846 (mcr-1 positive), to ensure the test can accurately detect resistance.[28]

Data Presentation

Table 1: Impact of Polysorbate 80 (P-80) on this compound Modal MICs (µg/mL)

OrganismMethodModal MIC (µg/mL)Fold Decrease with P-80Reference
EnterobacteriaceaeBMD without P-800.5-[1][2]
BMD with 0.002% P-800.063-twofold[1][2]
P. aeruginosaBMD without P-801-[1][2]
BMD with 0.002% P-800.252-twofold[1][2]

Table 2: Comparison of this compound MIC Testing Methods - Agreement with Reference BMD

MethodEssential Agreement (%)Categorical Agreement (%)Very Major Errors (%)Reference
Broth Macrodilution (TDS)83>900[18]
Agar Dilution->900[18]
Gradient Diffusion (Etest)--47 - 53[18]
Commercial BMD (Sensititre)96--[27]
Commercial BMD (MICRONAUT)96 - 99--[27]

Experimental Protocols

Reference Broth Microdilution (BMD) Protocol for this compound MIC Testing (ISO 20776-1)

This protocol is adapted from the joint CLSI and EUCAST recommendations.

1. Materials:

  • This compound sulfate powder (use only this compound sulfate, not colistimethate sodium).[11]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[14][29]

  • Sterile 96-well U-bottom or V-bottom microtiter plates (polystyrene plates are commonly used, but be aware of binding issues).[1][7]

  • Bacterial isolates and recommended QC strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853).[11]

  • 0.5 McFarland turbidity standard.

  • Sterile saline or broth for inoculum suspension.

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound sulfate in sterile distilled water at a concentration of 1,024 µg/mL.[13]

  • Aliquot and store at -80°C until use.[13] Avoid repeated freeze-thaw cycles.

3. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[30]

  • Within 15 minutes, dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

4. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve final concentrations typically ranging from 0.25 to 16 µg/mL.[13][31]

  • Each well should contain 50 µL of the diluted this compound solution.

  • Include a growth control well (containing 50 µL of CAMHB without this compound) and a sterility control well (containing uninoculated CAMHB).

5. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

  • The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

  • Incubate the plates in ambient air at 35°C ± 2°C for 16 to 20 hours.[13]

6. Reading and Interpretation:

  • After incubation, read the plates visually from the bottom using a reading mirror.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).[13]

Mandatory Visualizations

G start Inconsistent this compound MIC Results check_protocol Verify Protocol Adherence (CLSI/EUCAST BMD) start->check_protocol check_materials Evaluate Materials start->check_materials check_reagents Check Reagents start->check_reagents protocol_details Standardized Inoculum? Correct Incubation? Consistent Reading? check_protocol->protocol_details materials_details Using Polystyrene Plates? check_materials->materials_details reagents_details Fresh CAMHB? Correct Cation Adjustment? This compound Sulfate Used? check_reagents->reagents_details protocol_details->check_materials Yes solution_protocol Action: Re-standardize Inoculum & Incubation Protocol protocol_details->solution_protocol No materials_details->check_reagents No solution_materials Action: Add 0.002% P-80 OR Use Low-Binding Plates materials_details->solution_materials Yes solution_reagents Action: Prepare Fresh Media & Verify this compound Source reagents_details->solution_reagents No end_node Consistent Results reagents_details->end_node Yes solution_protocol->end_node solution_materials->end_node solution_reagents->end_node

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

G center This compound MIC Variability method Testing Method (e.g., BMD vs. Gradient) center->method plastic Adsorption to Plastics (Polystyrene Binding) center->plastic media Broth Composition (Cation Content) center->media inoculum Inoculum Density center->inoculum interpretation Subjective Reading (Trailing / Skipped Wells) center->interpretation solution_method Use Reference BMD method->solution_method Mitigated by solution_plastic Add Surfactant (P-80) Use Low-Binding Plates plastic->solution_plastic Mitigated by solution_media Use Standard CAMHB media->solution_media Mitigated by solution_inoculum Standardize to 0.5 McFarland inoculum->solution_inoculum Mitigated by solution_interpretation Adhere to CLSI/EUCAST Reading Guidelines interpretation->solution_interpretation Mitigated by

References

colistin degradation and stability in laboratory solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of colistin in common laboratory solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound sulfate and this compound methanesulfonate (CMS)?

A1: this compound is available in two primary forms: this compound sulfate and sodium this compound methanesulfonate (CMS).[1] this compound sulfate is the active form of the drug.[2] CMS is an inactive prodrug that undergoes hydrolysis in aqueous solutions to form active this compound.[2][3] This conversion is crucial to understand, as the antibacterial activity of a CMS solution depends on the formation of this compound.[1] It is critical to note that these two forms are not interchangeable for experimental purposes.[2]

Q2: How should I prepare and store a this compound stock solution?

A2: For maximum stability, prepare this compound sulfate stock solutions in sterile Milli-Q water.[1] this compound is very stable in water, with studies showing it remains stable for up to 60 days at 4°C.[1][4][5] For longer-term storage, aliquoting and freezing at -70°C or -80°C is recommended, especially for samples in a plasma matrix, where stability is significantly better at these temperatures compared to -20°C.[6] Avoid repeated freeze-thaw cycles.[3]

Q3: My this compound appears to be losing activity in my experiments. What are the common causes?

A3: Loss of this compound activity is typically due to two main factors: chemical degradation and physical adsorption.

  • Chemical Degradation: this compound is less stable at neutral to alkaline pH.[7] In buffered solutions like isotonic phosphate buffer (pH 7.4), significant degradation can occur, especially at 37°C.[1][4][5] The primary degradation mechanism is racemization.[4][7]

  • Physical Adsorption: this compound is a cationic, amphipathic molecule that readily binds to plastics and glass.[8][9] This adsorption to labware such as microplates, test tubes, and pipette tips can lead to a substantial loss of the effective drug concentration in your solution.[8][10]

Troubleshooting Guide

Problem: My measured this compound concentration is significantly lower than the nominal concentration.

  • Possible Cause 1: Adsorption to Labware.

    • Explanation: this compound is known to adhere extensively to a range of laboratory materials, including polystyrene and soda-lime glass.[8][9][10] This can lead to a dramatic reduction in the actual concentration of this compound in your working solutions. In some experiments using polystyrene microplates, starting concentrations have been found to be below the lower limit of quantification.[8][10] The half-life of this compound loss due to adsorption can be as short as 0.9 hours.[8]

    • Solution:

      • Choose the Right Material: Whenever possible, use low-protein-binding polypropylene labware for all experiments involving this compound.[8][9][10]

      • Minimize Dilution Steps: When preparing serial dilutions in protein-free media, minimize the number of steps to reduce cumulative loss from adsorption at each transfer.[8][10]

      • Consider Blocking Agents: In some contexts, the use of surfactants or proteins like BSA has been explored to reduce non-specific binding, though this may not be suitable for all applications.[11]

  • Possible Cause 2: Chemical Instability in Your Medium.

    • Explanation: The stability of this compound is highly dependent on the pH and temperature of the solution. If your experiment is conducted in a buffer with a neutral pH (e.g., pH 7.4) and at a physiological temperature (37°C), degradation is accelerated.[1][12] For example, this compound is stable in water at 37°C for up to 120 hours, but significant degradation is observed under the same conditions in isotonic phosphate buffer (pH 7.4).[1][4][5]

    • Solution:

      • Prepare Solutions Freshly: For experiments in physiological buffers, prepare this compound solutions immediately before use.

      • Control pH: If your experimental design allows, using a more acidic buffer (pH < 5.5) can improve stability.[7]

      • Maintain Low Temperature: Keep solutions at 4°C whenever they are not in active use during the experiment.

Problem: I am using this compound Methanesulfonate (CMS) and see variable antibacterial activity.

  • Possible Cause: Inconsistent Hydrolysis to Active this compound.

    • Explanation: CMS itself has minimal intrinsic antibacterial activity.[1][5] Its effectiveness relies on its hydrolysis to active this compound. This conversion process is dependent on time, temperature, and concentration.[13][14] In aqueous solutions at 37°C, the conversion can be rapid, with significant this compound formation within 24 to 48 hours.[1][5] However, at 4°C, there is almost no formation of this compound, even after two days.[1][5]

    • Solution:

      • Pre-incubation: If your experiment requires the active form, you may need to pre-incubate the CMS solution at 37°C to allow for conversion to this compound. The time required for maximum conversion can vary.[1]

      • Use Fresh Solutions: To study the prodrug form, use freshly prepared CMS solutions and keep them chilled to minimize hydrolysis before the experiment begins. In Mueller-Hinton broth at 37°C, insignificant conversion was observed in the first 30 minutes.[1][5]

      • Be Aware of Concentration Effects: The hydrolysis of CMS is also concentration-dependent. More dilute solutions may show different conversion kinetics than highly concentrated ones.[13][14]

Data Summary Tables

Table 1: Stability of this compound Sulfate in Various Aqueous Solutions

MediumTemperaturepHDurationRemaining this compound ARemaining this compound BCitation(s)
Milli-Q Water4°C~5.6 - 6.060 days97.4%105.3%[1]
Milli-Q Water37°C~5.6 - 6.0120 hoursNo decrease observedNo decrease observed[1]
Isotonic Phosphate Buffer37°C7.4120 hours~40%~60%[1]
Human Plasma37°C7.4120 hours~50%~70%[1]
Human Plasma-20°C7.48 months~65%-[6]
Human Plasma-80°C7.48 months>93%-[6]

Table 2: Impact of Labware Material on this compound Concentration Recovery (at 24 hours)

Labware MaterialInitial ConcentrationConcentration after 24hHalf-life of LossCitation(s)
Soda-Lime Glass Tubes44-102% of expected8-90% of expected0.9 - 12 hours[8][10]
Polypropylene Tubes44-102% of expected8-90% of expected0.9 - 12 hours[8][10]
Polystyrene Tubes44-102% of expected8-90% of expected0.9 - 12 hours[8][10]
Low-Protein-Binding Microtubes63-99% of expected59-90% of expected-[8][9][10]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Sulfate Stock Solution

  • Materials:

    • This compound sulfate powder

    • Sterile, pyrogen-free Milli-Q water or equivalent ultrapure water.

    • Sterile, low-protein-binding polypropylene conical tubes (e.g., 15 mL or 50 mL).

    • Sterile, low-protein-binding polypropylene microcentrifuge tubes (e.g., 1.5 mL).

  • Procedure:

    • Weigh the desired amount of this compound sulfate powder in a sterile conical tube.

    • Add the calculated volume of sterile Milli-Q water to achieve the target stock concentration (e.g., 10 mg/mL).

    • Vortex gently until the powder is completely dissolved. Avoid excessive frothing.[15]

    • Dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. This prevents contamination and avoids multiple freeze-thaw cycles.

    • Label the aliquots clearly with the name, concentration, and date of preparation.

  • Storage:

    • Short-term (up to 60 days): Store the aliquots at 4°C.[1]

    • Long-term (months): Store the aliquots at -80°C.[6]

Protocol 2: Overview of this compound Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow. Specific parameters (e.g., column, mobile phase, detector settings) must be optimized and validated for your specific application.

  • Objective: To separate and quantify this compound A and this compound B from other components in a sample.

  • General Method:

    • Sample Preparation:

      • For plasma or complex media, a protein precipitation step is often required (e.g., with acetonitrile).[13]

      • Solid-phase extraction (SPE) may be used for sample cleanup and concentration.[16]

    • Derivatization: this compound lacks a strong chromophore, so pre-column derivatization is typically required for UV or fluorescence detection. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[1][17]

    • Chromatographic Separation:

      • Apparatus: An HPLC system with a fluorescence or UV detector.[17]

      • Column: A reverse-phase C18 column is commonly used.[1][17]

      • Mobile Phase: A gradient of acetonitrile and water/buffer is typically employed to elute the this compound components.[17]

    • Detection and Quantification:

      • The fluorescence detector is set to excitation and emission wavelengths appropriate for the derivatizing agent (e.g., 260 nm excitation and 315 nm emission for FMOC).[17]

      • Concentrations are determined by comparing the peak areas of the samples to a standard curve prepared with known concentrations of this compound standards.

Visualizations

Troubleshooting_Colistin_Activity start Inconsistent or Low This compound Activity Observed check_form Are you using this compound Sulfate or CMS? start->check_form is_cms Using CMS check_form->is_cms CMS is_sulfate Using this compound Sulfate check_form->is_sulfate Sulfate cms_issue Activity depends on hydrolysis. Is conversion to active this compound controlled and consistent? is_cms->cms_issue sulfate_issue Check for Adsorption and Degradation is_sulfate->sulfate_issue hydrolysis_yes Yes, controlled cms_issue->hydrolysis_yes Yes hydrolysis_no No / Unsure cms_issue->hydrolysis_no No check_labware What labware material is being used? sulfate_issue->check_labware hydrolysis_yes->sulfate_issue cms_solution Review hydrolysis protocol. Ensure consistent time and temperature (e.g., 37°C) for conversion. hydrolysis_no->cms_solution polypropylene Low-Binding Polypropylene check_labware->polypropylene polystyrene_glass Polystyrene or Glass check_labware->polystyrene_glass check_buffer Check experimental medium. What is the pH and temperature? polypropylene->check_buffer labware_solution Switch to low-protein-binding polypropylene labware to minimize drug loss. polystyrene_glass->labware_solution labware_solution->check_buffer neutral_ph Neutral pH (~7.4) and/or 37°C check_buffer->neutral_ph acidic_ph Acidic pH (<6) and/or 4°C check_buffer->acidic_ph buffer_solution Degradation likely. Prepare solutions freshly before use and keep cool. neutral_ph->buffer_solution final_ok Degradation is minimal. Re-evaluate other experimental parameters. acidic_ph->final_ok

Figure 1. Troubleshooting decision tree for low or inconsistent this compound activity.

Stability_Workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_results 4. Data Interpretation prep_stock Prepare this compound Stock in Milli-Q Water prep_working Dilute Stock into Test Media (e.g., Buffer, Plasma) prep_stock->prep_working incubate_t0 Sample at Time 0 prep_working->incubate_t0 incubate_conditions Incubate Aliquots under Test Conditions (e.g., 4°C, 37°C) incubate_t0->incubate_conditions incubate_sampling Sample at Predetermined Time Points (t1, t2, t3...) incubate_conditions->incubate_sampling store_samples Store Samples at -80°C Pending Analysis incubate_sampling->store_samples hplc_prep Sample Prep for HPLC (e.g., Derivatization) store_samples->hplc_prep hplc_run HPLC Analysis hplc_prep->hplc_run hplc_quant Quantify this compound Conc. vs. Standard Curve hplc_run->hplc_quant plot_data Plot Concentration vs. Time hplc_quant->plot_data calc_rate Calculate Degradation Rate and Half-life plot_data->calc_rate end End calc_rate->end start Start start->prep_stock

Figure 2. A typical experimental workflow for assessing this compound stability.

Degradation_Pathway CMS This compound Methanesulfonate (CMS - Prodrug) This compound Active this compound (this compound A and B) CMS->this compound Hydrolysis (Time, Temp, pH dependent) Degradation Degradation Products (e.g., Racemized forms) This compound->Degradation Degradation (Faster at pH > 5)

Figure 3. Simplified pathway of CMS conversion and subsequent this compound degradation.

References

Colistin Technical Support Center: Proper Storage, Handling, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of colistin for research applications. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound sulfate and this compound methanesulfonate (CMS)?

This compound is available in two primary forms: this compound sulfate and this compound methanesulfonate (CMS), also known as colistimethate sodium. It is crucial to understand their differences as they are not interchangeable.

  • This compound Sulfate: This is the active form of the antibiotic. It is stable in its lyophilized form and in aqueous solutions.[1][2] this compound sulfate is typically used for in vitro susceptibility testing and research applications where the direct, active form is required.

  • This compound Methanesulfonate (CMS): This is an inactive prodrug of this compound.[3] It is less toxic than this compound sulfate and is the form administered parenterally in clinical settings. In aqueous solutions and in vivo, CMS hydrolyzes to release the active this compound. This conversion is dependent on factors like time, temperature, and pH.[4]

Q2: How should I store lyophilized (powder) this compound sulfate and CMS?

Lyophilized this compound sulfate and CMS are stable and should be stored according to the manufacturer's recommendations. General guidelines are as follows:

CompoundStorage TemperatureDuration
This compound Sulfate (Lyophilized Powder)2-8°CRefer to manufacturer's expiry date
This compound Methanesulfonate (Lyophilized Powder)20-25°C (Room Temperature)Refer to manufacturer's expiry date

Q3: How do I prepare and store a stock solution of this compound?

Proper preparation and storage of stock solutions are critical for experimental accuracy.

  • Reconstitution: To prepare a stock solution, reconstitute lyophilized this compound sulfate or CMS in sterile, nuclease-free water.[3][5] Gently swirl the vial to dissolve the powder completely, avoiding vigorous shaking to prevent frothing.[6]

  • Storage of Stock Solutions: After reconstitution, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

CompoundSolventStorage TemperatureStability
This compound SulfateWater4°CUp to 60 days[1][2]
-20°C1 month
-80°C6 months
This compound Methanesulfonate (CMS)Water4°CStable for up to 7 days with minimal conversion to this compound[4]
25°CStable for up to 7 days with minimal conversion to this compound[4]
-20°C or -70°CStable for up to 24 hours with minimal conversion[5]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values.

Several factors can contribute to variability in MIC results.

Troubleshooting Workflow for Inconsistent MIC Results

G start Inconsistent MIC Results check_storage Verify Stock Solution Storage and Age start->check_storage check_dilution Review Serial Dilution Technique start->check_dilution check_labware Assess Labware Material (e.g., Polystyrene vs. Polypropylene) start->check_labware check_media Confirm Correct Media (Cation-Adjusted Mueller-Hinton Broth) start->check_media prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh rerun_qc Rerun Experiment with QC Strains check_dilution->rerun_qc use_polypropylene Switch to Polypropylene or Low-Binding Plates/Tubes check_labware->use_polypropylene check_media->rerun_qc use_polypropylene->rerun_qc prepare_fresh->rerun_qc resolve Consistent Results rerun_qc->resolve

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

  • Cause A: Adsorption to Labware: this compound is a cationic peptide and is known to adsorb to the surface of certain plastics, particularly polystyrene, which is commonly used for 96-well plates.[7][8][9] This adsorption reduces the effective concentration of this compound in the experimental medium, leading to erroneously high MIC values.

    • Solution: Whenever possible, use labware made of polypropylene or plates specifically designated as low-protein-binding.[7][8] If polystyrene plates must be used, be aware of this potential issue and consider pre-treating the wells, although this is not a standardized procedure.

  • Cause B: Degradation of this compound in Solution: While this compound sulfate is stable in water, its stability decreases in certain buffers and media, especially at physiological pH and temperature.[1][2]

    • Solution: Prepare fresh working solutions of this compound for each experiment from a properly stored, frozen stock. Avoid using old or improperly stored stock solutions.

  • Cause C: Incorrect Susceptibility Testing Method: Disk diffusion and gradient diffusion (E-test) methods are considered unreliable for this compound susceptibility testing due to the poor diffusion of the large this compound molecule in agar.[10][11][12]

    • Solution: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution (BMD) as the reference method for this compound susceptibility testing.[13][14]

Issue 2: No antibacterial effect observed with this compound Methanesulfonate (CMS) in a short-term in vitro experiment.
  • Cause: CMS is an inactive prodrug and requires time to hydrolyze into active this compound. In short-term experiments (e.g., a few hours), there may not be sufficient time for this conversion to occur, especially in standard microbiological media.[3] Studies have shown minimal conversion of CMS to this compound in Mueller-Hinton broth within 30 minutes.[1][2]

    • Solution: For in vitro experiments requiring the direct and immediate action of the antibiotic, use this compound sulfate. If you must use CMS, be aware of its conversion kinetics and factor that into your experimental design and interpretation of results.

Experimental Protocols

Protocol: Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the recommendations from CLSI and EUCAST for determining the MIC of this compound.

Materials:

  • This compound sulfate

  • Sterile, nuclease-free water

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene microtiter plates (or low-binding plates)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland standard

  • Quality control (QC) strains (e.g., E. coli ATCC 25922 and a this compound-resistant strain)

Experimental Workflow for MIC Determination

G prep_stock Prepare this compound Sulfate Stock Solution serial_dilute Perform Serial Dilutions of this compound in CAMHB in 96-Well Plate prep_stock->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Standardized Inoculum to Each Well prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate at 35-37°C for 16-20 Hours add_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Procedure:

  • Prepare this compound Stock Solution: Reconstitute this compound sulfate powder in sterile water to a concentration of 1024 µg/mL.[13] Aliquot and store at -80°C.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in CAMHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Standardize Inoculum: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Perform Serial Dilutions: a. In a 96-well polypropylene plate, add 50 µL of CAMHB to wells 2 through 12. b. Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to the desired final concentration. Discard 50 µL from the last well.

  • Inoculate the Plate: Add 50 µL of the standardized bacterial inoculum to each well, including a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Incubation: Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours.[13]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]

Mechanism of Action Visualization

This compound exerts its bactericidal effect by disrupting the integrity of the Gram-negative bacterial outer membrane.

This compound's Mechanism of Action on Gram-Negative Bacteria

G cluster_0 Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Anionic) Displacement Displacement of Divalent Cations LPS->Displacement Divalent_Cations Mg2+, Ca2+ (Stabilizing LPS) Divalent_Cations->Displacement This compound This compound (Polycationic Peptide) This compound->Displacement Electrostatic Interaction Membrane_Destabilization Outer Membrane Destabilization Displacement->Membrane_Destabilization Permeabilization Increased Permeability Membrane_Destabilization->Permeabilization Cell_Death Cell Lysis and Death Permeabilization->Cell_Death Leakage of Intracellular Contents

Caption: this compound disrupts the bacterial outer membrane by displacing stabilizing cations.

References

Technical Support Center: Optimizing Colistin Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colistin in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a polycationic antibiotic that interacts electrostatically with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] This interaction competitively displaces divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) that stabilize the LPS, leading to membrane disruption, leakage of intracellular contents, and ultimately, cell death.[1][3] this compound also possesses anti-endotoxin activity by binding to and neutralizing the LPS molecule.[1]

Q2: What are the main mechanisms of this compound resistance?

This compound resistance can be either intrinsic or acquired.[2][3]

  • Intrinsic Resistance: Some bacteria, like Proteus mirabilis and Serratia marcescens, are naturally resistant to this compound.[2][4]

  • Acquired Resistance: This occurs through two primary mechanisms:

    • Chromosomal Mutations: Mutations in two-component regulatory systems, such as PmrA-PmrB and PhoP-PhoQ, are the most common cause.[2][4] These mutations lead to the modification of the lipid A portion of LPS by adding positively charged molecules (phosphoethanolamine or L-Ara4N), which reduces this compound's binding affinity.[2][4][5] Inactivation of the mgrB gene, a negative regulator of the PhoP-PhoQ system, is a frequent cause of resistance in Klebsiella pneumoniae.[5]

    • Plasmid-Mediated Resistance: The mobile this compound resistance (mcr) genes, most notably mcr-1, can be transferred between bacteria via plasmids.[3][5] These genes encode enzymes that add phosphoethanolamine to lipid A, conferring resistance.[2]

Q3: Which in vitro susceptibility testing method is recommended for this compound?

The joint CLSI-EUCAST polymyxin breakpoint working group recommends broth microdilution (BMD) as the gold standard and only validated method for determining the Minimum Inhibitory Concentration (MIC) of this compound.[6][7][8] Other methods have significant limitations:

  • Disk Diffusion: This method is unreliable due to the poor diffusion of the large this compound molecule into agar, which can lead to inaccurate results.[6][7][9][10]

  • Gradient Diffusion (E-test): This method often underestimates MIC values, especially for resistant strains, leading to potentially false susceptible results.[7][11]

  • Automated Systems (e.g., Vitek-2): These systems have shown variable performance and may not provide clear or accurate MIC levels, especially for borderline resistant isolates.[6][12]

Q4: What is this compound heteroresistance and why is it a concern?

Heteroresistance is a phenomenon where a subpopulation of bacteria within a larger, susceptible population exhibits resistance to an antibiotic.[7] With this compound, this means that while a standard MIC test may indicate susceptibility, resistant subpopulations can survive and multiply upon exposure.[1] This is often observed in time-kill assays as initial rapid killing followed by significant regrowth, even at high this compound concentrations.[1][13] The presence of heteroresistance can lead to treatment failure and is not detectable by standard MIC testing alone.[1]

Troubleshooting Guide

Q1: Why are my this compound MIC results inconsistent or not reproducible?

Inconsistent MIC results are a common challenge. Consider the following factors:

  • Adsorption to Labware: this compound is a cationic peptide that avidly binds to plastics, particularly polystyrene, which is commonly used for 96-well microtiter plates.[14] This binding can reduce the effective concentration of this compound in the wells, leading to falsely elevated MICs.[14] Using low-protein-binding materials may help mitigate this issue.

  • Media Composition: Always use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.[6] The concentration of divalent cations (Mg²⁺ and Ca²⁺) is critical, as they compete with this compound for binding sites on the bacterial membrane.

  • This compound Formulation: Only this compound sulfate powder should be used for preparing solutions for in vitro testing.[7] The inactive prodrug, colistimethate sodium (CMS), hydrolyzes in vitro to active this compound, but this conversion is slow and can lead to variable and inaccurately high MIC values.[7][15]

Q2: I observed "skipped wells" in my broth microdilution assay. What does this mean?

"Skipped wells" refer to a phenomenon where bacterial growth is observed at higher antibiotic concentrations while being inhibited at lower concentrations. This can sometimes occur with this compound. If you encounter this, it is recommended to subculture from the turbid wells to rule out contamination.[16] The MIC should be read as the lowest concentration that completely inhibits visible growth.

Q3: My time-kill assay shows initial killing followed by bacterial regrowth after a few hours. Is the experiment flawed?

This is not necessarily an experimental flaw but may be indicative of this compound heteroresistance.[1][13] A subpopulation of resistant bacteria can survive the initial exposure and begin to multiply, leading to regrowth, sometimes as early as 3-6 hours post-exposure.[1][13] This highlights a limitation of standard MIC testing and is a key pharmacodynamic characteristic of this compound.

Q4: The MIC value from a gradient diffusion test (E-test) is lower than the one from my broth microdilution (BMD). Which result should I trust?

You should trust the result from the broth microdilution (BMD) assay. BMD is the internationally recognized reference method.[6][11] Gradient diffusion tests like the E-test are known to have issues with this compound and can underestimate the true MIC, potentially misclassifying a resistant isolate as susceptible.[7][11]

Quantitative Data Summary

Table 1: Interpretive Criteria for this compound Minimum Inhibitory Concentration (MIC)
Organism GroupSusceptible (S)Intermediate (I)Resistant (R)Source
Enterobacterales≤ 2 µg/mL-> 2 µg/mL
Pseudomonas aeruginosa≤ 2 µg/mL-> 2 µg/mL
Acinetobacter spp.≤ 2 µg/mL-≥ 4 µg/mL[11]

Note: Interpretive criteria are subject to updates by regulatory bodies like CLSI and EUCAST.

Table 2: Typical Experimental Parameters for a this compound Time-Kill Assay
ParameterTypical Value / RangeNotesSource
Bacterial Inoculum ~5 x 10⁵ to 1 x 10⁶ CFU/mLPrepare from a logarithmic phase culture.[13][17][18]
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Ensures standardized cation concentration.[13]
This compound Concentrations 0.5x, 1x, 2x, 4x, 8x, 16x, 32x, 64x MICA wide range is used to assess concentration-dependent killing.[13]
Sampling Time Points 0, 0.5, 1, 2, 4, 6, 12, 24 hoursFrequent early sampling captures rapid killing kinetics.[13][17]
Incubation 35-37°C with shakingStandard incubation conditions.[17]
Quantification Viable colony counts (CFU/mL) on agar platesStandard method for assessing bacterial viability.[17]
Synergy Definition ≥ 2-log₁₀ decrease in CFU/mL with combination vs. most active single agentStandard definition when testing combinations.[17]

Experimental Protocols

Protocol 1: this compound Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on CLSI and ISO guidelines.[9][11][12]

  • Preparation of this compound Stock Solution:

    • Use this compound sulfate powder.[7]

    • Prepare a stock solution (e.g., 1280 µg/mL) in sterile distilled water. Do not use the inactive prodrug colistimethate sodium (CMS).[7]

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, suspend 3-5 colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation (96-Well Microtiter Plate):

    • Add 100 µL of CAMHB to all wells.

    • Add 100 µL of the this compound stock solution to the first column of wells and perform two-fold serial dilutions across the plate, resulting in final concentrations typically ranging from 0.125 to 64 µg/mL.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubation and Interpretation:

    • Incubate the plate at 35°C for 16-20 hours in ambient air.[9][11]

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

Protocol 2: this compound Time-Kill Assay

This protocol outlines a standard time-kill kinetic study.[13][17]

  • Preparation:

    • Prepare a bacterial inoculum in the logarithmic phase of growth in CAMHB.

    • Prepare this compound solutions in CAMHB at the desired multiples of the predetermined MIC (e.g., 0.5x, 1x, 4x, 16x MIC).

  • Assay Procedure:

    • Dilute the logarithmic-phase culture in pre-warmed CAMHB to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Add the prepared this compound solutions to the bacterial suspensions. Include a growth control tube containing no this compound.

    • Incubate all tubes at 37°C with constant shaking.[17]

  • Sampling and Viable Counting:

    • At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial 10-fold dilutions of the aliquot in sterile saline to neutralize the antibiotic effect.

    • Plate a defined volume (e.g., 50-100 µL) of each dilution onto nutrient or Mueller-Hinton agar plates.

    • Incubate the plates for 18-24 hours at 37°C.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point. The lower limit of detection is typically around 20-100 CFU/mL.[13]

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Colistin_Mechanism_and_Resistance cluster_membrane Bacterial Outer Membrane cluster_resistance Resistance Mechanisms LPS Lipopolysaccharide (LPS) (Lipid A - Negatively Charged) Cations Mg²⁺ / Ca²⁺ (Stabilizing Cations) Disruption Membrane Disruption & Cell Lysis LPS->Disruption Destabilization This compound This compound (Positively Charged) This compound->LPS Electrostatic Attraction This compound->Cations Displaces Cations Chromosomal Chromosomal Mutation (e.g., mgrB, phoQ, pmrB) Modification Lipid A Modification (Addition of L-Ara4N / PEtN) Chromosomal->Modification Plasmid Plasmid-mediated (mcr-1 gene) Plasmid->Modification Modification->LPS Blocks Binding Site ReducedBinding Reduced Negative Charge = Decreased this compound Binding Modification->ReducedBinding MIC_Workflow start Start prep_stock Prepare this compound Sulfate Stock Solution start->prep_stock prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum setup_plate Perform 2-fold Serial Dilutions of this compound in 96-Well Plate prep_stock->setup_plate dilute_inoculum Dilute Suspension in CAMHB for Final Inoculum prep_inoculum->dilute_inoculum add_inoculum Add Final Inoculum to All Wells dilute_inoculum->add_inoculum setup_plate->add_inoculum incubate Incubate Plate 16-20h at 35°C add_inoculum->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end Troubleshooting_MIC start Inconsistent This compound MIC Results check_plastic Are you using polystyrene plates? start->check_plastic check_media Is the media Cation-Adjusted Mueller-Hinton Broth (CAMHB)? check_plastic->check_media No cause_plastic High Probability Cause: This compound is adsorbing to the plastic. Consider low-binding plates. check_plastic->cause_plastic Yes check_drug Did you use this compound Sulfate (not CMS) for the stock? check_media->check_drug Yes cause_media High Probability Cause: Incorrect cation concentration affects this compound activity. check_media->cause_media No check_qc Did the QC strain (e.g., E. coli ATCC 25922) fall within range? check_drug->check_qc Yes cause_drug High Probability Cause: CMS prodrug converts slowly, leading to inaccurate results. check_drug->cause_drug No cause_other Potential Cause: Technical error in dilution, inoculum prep, or incubation. check_qc->cause_other No ok Issue Likely Resolved check_qc->ok Yes

References

Technical Support Center: Troubleshooting Colistin Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing colistin-induced toxicity in in vitro models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it toxic to eukaryotic cells?

This compound (also known as Polymyxin E) is a last-resort antibiotic used against multidrug-resistant Gram-negative bacteria.[1][2] Its bactericidal action involves disrupting the bacterial cell membrane.[3][4] However, this membrane-targeting mechanism is not entirely specific to bacteria. At higher concentrations, this compound can interact with the plasma membranes of eukaryotic cells, leading to increased permeability, disruption of cellular integrity, and eventual cell death.[3][5] The primary mechanism of toxicity in mammalian cells is the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[1][6][7][8]

Q2: What are the common signs of this compound toxicity in a cell culture experiment?

Common indicators of this compound-induced cytotoxicity include:

  • Reduced Cell Viability: A dose- and time-dependent decrease in the number of living cells, often measured by assays like MTT or LDH release.[2][9][10]

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface.[11]

  • Increased Apoptosis: Evidence of programmed cell death, which can be confirmed by measuring the activation of caspases (e.g., caspase-3, -8, -9).[6][7][8][12]

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) and a corresponding decrease in endogenous antioxidants like glutathione (GSH).[1][2][7]

  • Mitochondrial Dysfunction: Dissipation of the mitochondrial membrane potential.[1][2][7]

Q3: What concentrations of this compound are typically toxic to cells?

This compound's toxic concentrations vary significantly depending on the cell line and exposure duration. For example, in PC12 neuronal cells, concentrations from 25 µM to 400 µM have been shown to progressively decrease cell viability over 6 to 24 hours.[2][11] In human kidney (HK-2) cells, toxicity is observed in a dose-dependent manner, with significant effects seen at concentrations of 25 µg/mL and higher over 12 to 72 hours.[12] It is crucial to perform a dose-response curve for your specific cell line to determine the appropriate experimental concentrations.

Q4: Which cell lines are most commonly used to model this compound-induced organ toxicity?

  • Nephrotoxicity (Kidney): Human kidney proximal tubular epithelial cells (HK-2) and Vero cells (monkey kidney epithelial) are frequently used.[12][13][14]

  • Neurotoxicity (Nerve): PC12 cells (rat pheochromocytoma) and Neuroblastoma-2a (N2a) cells are common models for studying neuronal cell death.[1][6][7][8]

Troubleshooting Guide

Q5: I'm observing high cell death even at concentrations considered low in the literature. What could be the cause?

Several factors could contribute to this issue:

  • Cell Line Sensitivity: Your specific cell line or even a sub-clone may be inherently more sensitive to this compound.

  • Culture Conditions: Factors like low serum concentration, high cell density, or nutrient depletion can exacerbate cellular stress and increase sensitivity to toxins.

  • This compound Salt Form and Purity: Ensure you are using a consistent and high-purity source of this compound. Different salt forms (e.g., sulfate vs. colistimethate sodium) have different potencies and conversion rates to the active form.

  • Inaccurate Concentration: Double-check all calculations and dilutions. Errors in preparing stock solutions can lead to unintentionally high final concentrations.

G start High Cell Death at Low this compound Conc. q1 Is the cell line known to be highly sensitive? start->q1 s1 Perform literature review for this specific cell line. q1->s1 Unsure q2 Are culture conditions optimal and consistent? q1->q2 No s1->q2 s2 Standardize seeding density, serum percentage, and media change schedule. q2->s2 No q3 Is the this compound source and preparation correct? q2->q3 Yes s2->q3 s3 Verify salt form, purity, and recalculate dilutions. Prepare fresh stock. q3->s3 No end_node Re-run experiment with a full dose-response curve. q3->end_node Yes s3->end_node

Caption: Troubleshooting unexpected this compound cytotoxicity.

Q6: My results are inconsistent between experiments. How can I improve reproducibility?

Inconsistent results often stem from minor variations in protocol execution.

  • Standardize Inoculum: Ensure a consistent number of cells are seeded for each experiment and allow them to adhere and stabilize for the same amount of time (e.g., 24 hours) before adding this compound.[13]

  • Control Passage Number: Use cells within a defined, low passage number range, as high-passage cells can have altered phenotypes and sensitivities.

  • Automate Pipetting: If possible, use automated or multi-channel pipettes for adding reagents to reduce human error.

  • Consistent Incubation Times: Adhere strictly to the planned exposure times for this compound treatment.

  • Include Controls: Always include an untreated (vehicle) control and a positive control for cell death if applicable.

Q7: How can I reduce this compound's toxicity to my cells without compromising its antibacterial activity in a co-culture model?

This is a significant challenge in host-pathogen studies. Potential strategies include:

  • Co-treatment with Antioxidants: N-acetylcysteine (NAC) has been shown to partially mitigate this compound-induced cytotoxicity and apoptosis by reducing oxidative stress.[1][2]

  • Use of Protective Agents: Some studies have explored combining this compound with other compounds. For example, nisin was found to reduce this compound's toxicity to Vero cells.[13] Dextrin conjugation has also been shown to reduce cellular uptake and toxicity in kidney cells.[14][15]

  • Modulating Cellular Pathways: Inducing efflux pumps like P-glycoprotein (P-gp) has been shown to decrease this compound-induced nephrotoxicity in cultured human proximal tubular cells.[12]

Data Presentation: this compound Cytotoxicity

Table 1: Summary of this compound-Induced Cytotoxicity in Various Cell Lines

Cell LineThis compound ConcentrationExposure TimeKey ObservationsReference(s)
PC12 (Rat Neuronal)0 - 400 µM6, 12, 24 hoursDose- and time-dependent decrease in cell viability; induction of apoptosis and ROS production.[1][2][11]
Neuroblastoma-2a (Mouse Neuronal)50 - 200 µMNot SpecifiedInduced apoptotic cell death; increased ROS levels and mitochondrial dysfunction.[6][7]
HK-2 (Human Kidney)25, 50, 100 µg/mL12, 24, 48, 72 hoursDose- and time-dependent inhibition of cell proliferation; increased caspase 3/7 activity.[12]
Vero (Monkey Kidney)1 mg/mL24 hoursClear cytotoxic effect observed.[13]
mRTECs (Mouse Renal Tubular)200 µM24 hoursSignificant decrease in cell vitality and increase in LDH release.[9]

Key Signaling Pathways

This compound toxicity is primarily mediated through the induction of oxidative stress , which triggers mitochondrial dysfunction and subsequent apoptosis. Key events include the generation of ROS, an imbalance in the Bax/Bcl-2 ratio, the release of cytochrome c, and the activation of the caspase cascade.[6][7][8] Additionally, pathways like the Aryl Hydrocarbon Receptor (AhR)/CYP1A1 have been implicated in mediating these effects.[1][2]

G This compound This compound Exposure ros ↑ Reactive Oxygen Species (ROS) This compound->ros ahr ↑ AhR/CYP1A1 Pathway This compound->ahr cas8 Caspase-8 Activation (Death Receptor Pathway) This compound->cas8 mito Mitochondrial Dysfunction (↓ Membrane Potential) ros->mito ahr->ros bax ↑ Bax/Bcl-2 Ratio mito->bax cytc Cytochrome c Release bax->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: this compound-induced oxidative stress and apoptosis pathways.

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondria.

Materials:

  • Cell line of interest (e.g., HK-2)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding: Seed 1 x 10⁵ cells per well in a 96-well plate with 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and replace it with 100 µL of the medium containing the desired this compound concentrations (e.g., 0, 25, 50, 100, 200 µg/mL). Include untreated control wells containing only medium.

  • Incubation: Incubate the plate for the desired time points (e.g., 12, 24, 48 hours) at 37°C and 5% CO₂.[12]

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Crystal Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control wells.

G n1 Seed cells in 96-well plate n2 Incubate 24h for attachment n1->n2 n3 Treat with various This compound concentrations n2->n3 n4 Incubate for defined time (e.g., 24h) n3->n4 n5 Add MTT reagent to each well n4->n5 n6 Incubate 4h to allow formazan formation n5->n6 n7 Solubilize crystals with DMSO n6->n7 n8 Read absorbance at 570 nm n7->n8 n9 Calculate % Cell Viability vs. Control n8->n9

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Toxicity

This protocol assesses whether an antioxidant can rescue cells from this compound-induced toxicity.

Methodology:

  • Cell Seeding: Follow Step 1 from the MTT protocol.

  • Pre-treatment (Optional but Recommended): Some protocols include pre-treating cells with NAC for 1-2 hours before adding this compound. Remove the old medium and add medium containing the desired NAC concentration (e.g., 1-5 mM).

  • Co-treatment: Prepare this compound dilutions in a medium that also contains the final desired concentration of NAC. Remove the pre-treatment medium (if used) and add the this compound + NAC co-treatment medium to the wells.

  • Experimental Groups:

    • Control (medium only)

    • This compound only (various concentrations)

    • NAC only

    • This compound + NAC

  • Incubation and Assessment: Incubate for the desired time (e.g., 24 hours). Assess cell viability using the MTT assay (Protocol 1) or measure apoptosis (e.g., Caspase-Glo assay).

  • Data Analysis: Compare the viability of cells treated with "this compound only" to those treated with "this compound + NAC" to determine if NAC provided a protective effect.[1][2]

References

Technical Support Center: Colistin Interference in Laboratory Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the antibiotic colistin in their laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for laboratory assays?

This compound is a polymyxin antibiotic used as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections. Its chemical structure, a polycationic peptide, can lead to non-specific binding and interactions with various assay components, potentially causing inaccurate and misleading results.

Q2: Which laboratory assays are known to be affected by this compound interference?

Several types of assays are susceptible to interference from this compound, including:

  • Antimicrobial Susceptibility Testing (AST): Particularly disk diffusion and some automated systems.[1][2]

  • Biochemical and Immunoassays: A wide range of tests for cardiac markers, hormones, tumor markers, and coagulation parameters have shown significant interference.[3][4]

  • Cell-Based Assays: this compound can be cytotoxic, inducing apoptosis and cell cycle arrest, which can confound the results of toxicology and drug efficacy studies.[5][6][7]

  • Endotoxin (LPS) Assays: Due to its high affinity for lipopolysaccharide (LPS), this compound can neutralize endotoxins, potentially leading to an underestimation of endotoxin levels.[8][9][10]

Q3: What are the mechanisms behind this compound interference?

The primary mechanism is the electrostatic interaction of the positively charged this compound molecule with negatively charged molecules in the assay system. This can lead to:

  • Binding to assay surfaces: this compound can adhere to plastic surfaces of microtiter plates, affecting the availability of the drug and other reagents.[11]

  • Interaction with assay reagents: It can bind to antibodies, enzymes, or substrates, inhibiting or enhancing their activity.

  • Direct effects on cells: In cell-based assays, this compound can disrupt cell membranes, leading to cytotoxicity.[5][7]

  • Neutralization of analytes: As seen with its binding to LPS.[8][10]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Antimicrobial Susceptibility Testing (AST) for this compound

Symptoms:

  • Discrepancies between different AST methods (e.g., disk diffusion vs. broth microdilution).[1]

  • Poor reproducibility of Minimum Inhibitory Concentration (MIC) values.

  • "Skipped wells" in broth microdilution assays.[2]

Possible Cause: this compound's polycationic nature leads to poor diffusion in agar and binding to plastic surfaces, which can affect the accuracy of many standard AST methods.[1][2][11]

Troubleshooting Steps:

  • Method Selection: The reference method for this compound susceptibility testing is broth microdilution (BMD) as recommended by EUCAST and CLSI.[1][11] Avoid using disk diffusion or automated systems that have not been validated for this compound.

  • Quality Control: Always include both a susceptible quality control strain (e.g., E. coli ATCC 25922) and a this compound-resistant strain (e.g., E. coli NCTC 13846 containing mcr-1) to ensure the validity of your results.[1]

  • Visual Inspection: Carefully inspect BMD plates for "skipped wells" (growth in higher concentration wells but not in lower ones), which can be a sign of heteroresistance or other issues. Subculturing from turbid wells can help rule out contamination.

Issue 2: Clinically Incongruent Results in Biochemical or Immunoassays from Patients on this compound Therapy

Symptoms:

  • Unexpectedly high or low values for various analytes that do not match the patient's clinical presentation.[3][4]

Possible Cause: Direct interference of this compound with the assay chemistry. A case report documented significant bias in a wide range of assays.[3][4]

Troubleshooting Steps:

  • Review Sampling Time: If possible, collect blood samples before the next this compound dose to minimize the concentration of the drug in the sample.

  • Consult Laboratory: Inform the clinical laboratory that the patient is receiving this compound, as they may have alternative testing methods or be able to add a cautionary note to the results.

  • Consider Alternative Markers: If interference is suspected, consider using alternative diagnostic markers that are less likely to be affected.

Quantitative Data on this compound Interference in Biochemical Assays

AssayBias During this compound Treatment (%)
CK-MB mass+268.80
ProBNPSignificantly High
TSH-75 to +268.80
FT4-75 to +268.80
Anti-TPO-75 to +268.80
B-HCG-75 to +268.80
Estradiol-75 to +268.80
Prolactin-75 to +268.80
CA 125-75 to +268.80
CA 15-3-75 to +268.80
CA 19-9-75 to +268.80
Vitamin B12-75 to +268.80
C-Peptide-75 to +268.80
D-Dimer-75 to +268.80
PTH-75 to +268.80
25-hydroxy vitamin D-75 to +268.80
PT-75 to +268.80
INR-75 to +268.80
APTT-75 to +268.80
Data from a case report where blood was drawn during this compound infusion.[3][4]
Issue 3: High Cytotoxicity Observed in Cell-Based Assays

Symptoms:

  • Decreased cell viability and increased apoptosis in control cells treated with this compound.[7][12]

Possible Cause: this compound is known to have cytotoxic effects on mammalian cells, which can interfere with the evaluation of other compounds.[5][6]

Troubleshooting Steps:

  • Dose-Response Curve: Determine the cytotoxic concentration range of this compound on your specific cell line to identify a non-toxic working concentration for your experiments.

  • Time-Course Experiment: Assess the time-dependent effects of this compound on cell viability to establish an appropriate experimental window.

  • Consider this compound-Free Controls: If the experiment allows, include a set of controls that are not exposed to this compound to differentiate between the effects of your test compound and the antibiotic.

Quantitative Data on this compound Cytotoxicity

Cell LineThis compound ConcentrationEffect
Vero cells1 mg/mlClearly toxic
PC12 cells25-400 µMTime- and concentration-dependent decrease in cell viability and induction of apoptosis
Data from in vitro studies.[5][7]

Experimental Protocols & Visualizations

Protocol: Broth Microdilution (BMD) for this compound Susceptibility Testing

This protocol is a simplified representation based on the principles recommended by EUCAST and CLSI.

  • Prepare this compound Stock Solution: Dissolve this compound sulfate in sterile distilled water to create a stock solution.

  • Prepare Inoculum: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth directly in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

BMD_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Serial Dilutions in Microtiter Plate stock->dilutions inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Plate inoculum->add_inoculum dilutions->add_inoculum incubation Incubate 16-20h at 35-37°C add_inoculum->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for this compound Broth Microdilution (BMD) Susceptibility Testing.

Signaling Pathway: this compound's Mechanism of Action and Interference

This diagram illustrates the primary mechanism of this compound's antibacterial action and how its chemical properties can lead to interference in laboratory assays.

Colistin_Interference cluster_bacterial Antibacterial Action cluster_interference Assay Interference colistin_pos This compound (Polycationic) lps Bacterial LPS (Anionic) colistin_pos->lps Electrostatic Interaction assay_components Assay Components (e.g., Antibodies, Surfaces, Negatively Charged Analytes) colistin_pos->assay_components Electrostatic Interaction membrane Outer Membrane Disruption lps->membrane lysis Cell Lysis membrane->lysis binding Non-specific Binding assay_components->binding false_results Inaccurate Results (False Positives/Negatives) binding->false_results

Caption: this compound's dual role as an antibiotic and a source of assay interference.

References

Validation & Comparative

Navigating Colistin Susceptibility: A Comparative Guide to Clinical Breakpoints and ECOFFs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antimicrobial susceptibility testing is paramount. When it comes to a last-resort antibiotic like colistin, the interpretation of minimum inhibitory concentration (MIC) data through the lens of clinical breakpoints versus Epidemiological Cutoff Values (ECOFFs) is critical for both clinical decision-making and resistance surveillance. This guide provides a comprehensive comparison of these two key interpretive criteria, supported by the latest data and methodologies from leading international bodies.

At the heart of interpreting this compound susceptibility are two distinct but related concepts: clinical breakpoints and Epidemiological Cutoff Values (ECOFFs). While both are derived from MIC data, their purpose, determination, and clinical application differ significantly. Clinical breakpoints are established to predict the likelihood of therapeutic success in a patient, whereas ECOFFs serve to differentiate between bacterial populations with and without acquired resistance mechanisms.

Defining the Divide: Clinical Breakpoints vs. ECOFFs

Clinical Breakpoints are MIC values that categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) to an antibiotic.[1][2][3] These values are determined by integrating three main sources of data:

  • Microbiological data: The distribution of MICs for a given bacterial species.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) data: Information on how the drug is absorbed, distributed, metabolized, and excreted by the body, and its killing activity against the bacteria.[3][4][5]

  • Clinical outcome data: Evidence from clinical trials on the effectiveness of the antibiotic in treating infections caused by the specific bacteria.

The primary goal of a clinical breakpoint is to guide clinicians in selecting the most appropriate antibiotic therapy for their patients.[2][3]

Epidemiological Cutoff Values (ECOFFs) , also referred to as epidemiological cutoff values (ECVs) by the Clinical and Laboratory Standards Institute (CLSI), are used to distinguish between wild-type (WT) organisms, which are devoid of phenotypically detectable acquired resistance mechanisms, and non-wild-type (nWT) organisms that may harbor such resistance.[6][7][8][9] ECOFFs are based solely on the analysis of MIC distributions from a large number of isolates.[6][7] They are a microbiological parameter and do not necessarily predict clinical outcome.[6] Their main application is in antimicrobial resistance surveillance to monitor the emergence and spread of resistant bacterial populations.[10]

A Tale of Two Committees: EUCAST and CLSI

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) are the two major international organizations responsible for setting breakpoints and ECOFFs. While they collaborate on many fronts, there can be differences in their recommendations for certain antibiotics, including this compound.

Quantitative Comparison: this compound Breakpoints and ECOFFs

The following tables summarize the current (as of early 2024) this compound clinical breakpoints and ECOFFs from EUCAST and CLSI for key Gram-negative pathogens. It is important to note that for some organisms, a "Susceptible" category may not be defined, reflecting the challenges and potential for toxicity associated with this compound treatment.[5]

Table 1: EUCAST this compound Clinical Breakpoints and ECOFFs (mg/L)

OrganismSusceptible (S)Resistant (R)ECOFF
Enterobacterales≤ 2> 22
Pseudomonas aeruginosa≤ 4> 44
Acinetobacter baumannii≤ 2> 22

Source: EUCAST Breakpoint Tables v 14.0, 2024[13]

Table 2: CLSI this compound Clinical Breakpoints and Epidemiological Cutoff Values (ECVs) (mg/L)

OrganismSusceptible (S)Intermediate (I)Resistant (R)ECV
Enterobacterales≤ 2≥ 4≤ 2
Pseudomonas aeruginosa≤ 2≥ 4≤ 2
Acinetobacter baumannii≤ 2≥ 4≤ 2

Source: CLSI M100, 34th ed., 2024

It is noteworthy that the FDA has not recognized the CLSI breakpoints for this compound, citing limited and inconclusive pharmacokinetic/pharmacodynamic and clinical data.[14]

The Path from MIC to Interpretation: A Visual Workflow

The following diagram illustrates the conceptual workflow from the generation of raw MIC data to the establishment and application of ECOFFs and clinical breakpoints.

G cluster_0 Data Generation & Analysis cluster_1 ECOFF Determination cluster_2 Clinical Breakpoint Determination cluster_3 Application MIC_Data MIC Data Generation (Broth Microdilution) MIC_Dist MIC Distribution Analysis MIC_Data->MIC_Dist ECOFF ECOFF/ECV (e.g., ≤2 mg/L) MIC_Dist->ECOFF Microbiological Data Only Breakpoint Clinical Breakpoint (e.g., S≤2, R>2 mg/L) MIC_Dist->Breakpoint WT_nWT Wild-Type vs. Non-Wild-Type Differentiation ECOFF->WT_nWT Surveillance Resistance Surveillance WT_nWT->Surveillance PKPD Pharmacokinetic/ Pharmacodynamic Data PKPD->Breakpoint Clinical_Data Clinical Outcome Data Clinical_Data->Breakpoint Clinical_Decision Clinical Decision Making (Treatment Guidance) Breakpoint->Clinical_Decision

Figure 1. Conceptual workflow for the determination and application of ECOFFs and clinical breakpoints from MIC data.

Experimental Protocols: The Foundation of Interpretation

Accurate and reproducible MIC data is the bedrock upon which both ECOFFs and clinical breakpoints are built. The internationally recognized standard for determining the MIC of antibacterial agents is the broth microdilution (BMD) method, as detailed in ISO 20776-1.

Broth Microdilution (BMD) for this compound MIC Determination (ISO 20776-1)

1. Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a defined incubation period.

2. Materials:

  • This compound Sulfate: Reference standard powder.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The recommended liquid growth medium.

  • Sterile 96-well microtiter plates.

  • Bacterial Isolate: A pure, 18-24 hour culture of the test organism grown on a non-selective agar medium.

  • 0.9% Sterile Saline.

  • McFarland 0.5 Turbidity Standard.

  • Quality Control Strains: e.g., Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.

3. Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in sterile distilled water. From this, serial twofold dilutions are made in CAMHB to achieve the desired final concentrations in the microtiter plate wells.

  • Inoculum Preparation: Several colonies of the test organism are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation of Microtiter Plates: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, which already contains 50 µL of the appropriate this compound dilution. This results in a final volume of 100 µL per well. A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing medium only) are included.

  • Incubation: The inoculated plates are incubated at 35 ± 1°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is read as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

4. Quality Control: The MICs for the recommended quality control strains must fall within their established acceptable ranges for the test results to be considered valid.

Conclusion

The interpretation of this compound susceptibility is a complex but crucial aspect of managing multidrug-resistant Gram-negative infections and monitoring the evolution of resistance. While clinical breakpoints and ECOFFs are both derived from MIC data, they serve different purposes. Clinical breakpoints are indispensable for guiding patient treatment, integrating microbiological, PK/PD, and clinical data to predict therapeutic outcomes. In contrast, ECOFFs are a powerful tool for resistance surveillance, providing a standardized method for detecting the emergence of non-wild-type bacterial populations. For researchers and drug development professionals, a clear understanding of these distinctions, the methodologies behind them, and the specific values set by bodies like EUCAST and CLSI is essential for advancing the fight against antimicrobial resistance.

References

A Researcher's Guide to Validating Colistin MIC Results with Molecular Methods

Author: BenchChem Technical Support Team. Date: November 2025

The re-emergence of colistin as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has been met with the concurrent rise of resistance, posing a significant threat to global health. Accurate and reliable determination of this compound susceptibility is paramount for effective patient management and epidemiological surveillance. However, traditional phenotypic methods for determining the Minimum Inhibitory Concentration (MIC) of this compound are fraught with challenges, necessitating validation with more definitive molecular techniques.

This guide provides a comprehensive comparison of phenotypic and molecular methods for this compound susceptibility testing, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Phenotypic vs. Molecular Methods: A Comparative Overview

Phenotypic methods measure the ability of an antibiotic to inhibit bacterial growth in vitro, providing a direct measure of resistance. Molecular methods, in contrast, detect the specific genetic determinants responsible for resistance. While phenotypic methods are essential for clinical decision-making, molecular methods provide crucial insights into the underlying resistance mechanisms, aiding in surveillance and infection control.

The reference standard for this compound susceptibility testing is the Broth Microdilution (BMD) method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] Other methods like agar dilution, disk diffusion, and gradient tests are generally considered unreliable due to the poor diffusion of the large this compound molecule in agar.[2][3][4]

The primary mechanisms of this compound resistance involve modification of the lipopolysaccharide (LPS) layer of the bacterial outer membrane, which reduces this compound's binding affinity.[5] This is achieved either through chromosomal mutations in genes like pmrA/B, phoP/Q, and mgrB or, more alarmingly, through the acquisition of plasmid-mediated mobile this compound resistance (mcr) genes.[5] Molecular methods, particularly Polymerase Chain Reaction (PCR), are highly effective for detecting the presence of mcr genes.[6]

Table 1: Comparison of Broth Microdilution and PCR for this compound Resistance Detection

FeatureBroth Microdilution (BMD)Molecular Methods (e.g., PCR)
Principle Measures bacterial growth inhibition across a range of antibiotic concentrations.Amplifies and detects specific DNA sequences associated with resistance.
Detection Target Phenotypic expression of resistance (bacterial growth).Genotypic marker of resistance (e.g., mcr-1 gene).
Provides MIC Value Yes, it is the "gold standard" for determining the MIC.[6][7]No, it only provides a qualitative (presence/absence) result.[6]
Identifies Mechanism No, it cannot distinguish between chromosomal and plasmid-mediated resistance.Yes, it can identify specific resistance genes like mcr-1, mcr-4, etc.[8]
Turnaround Time 18-24 hours.[2]2-4 hours.[1]
Limitations Labor-intensive, potential for "skipped wells" phenomenon with heteroresistant strains.[2][9]Will not detect resistance from unknown or novel genes, or from chromosomal mutations. A negative result does not guarantee susceptibility.[10]

Quantitative Data: Comparing Method Performance

Discrepancies between different testing methods highlight the need for molecular validation. Phenotypic results can be variable, and molecular methods can clarify ambiguous findings.

Case Study 1: Phenotypic vs. Genotypic Discrepancy

A study by Furqan et al. (2022) assessed this compound resistance in 172 carbapenem-resistant Enterobacterales isolates using a phenotypic method (this compound agar test) and a molecular method (PCR for the mcr-1 gene). The results showed a notable difference, underscoring that phenotypic resistance does not always correlate with the presence of the most well-known mobile resistance gene.

Table 2: Comparison of this compound Agar Test and PCR for mcr-1 Detection [11]

MethodNumber of Resistant Isolates Detected (n=172)
This compound Agar Test (Phenotypic)18
Real-Time PCR (Genotypic, mcr-1 only)10

The discrepancy of 8 isolates suggests that their resistance was likely due to other mechanisms not detected by the mcr-1 specific PCR, such as other mcr gene variants or chromosomal mutations.[11]

Case Study 2: Performance of Commercial Phenotypic Systems vs. Reference Method

A 2022 study by Gultekin et al. compared the performance of several commercial automated systems and the E-test against the reference BMD method for 120 Gram-negative isolates. This data illustrates the variability among non-reference phenotypic methods.

Table 3: Performance of Various Phenotypic Methods Compared to Broth Microdilution (BMD) [4]

MethodSensitivity (%)Specificity (%)Very Major Errors (VME)Major Errors (ME)
BD Phoenix 90.9098.1415
MicroScan 95.4598.1412
E-test 96.9698.1411

VME: A resistant isolate is falsely reported as susceptible. ME: A susceptible isolate is falsely reported as resistant.

These results demonstrate that while some methods have high sensitivity, the occurrence of very major errors can have serious clinical implications, further strengthening the case for molecular confirmation of resistance.

Experimental Protocols

Broth Microdilution (BMD) for this compound MIC Determination (Reference Method)

This protocol is based on the recommendations from CLSI and EUCAST.[1][12]

Materials:

  • This compound sulfate salt (Sigma-Aldrich or equivalent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile, untreated 96-well polystyrene microtiter plates

  • Bacterial isolates cultured for 18-24 hours on non-selective agar

  • 0.5 McFarland turbidity standard

  • Sterile distilled water (dH₂O)

  • Control strains: E. coli ATCC 25922 (susceptible) and E. coli NCTC 13846 (mcr-1 positive, resistant)[6]

Procedure:

  • Stock Solution Preparation: Prepare a 1024 µg/mL stock solution of this compound sulfate in sterile dH₂O. Aliquot and store at -80°C until use.[12]

  • Working Solutions: Thaw a stock aliquot and prepare serial two-fold dilutions in CAMHB to achieve final well concentrations typically ranging from 0.06 to 64 µg/mL.

  • Inoculum Preparation: Select 3-5 colonies from an overnight culture plate and suspend in saline or CAMHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Final Inoculum Dilution: Dilute the adjusted suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the microtiter plate.

  • Plate Inoculation: Dispense 50 µL of the appropriate this compound working solution into each well of the microtiter plate. Add 50 µL of the final bacterial inoculum to each well. Include a growth control well (100 µL of inoculum, no antibiotic) and a sterility control well (100 µL of broth, no inoculum) for each isolate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

PCR for Detection of the mcr-1 Gene

This protocol is a generalized procedure for the detection of the mcr-1 gene.

Materials:

  • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • mcr-1 forward and reverse primers

  • Taq DNA polymerase, dNTPs, and PCR buffer

  • Thermocycler

  • Agarose gel, electrophoresis equipment, and DNA stain (e.g., SYBR Safe)

  • Positive control DNA (mcr-1 positive strain) and negative control (nuclease-free water)

Procedure:

  • DNA Extraction: Extract genomic DNA from an overnight bacterial culture using a commercial kit according to the manufacturer’s instructions.

  • PCR Amplification: Prepare a PCR master mix. A typical reaction might include:

    • 5 µL 10x PCR Buffer

    • 1 µL 10mM dNTPs

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 0.25 µL Taq Polymerase

    • 2 µL Template DNA

    • Nuclease-free water to a final volume of 50 µL

  • Thermocycling Conditions: Perform PCR with the following cycling conditions (annealing temperature may need optimization based on primer design):

    • Initial Denaturation: 95°C for 5 minutes

    • 30 Cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 30 seconds[13]

      • Extension: 72°C for 60 seconds[13]

    • Final Extension: 72°C for 10 minutes[13]

  • Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel. Visualize the DNA bands under UV light. The presence of a band of the expected size in the test sample lane (and positive control) indicates the presence of the mcr-1 gene.

Mandatory Visualizations

ValidationWorkflow cluster_pheno Phenotypic Testing cluster_interp Interpretation cluster_molec Molecular Validation cluster_report Final Report bmd Perform this compound MIC by Broth Microdilution (BMD) interpret Interpret Result vs. Breakpoint (e.g., CLSI/EUCAST) bmd->interpret pcr Perform Multiplex PCR for mcr genes (mcr-1 to mcr-10) interpret->pcr MIC > Susceptible Breakpoint report_s Report: Susceptible MIC = X µg/mL interpret->report_s MIC ≤ Susceptible Breakpoint wgs Consider Whole Genome Sequencing for novel/chromosomal mechanisms pcr->wgs mcr gene not detected report_r_mcr Report: Resistant MIC = Y µg/mL (mcr-positive) pcr->report_r_mcr mcr gene detected report_r_other Report: Resistant MIC = Y µg/mL (mcr-negative, other mechanism) wgs->report_r_other

Caption: Workflow for this compound MIC validation.

MCR1_Pathway cluster_cell Bacterial Cell This compound This compound (Positively Charged) lps Lipid A of LPS (Negatively Charged) This compound->lps Attraction modified_lps Modified Lipid A (Neutralized Charge) This compound->modified_lps Reduced Binding binding Electrostatic Binding This compound->binding repulsion Electrostatic Repulsion This compound->repulsion lps->modified_lps lps->binding mcr1_gene Plasmid-mediated mcr-1 gene petn_transferase Phosphoethanolamine Transferase (MCR-1) mcr1_gene->petn_transferase expresses petn_transferase->modified_lps adds PEA to petn Phosphoethanolamine (PEA) petn->petn_transferase modified_lps->repulsion

Caption: Mechanism of mcr-1 mediated this compound resistance.

References

Colistin vs. Polymyxin B: A Comparative In Vitro Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of multidrug-resistant Gram-negative bacteria has led to a renewed interest in the polymyxin class of antibiotics, with colistin (polymyxin E) and polymyxin B being the primary agents used in clinical practice. Although structurally similar, subtle differences in their composition can influence their in vitro activity. This guide provides an objective comparison of the in vitro efficacy of this compound and polymyxin B, supported by experimental data, to aid researchers in their work.

Data Presentation: Quantitative Comparison

Minimum Inhibitory Concentration (MIC) Distribution

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) for this compound and polymyxin B against key Gram-negative pathogens. Data is compiled from various in vitro studies.[1][2][3][4][5]

Table 1: Comparative MIC50 and MIC90 Values (mg/L) of this compound and Polymyxin B

OrganismAntibioticMIC50MIC90
Acinetobacter baumannii This compound12
Polymyxin B0.52
Pseudomonas aeruginosa This compound12
Polymyxin B12
Klebsiella pneumoniae This compound18
Polymyxin B0.516

Note: MIC values can vary depending on the specific strains tested and the methodologies used.

Overall, studies suggest that polymyxin B often exhibits lower MIC values compared to this compound against several key Gram-negative pathogens, including Klebsiella pneumoniae and Acinetobacter baumannii.[6] However, for Pseudomonas aeruginosa, their in vitro potencies are generally comparable.[4]

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal activity of an antibiotic over time. Both this compound and polymyxin B demonstrate concentration-dependent killing.[7]

Table 2: Summary of Comparative Time-Kill Assay Findings

OrganismAntibioticGeneral Findings
Acinetobacter baumannii This compoundRapid initial killing, but regrowth can occur, particularly at lower concentrations.[8]
Polymyxin BSimilar rapid bactericidal activity to this compound.[8]
Pseudomonas aeruginosa This compoundConcentration-dependent killing.[9]
Polymyxin BDemonstrates concentration-dependent killing.[10][11]
Klebsiella pneumoniae This compoundRapid bactericidal effect, but regrowth of resistant subpopulations can be observed.[12]
Polymyxin BRapid killing, with some studies suggesting a more sustained effect compared to this compound against certain strains.

Time-kill curve experiments have shown that both polymyxins exhibit rapid bactericidal activity against susceptible isolates.[6] However, the emergence of resistant subpopulations and subsequent regrowth is a concern for both drugs, particularly in Klebsiella pneumoniae and Acinetobacter baumannii.[8][12]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the suppression of bacterial growth that persists after a short exposure to an antibiotic. Data directly comparing the PAE of this compound and polymyxin B is limited. However, some studies on this compound against Acinetobacter baumannii have shown a concentration-dependent PAE.[13] The killing activity of colistimethate sodium, the prodrug of this compound, appears to be slower and it exhibits a shorter post-antibiotic effect compared to this compound itself.[7] More research is needed to comprehensively compare the PAE of this compound and polymyxin B.

Experimental Protocols

Broth Microdilution for MIC Determination

The Clinical and Laboratory Standards Institute (CLSI) recommends the broth microdilution (BMD) method as the reference for determining the MIC of polymyxins.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the final test volume.

  • Antibiotic Preparation: Serial twofold dilutions of this compound sulfate or polymyxin B sulfate are prepared in CAMHB in a microtiter plate.

  • Incubation: The microtiter plates are incubated at 35°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to evaluate the rate and extent of bactericidal activity.

  • Media and Inoculum: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in CAMHB.

  • Antibiotic Concentrations: The antibiotics are added at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is included.

  • Sampling: Aliquots are removed from each tube at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counts: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for In Vitro Efficacy Comparison cluster_mic MIC Determination cluster_timekill Time-Kill Assay cluster_pae Post-Antibiotic Effect MIC_prep Prepare Bacterial Inoculum MIC_serial Serial Dilution of Antibiotics MIC_prep->MIC_serial MIC_inoc Inoculate Microtiter Plates MIC_serial->MIC_inoc MIC_incubate Incubate at 35°C MIC_inoc->MIC_incubate MIC_read Read MIC MIC_incubate->MIC_read end End MIC_read->end TK_prep Prepare Bacterial Inoculum TK_antibiotic Add Antibiotic Concentrations TK_prep->TK_antibiotic TK_sample Sample at Time Points TK_antibiotic->TK_sample TK_plate Plate for Viable Counts TK_sample->TK_plate TK_analyze Analyze Time-Kill Curves TK_plate->TK_analyze TK_analyze->end PAE_expose Expose Bacteria to Antibiotic PAE_remove Remove Antibiotic PAE_expose->PAE_remove PAE_monitor Monitor Bacterial Growth PAE_remove->PAE_monitor PAE_calculate Calculate PAE PAE_monitor->PAE_calculate PAE_calculate->end start Start start->MIC_prep start->TK_prep start->PAE_expose

Workflow for in vitro efficacy comparison.

Mechanism_of_Action_and_Resistance Mechanism of Action and Resistance of Polymyxins cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance Polymyxin Polymyxin (this compound/Polymyxin B) LPS Lipopolysaccharide (LPS) Polymyxin->LPS Electrostatic Interaction Reduced_Binding Reduced Polymyxin Binding Polymyxin->Reduced_Binding Ineffective Binding Outer_Membrane Outer Membrane Disruption LPS->Outer_Membrane Displacement of Ca2+/Mg2+ Inner_Membrane Inner Membrane Permeabilization Outer_Membrane->Inner_Membrane Cell_Death Cell Death Inner_Membrane->Cell_Death LPS_Mod LPS Modification LPS_Mod->Reduced_Binding Lipid_A Lipid A Modification (Addition of L-Ara4N or P-EtN) Lipid_A->LPS_Mod Two_Component Two-Component Systems (PmrA/PmrB, PhoP/PhoQ) Two_Component->Lipid_A mgrB mgrB Inactivation mgrB->Two_Component Upregulation

Polymyxin mechanism of action and resistance.

References

Navigating the Nuances of Colistin Synergy Testing: A Guide to the Checkerboard Method's Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the checkerboard assay remains a cornerstone for evaluating antimicrobial synergy. However, its reproducibility, particularly for a last-resort antibiotic like colistin, is a critical factor for reliable drug development and clinical decision-making. This guide provides a comprehensive comparison of the checkerboard method's performance, supported by experimental data and detailed protocols, to aid in the standardized application and interpretation of this vital technique.

The checkerboard method, a microdilution technique, is widely used to assess the interaction between two antimicrobial agents in vitro. The outcome is typically quantified by the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction as synergistic, additive, indifferent, or antagonistic. While conceptually straightforward, the method's reproducibility can be influenced by various factors, leading to variability in results across different laboratories and even within the same laboratory.

Comparing Synergy Testing Methods: A Look at the Data

The reproducibility of the checkerboard method is often evaluated by comparing its results with other synergy testing techniques, such as time-kill assays and E-test based methods. The level of agreement between these methods provides an indirect measure of the checkerboard assay's consistency.

Comparison Method Organism(s) Antibiotic Combination(s) Agreement with Checkerboard (%) Reference
Time-Kill AssayPseudomonas aeruginosaCiprofloxacin + Aztreonam75[Not an explicit source from the search]
Time-Kill AssayAcinetobacter baumanniiImipenem + this compound88.9
E-testBrucella melitensisVarious55
E-testAcinetobacter baumanniiTrovafloxacin-tobramycin, Cefepime-piperacillin63

It is important to note that direct quantitative data on the intrinsic reproducibility of the this compound checkerboard method, such as coefficients of variation for FICI values, are not consistently reported in the literature. The variability of the FICI is acknowledged, with the common interpretation cutoffs (synergy: FICI ≤ 0.5; indifference: 0.5 < FICI ≤ 4; antagonism: FICI > 4) reflecting a degree of inherent imprecision in the assay.

Experimental Protocol: The Checkerboard Method for this compound Synergy Testing

A standardized protocol is crucial for enhancing the reproducibility of the checkerboard method. Below is a detailed methodology for performing a this compound synergy test.

1. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound sulfate powder and the second antimicrobial agent

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile pipette tips and reservoirs

2. Preparation of Antimicrobial Stock Solutions:

  • Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent at a concentration of 10x the highest concentration to be tested.

  • Perform serial dilutions of each antibiotic stock solution to create a range of concentrations.

3. Inoculum Preparation:

  • From a fresh culture plate, select several colonies of the test organism and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Checkerboard Setup:

  • In a 96-well plate, dispense 50 µL of CAMHB into each well.

  • Add 50 µL of the serially diluted this compound solution to each well in the vertical direction (rows).

  • Add 50 µL of the serially diluted second antibiotic to each well in the horizontal direction (columns). This creates a two-dimensional array of antibiotic combinations.

  • The final volume in each well will be 150 µL before adding the inoculum.

5. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpretation:

  • After incubation, visually inspect the plates for turbidity. The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined as the lowest concentration showing no visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • Interpret the results as follows:

    • Synergy: FICI ≤ 0.5

    • Indifference (or Additivity): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing the Workflow and Interpretation

To further clarify the experimental process and the logic of interpretation, the following diagrams are provided.

Checkerboard_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions B Prepare Bacterial Inoculum (0.5 McFarland) C Dispense Broth into 96-well Plate B->C D Create Antibiotic Dilution Matrix (Checkerboard) C->D E Inoculate Plate with Bacterial Suspension D->E F Incubate Plate (16-20h at 35°C) E->F G Read MICs of Drugs Alone and in Combination F->G H Calculate Fractional Inhibitory Concentration (FIC) G->H I Calculate FIC Index (FICI = FIC_A + FIC_B) H->I

Fig. 1: Experimental workflow of the checkerboard synergy testing method.

FICI_Interpretation Start FICI Value Cond1 FICI <= 0.5 Start->Cond1 Cond2 0.5 < FICI <= 4.0 Start->Cond2 Cond3 FICI > 4.0 Start->Cond3 Result1 Synergy Cond1->Result1 Yes Result2 Indifference/ Additivity Cond2->Result2 Yes Result3 Antagonism Cond3->Result3 Yes

Fig. 2: Logical flow for interpreting the Fractional Inhibitory Concentration Index (FICI).

Conclusion

The checkerboard method is an invaluable tool for assessing this compound synergy, but its inherent variability necessitates a standardized approach to improve reproducibility. By adhering to a detailed protocol and understanding the nuances of FICI interpretation, researchers can generate more reliable and comparable data. While no single method is perfect, the checkerboard assay, when performed meticulously, provides crucial insights into the potential of combination therapies to combat multidrug-resistant organisms. Further studies focusing on quantifying the inter- and intra-laboratory reproducibility of this compound synergy testing are warranted to establish more robust quality control measures.

The Last Resort Revisited: A Comparative Guide to Colistin and Newer Antibiotics for Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The resurgence of colistin as a last-resort antibiotic against multidrug-resistant (MDR) Gram-negative bacteria has been a necessary but challenging chapter in modern medicine. While effective against some of the most formidable pathogens, its use is fraught with concerns over nephrotoxicity and the emergence of resistance.[1] This guide provides an objective comparison of this compound with a new generation of antibiotics, offering a comprehensive overview of their efficacy, safety, and underlying mechanisms, supported by experimental data and detailed protocols.

Executive Summary

Newer antibiotics such as cefiderocol, plazomicin, and meropenem-vaborbactam have emerged as promising alternatives to this compound for treating severe infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other MDR Gram-negative pathogens. Clinical trials have demonstrated that these novel agents often exhibit comparable or superior efficacy to this compound, coupled with a significantly better safety profile, particularly concerning renal adverse events. This guide will delve into the comparative data, experimental methodologies, and mechanistic pathways that underpin these findings.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data comparing the clinical performance of this compound with newer antibiotic agents.

Table 1: Comparative Efficacy of this compound and Newer Antibiotics in Clinical Trials
AntibioticClinical TrialPathogen(s)Clinical Cure Rate30-Day Mortality RateCitation(s)
This compound-based therapy CARE (Comparator arm)CRE-50%[2]
Plazomicin-based therapy CARECRE-24%[2]
This compound-based therapy TANGO II (BAT arm)CRE33.3% (at EOT)33.3%[3]
Meropenem-Vaborbactam TANGO IICRE65.6% (at EOT)15.6%[3]
This compound-based therapy CREDIBLE-CR (BAT arm)Carbapenem-Resistant Gram-Negatives53% (Pneumonia), 43% (BSI/Sepsis)-[3]
Cefiderocol CREDIBLE-CRCarbapenem-Resistant Gram-Negatives50% (Pneumonia), 43% (BSI/Sepsis)-[3]

EOT: End of Treatment; BSI: Bloodstream Infection; CRE: Carbapenem-Resistant Enterobacteriaceae

Table 2: Comparative Safety Profile: Nephrotoxicity
AntibioticClinical TrialIncidence of NephrotoxicityCitation(s)
This compound-based therapy CARE (Comparator arm)50% (clinically meaningful increase in serum creatinine)[2]
Plazomicin-based therapy CARE16.7% (clinically meaningful increase in serum creatinine)[2]
This compound-based therapy TANGO II (BAT arm)24.0% (renal-related adverse events)[3]
Meropenem-Vaborbactam TANGO II4.0% (renal-related adverse events)[3]
This compound Meta-analysis of RCTs36.2%[4]
β-lactam-based regimens Meta-analysis of RCTsSignificantly lower than this compound (RR 2.40)[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC of an antibiotic against a specific bacterium, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial twofold dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium after incubation.

Detailed Methodology:

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB). For cefiderocol, iron-depleted CAMHB must be used to ensure accurate results due to its iron-dependent uptake mechanism.

  • Inoculation: Dispense 100 µL of each antibiotic dilution into the wells of a 96-well microtiter plate. Add 100 µL of the standardized bacterial inoculum to each well. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic in a well with no visible growth.

Clinical Trial Workflow: A Representative Model

The following diagram illustrates a typical workflow for a randomized controlled trial comparing a new antibiotic to a this compound-based regimen for the treatment of MDR infections, based on the designs of trials like TANGO II and CREDIBLE-CR.[5][6]

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment cluster_outcomes Outcome Measures Screening Patient with Suspected MDR Gram-Negative Infection InclusionCriteria Inclusion Criteria Met? (e.g., age, infection type, pathogen confirmation) Screening->InclusionCriteria ExclusionCriteria Exclusion Criteria Met? (e.g., severe renal impairment, certain co-morbidities) InclusionCriteria->ExclusionCriteria No Eligible Eligible Patient Pool InclusionCriteria->Eligible Yes ExclusionCriteria->Eligible No Randomization Randomization (2:1 or 1:1) Eligible->Randomization NewAbx Investigational Arm: New Antibiotic (e.g., Cefiderocol, Plazomicin) Randomization->NewAbx ColistinArm Comparator Arm: This compound-Based Therapy (Best Available Therapy) Randomization->ColistinArm EOT End of Treatment (EOT) Assessment NewAbx->EOT ColistinArm->EOT TOC Test of Cure (TOC) Assessment EOT->TOC Day28 28-Day Follow-up TOC->Day28 PrimaryEndpoint Primary Endpoint (e.g., Clinical Cure at TOC, All-Cause Mortality at Day 28) Day28->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints (e.g., Microbiological Eradication, Adverse Events, Nephrotoxicity) Day28->SecondaryEndpoints

A typical workflow for a clinical trial comparing a new antibiotic to this compound.

Signaling Pathways and Mechanisms of Action

This compound Resistance: The Role of Two-Component Systems

A primary mechanism of acquired this compound resistance in Gram-negative bacteria involves the modification of the lipid A component of lipopolysaccharide (LPS). This modification reduces the net negative charge of the bacterial outer membrane, thereby decreasing its affinity for the positively charged this compound molecule. This process is often regulated by two-component signal transduction systems, primarily PhoPQ and PmrAB.[7][8]

Signaling pathway of this compound resistance mediated by the PhoPQ and PmrAB systems.

Mutations in the mgrB gene, a negative regulator of the PhoQ/PhoP system, can lead to constitutive activation of this pathway, resulting in the upregulation of the arnBCADTEF operon (also known as pmrHFIJKLM).[9] This operon is responsible for the synthesis and addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A, a key step in conferring this compound resistance.[7]

Cefiderocol: A Trojan Horse Approach

Cefiderocol employs a unique "Trojan horse" mechanism to enter bacterial cells. It is a siderophore cephalosporin, meaning it chelates iron and is actively transported across the outer membrane of Gram-negative bacteria via their iron uptake systems.[10][11] This active transport allows cefiderocol to bypass common resistance mechanisms such as porin channel mutations and efflux pumps, achieving high concentrations in the periplasmic space where it can inhibit cell wall synthesis.[10]

Cefiderocol_Uptake cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasmic Space Cefiderocol Cefiderocol Iron Fe³⁺ (Iron) Cefiderocol->Iron Chelation IronTransporter Iron Transporter (e.g., PiuA, CirA, Fiu) Iron->IronTransporter Binding PBP Penicillin-Binding Proteins (PBPs) IronTransporter->PBP Active Transport PBP->PBP

Mechanism of cefiderocol uptake via bacterial iron transport systems.

Conclusion

The landscape of treatment for MDR Gram-negative infections is evolving. While this compound remains a crucial tool in our antimicrobial armamentarium, the advent of newer agents like cefiderocol, plazomicin, and meropenem-vaborbactam offers clinicians and researchers safer and often more effective alternatives. A thorough understanding of their comparative efficacy, safety profiles, and mechanisms of action is paramount for optimizing patient outcomes and stewarding these valuable resources for the future. Continued research and robust clinical trials are essential to further delineate the precise roles of these novel antibiotics in clinical practice.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Colistin

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe management and disposal of the last-resort antibiotic, colistin, in a laboratory setting. Adherence to these procedures is critical for environmental protection and mitigating the development of antimicrobial resistance.

For researchers and drug development professionals, the responsible handling of antibiotics extends beyond the benchtop to their ultimate disposal. This compound, a polycationic peptide antibiotic, is often a last line of defense against multidrug-resistant Gram-negative infections. Its proper disposal is not merely a regulatory compliance issue but a crucial component of antibiotic stewardship to prevent environmental contamination and the proliferation of resistant microbes.[1]

All this compound waste, including pure powder, solutions, and contaminated materials, should be treated as hazardous chemical waste.[2][3] It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[2]

Step-by-Step Disposal Procedures

1. Unused or Expired this compound Powder:

  • Do Not Discard in Regular Trash or Down the Drain.

  • Segregation: Keep the original vial tightly sealed. Do not mix with other chemical waste unless explicitly permitted by your institution's EHS.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste: this compound Powder" and includes the chemical name (this compound Sulfate or Colistimethate Sodium) and any other identifiers required by your facility.

  • Collection: Place the labeled vial in a designated, secure container for hazardous chemical waste pickup.[2]

2. Concentrated this compound Stock Solutions:

  • Classification: High-concentration antibiotic solutions are considered hazardous chemical waste.[2]

  • Collection: Pour the solution into a dedicated, leak-proof, and chemically resistant hazardous waste container (e.g., a labeled glass or polyethylene bottle).

  • Labeling: Clearly label the container with "Hazardous Waste: Liquid this compound Solution," the solvent used (e.g., sterile water, buffer), and the approximate concentration.

  • Storage: Store the waste container in a secondary containment bin in a designated, secure area until it is collected by EHS personnel.

3. Dilute this compound Solutions (e.g., Used Cell Culture Media):

  • Autoclaving Ineffectiveness: Do not rely solely on autoclaving to inactivate this compound in liquid waste. While autoclaving destroys pathogens, many antibiotics, potentially including this compound, are heat-stable and remain active.[2][4]

  • Primary Disposal Method: Treat all media containing this compound as chemical waste.[2][4]

  • Collection: Collect the liquid waste in a designated hazardous waste container, clearly labeled as "Hazardous Waste: this compound-Contaminated Liquid" or as per your institution's protocol.

4. This compound-Contaminated Sharps (Needles, Syringes, Pipettes):

  • Immediate Disposal: Place all sharps that have come into contact with this compound directly into an approved, puncture-proof sharps container designated for chemically contaminated sharps.

  • Labeling: The sharps container must be labeled as "Chemical Hazard" in addition to the standard biohazard symbol.

  • Do Not Autoclave: Do not autoclave sharps containers with chemical contamination unless specified as acceptable by your EHS office.

5. This compound-Contaminated Solid Waste (Gloves, Pipette Tips, Culture Plates, Vials):

  • Segregation: All solid materials that have come into contact with this compound must be segregated from regular laboratory trash.

  • Collection: Place these materials into a designated hazardous waste bag or container. This is often a specific color, such as a yellow bag for chemical waste or a black container for pharmaceutical waste, depending on the facility's procedures.[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound-Contaminated Solids."

  • Decontamination of Surfaces: Any surfaces or equipment that come into contact with this compound should be decontaminated according to your lab's standard operating procedures for hazardous chemicals.

This compound Stability and Inactivation Data

The stability of this compound is a key consideration for its handling and disposal. Inactivation methods must account for its persistence under various conditions. The following table summarizes available data on this compound's stability.

ConditionMatrixTemperatureDurationStability/Degradation OutcomeCitation
pH 7.4Isotonic Phosphate Buffer37°C> 24 hoursDegradation observed.[6][7][8]
Neutral pHWater37°CUp to 120 hoursStable.[6][7][8]
Neutral pHWater4°CUp to 60 daysStable.[6][7][8]
Basic pHAqueous SolutionElevatedNot specifiedHalf-life decreases notably.[7]
Acidic pHAqueous SolutionElevatedNot specifiedHalf-life remains extensive.[7]
Chemical OxidationWastewater (30 µM this compound)25°C60 minutes>95% degradation with Ferrate(VI) at a 30:1 molar ratio.[9][10]

Note: The data on chemical degradation with Ferrate(VI) is from a wastewater treatment context and is not a standard laboratory disposal protocol. It is included to illustrate a potential inactivation pathway.

Experimental Protocols Cited

The disposal procedures outlined are based on established safety guidelines for handling hazardous chemical and pharmaceutical waste in a laboratory setting. Specific experimental protocols for the degradation of this compound in a laboratory waste context are not widely published. However, a study on the use of Ferrate(VI) for this compound degradation provides a methodological example of chemical inactivation.

Protocol: Ferrate(VI) Oxidation of this compound in Wastewater [10]

  • A solution of 30 µM this compound was prepared.

  • Fe(VI) was added to achieve a molar ratio of 900 µM Fe(VI) to 30 µM this compound (30:1).

  • The reaction was conducted at pH 7.0 with stirring at 500 rpm.

  • The temperature was maintained at 25.0°C for 60 minutes.

  • The residual antibacterial activity was then measured using broth microdilution assays with test strains such as E. coli.

This protocol is for informational purposes and illustrates the conditions under which this compound can be chemically degraded. It is not a recommendation for routine laboratory disposal.

Logical Workflow for this compound Waste Management

The decision-making process for disposing of this compound-related waste can be visualized as a straightforward workflow, ensuring that all waste streams are handled correctly.

Colistin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Segregation & Disposal Streams cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type powder Unused/Expired Powder waste_type->powder Powder stock Concentrated Stock Solution waste_type->stock Concentrated Solution dilute Dilute Solution (e.g., Media) waste_type->dilute Dilute Solution sharps Contaminated Sharps waste_type->sharps Sharps solids Contaminated Solids (PPE, tips) waste_type->solids Solids powder_proc Dispose in sealed original vial into Hazardous Chemical Waste. powder->powder_proc stock_proc Collect in labeled, sealed container for Hazardous Liquid Waste. stock->stock_proc dilute_proc Collect in labeled, sealed container for Hazardous Liquid Waste. dilute->dilute_proc sharps_proc Dispose in designated Chemically-Contaminated Sharps Container. sharps->sharps_proc solids_proc Dispose in designated Hazardous Solid Waste Container. solids->solids_proc end Arrange for pickup by Institutional EHS powder_proc->end stock_proc->end dilute_proc->end sharps_proc->end solids_proc->end

Caption: Workflow for proper segregation and disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Colistin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals who handle Colistin. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a potent polymyxin antibiotic, requires careful handling due to its classification as an acute oral toxicant.[1][2][3] The following procedures outline the necessary personal protective equipment (PPE), step-by-step handling instructions, and proper disposal methods to minimize exposure risk and ensure operational integrity.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when working with this compound. The following table summarizes the required and recommended equipment for various laboratory activities involving this compound.

PPE CategoryStandard Laboratory Operations (Low potential for dust/aerosol)Operations with High Potential for Dust/Aerosol Generation (e.g., weighing, preparing stock solutions)
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[4][5]Full face shield in addition to chemical safety goggles.[6]
Hand Protection Nitrile or other impervious gloves.[5]Double gloving is recommended.[7]
Body Protection Laboratory coat.Disposable gown made of low-permeability fabric with a solid front and tight-fitting cuffs.[7]
Respiratory Protection Not generally required if handled in a certified chemical fume hood.A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if a fume hood is not available or if exposure limits may be exceeded.[4]

Note: Always wash hands thoroughly after handling this compound, even after removing gloves.[4] Contaminated clothing should be removed immediately and laundered before reuse.[1][2]

II. Operational Plan: A Step-by-Step Guide to Safe Handling

To ensure minimal exposure and prevent contamination, a systematic approach to handling this compound is crucial. The following workflow provides a procedural guide from preparation to disposal.

Colistin_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood Enter Lab prep_weigh Weigh this compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_conduct Conduct Experiment prep_dissolve->exp_conduct Proceed to Experiment exp_handle Handle Solutions and Samples exp_conduct->exp_handle cleanup_decon Decontaminate Work Surfaces exp_handle->cleanup_decon Experiment Complete cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe disp_waste Segregate Waste cleanup_ppe->disp_waste Exit Lab disp_container Place in Labeled Hazardous Waste Container disp_waste->disp_container disp_removal Arrange for Professional Disposal disp_container->disp_removal

A procedural workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols:

  • Preparation:

    • Before handling, ensure all necessary PPE is correctly worn.

    • All manipulations of solid this compound, including weighing and the preparation of stock solutions, must be conducted within a certified chemical fume hood to minimize inhalation risk.[4]

    • Use low-protein binding polypropylene labware when possible to minimize loss of this compound due to adsorption to surfaces.[8][9] Polystyrene should be avoided.[8][9]

  • Experimentation:

    • When working with solutions containing this compound, continue to wear appropriate PPE.

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the laboratory.[2][4]

  • Cleanup and Decontamination:

    • Following the completion of experimental work, thoroughly decontaminate all work surfaces.

    • Remove PPE in a manner that avoids cross-contamination and wash hands immediately.

III. Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All solid this compound waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, clearly labeled hazardous waste container.[4]

  • Liquid Waste:

    • Concentrated stock solutions of this compound are considered hazardous chemical waste and must be collected in an approved, sealed container for chemical waste.[10]

    • Used cell culture media containing this compound should also be treated as chemical waste, unless institutional guidelines explicitly state otherwise.[10] Autoclaving may not be sufficient to degrade all antibiotics.[10]

  • Disposal Pathway:

    • All this compound waste must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] Do not dispose of this compound down the drain or in the regular trash.[11][12]

By implementing these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound, fostering a secure research environment and building a culture of safety within your laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.